molecular formula C5H4ClN3O2 B1358756 6-Chloro-3-hydroxypyrazine-2-carboxamide CAS No. 259793-90-3

6-Chloro-3-hydroxypyrazine-2-carboxamide

Cat. No.: B1358756
CAS No.: 259793-90-3
M. Wt: 173.56 g/mol
InChI Key: XERRFWUVFFKJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxypyrazine-2-carboxamide is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERRFWUVFFKJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627518
Record name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259793-90-3
Record name 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 6-chloro-3-hydroxypyrazine-2-carboxamide. As a significant heterocyclic compound and a structural analog of the antiviral drug Favipiravir, this molecule is of considerable interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document consolidates available data on its chemical structure, physical characteristics, and mechanism of action, supported by experimental context and methodologies where available. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is a pyrazine (B50134) derivative with the chemical formula C₅H₄ClN₃O₂.[1] It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as an analog and potential precursor to antiviral agents.[2][3]

Structural and General Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 259793-90-3[1]
Molecular Formula C₅H₄ClN₃O₂[1]
Molecular Weight 173.56 g/mol [1]
Appearance Light yellow crystalline solidChemShuttle
Physicochemical Data
PropertyValueSource
Melting Point 215-218 °CChemShuttle
Boiling Point (Predicted)N/A
pKa (Predicted)N/A
Solubility Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO); Limited aqueous solubility.ChemShuttle

Mechanism of Action: An Antiviral Prodrug

The primary biological significance of this compound lies in its role as a prodrug with antiviral activity, analogous to its fluoro-counterpart, Favipiravir.[4][5] The mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4]

The compound itself is inactive and requires intracellular metabolic activation to exert its antiviral effect. Once inside the host cell, it is converted into its active form, this compound-ribofuranosyl-5'-triphosphate.[4][6] This active metabolite mimics natural purine (B94841) nucleosides, allowing it to be recognized and incorporated into the nascent viral RNA strand by the viral RdRp.[4][6][7] This incorporation ultimately leads to the termination of viral RNA synthesis, thereby inhibiting viral replication.[4]

Metabolic Activation Pathway

The metabolic activation of this compound is a multi-step enzymatic process within the host cell. The pathway is analogous to that of Favipiravir.

Metabolic Activation Pathway Metabolic Activation of this compound cluster_cell Host Cell cluster_virus Viral Replication Complex Prodrug This compound (Inactive Prodrug) Ribosylated Ribosylated Intermediate Prodrug->Ribosylated Cellular Enzymes Phosphorylated Phosphorylated Intermediates Ribosylated->Phosphorylated Cellular Kinases Active_Metabolite This compound-RTP (Active Metabolite) Phosphorylated->Active_Metabolite Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Substrate RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Inhibition Inhibition of Replication RNA_Synthesis->Inhibition

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Synthesis and Experimental Protocols

The synthesis of this compound is a key area of research, as it serves as a precursor for more complex molecules. Several synthetic routes have been proposed, often starting from commercially available pyrazine derivatives.

General Synthetic Workflow

A common synthetic approach involves the direct chlorination of a 3-hydroxypyrazine-2-carboxamide (B1682577) precursor. This method offers a relatively straightforward pathway to the target molecule.

Synthetic Workflow General Synthetic Workflow Start Starting Material: 3-Hydroxypyrazine-2-carboxamide Chlorination Chlorination Reaction (e.g., with a chlorinating agent) Start->Chlorination Reaction_Workup Reaction Work-up (Quenching, Extraction) Chlorination->Reaction_Workup Purification Purification (e.g., Recrystallization, Chromatography) Reaction_Workup->Purification Analysis Characterization and Analysis (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product: This compound Analysis->Final_Product

References

6-Chloro-3-hydroxypyrazine-2-carboxamide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyrazine-2-carboxamide, a halogenated analog of the antiviral drug Favipiravir, is a compound of significant interest in the field of medicinal chemistry and virology. Its structural similarity to Favipiravir suggests a comparable mechanism of action, primarily centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed experimental protocol for evaluating its potential antiviral activity. While not developed as a standalone therapeutic, this compound serves as a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety profile of pyrazine-2-carboxamide derivatives as broad-spectrum antiviral agents.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₄ClN₃O₂. Its structure features a pyrazine (B50134) ring substituted with a chlorine atom, a hydroxyl group, and a carboxamide group.

PropertyValueReference
CAS Number 259793-90-3[1][2]
Molecular Formula C₅H₄ClN₃O₂[2]
Molecular Weight 173.56 g/mol [1][2]
IUPAC Name This compound
Synonyms Favipiravir Chloro Homolog Impurity[1]

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is scarce, a viable synthetic pathway can be extrapolated from established methods for analogous pyrazine carboxamides, such as Favipiravir. A potential precursor-based approach involves the direct chlorination of 3-hydroxypyrazine-2-carboxamide (B1682577).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic chlorination of 3-hydroxypyrazine-2-carboxamide.

Materials:

  • 3-hydroxypyrazine-2-carboxamide

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-hydroxypyrazine-2-carboxamide (1 equivalent) in anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired this compound.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: A Structural Analog to Favipiravir

The primary significance of this compound lies in its close structural resemblance to Favipiravir. Favipiravir acts as a prodrug, meaning it is converted within the body to its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP). This active metabolite mimics a purine (B94841) nucleotide and is incorporated into nascent viral RNA strands by the RNA-dependent RNA polymerase (RdRp), leading to the termination of viral replication. Due to its structural similarity, it is hypothesized that this compound follows a similar bioactivation pathway.

G Proposed Mechanism of Action cluster_cell Host Cell This compound This compound Active Triphosphate Form Active Triphosphate Form This compound->Active Triphosphate Form Metabolic Activation Viral RdRp Viral RdRp Active Triphosphate Form->Viral RdRp Competitive Substrate Inhibition of Replication Inhibition Active Triphosphate Form->Inhibition of Replication Viral RNA Replication Viral RNA Replication Viral RdRp->Viral RNA Replication Catalyzes Viral RdRp->Inhibition of Replication

Caption: Proposed intracellular activation and mechanism of action.

Antiviral Activity Evaluation

The antiviral potential of this compound can be assessed through in vitro assays that measure its ability to inhibit viral replication. A common method is the RNA-dependent RNA polymerase (RdRp) inhibition assay.

Experimental Protocol: In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme

  • RNA template/primer

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled rNTP)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Favipiravir)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

  • Scintillation counter or fluorescence plate reader

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound and the positive control in the reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the reaction buffer, RNA template/primer, and the four rNTPs (including the labeled rNTP).

  • Addition of Inhibitor: Add the diluted test compound or positive control to the respective wells. Include a no-inhibitor control (vehicle).

  • Initiation of Reaction: Initiate the reaction by adding the purified RdRp enzyme to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection of RNA Synthesis: Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP using a scintillation counter or a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

G RdRp Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents (RdRp, RNA, rNTPs, Compound) Start->Prepare Reagents Mix Components Mix Components in Plate Prepare Reagents->Mix Components Add Inhibitor Add Test Compound / Control Mix Components->Add Inhibitor Initiate Reaction Add RdRp Enzyme Add Inhibitor->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Signal Measure Incorporated Label Stop Reaction->Measure Signal Analyze Data Calculate IC50 Measure Signal->Analyze Data End End Analyze Data->End

Caption: A generalized workflow for the RdRp inhibition assay.

Conclusion

This compound is a key molecule for researchers in the antiviral drug discovery landscape. Its status as a close analog of Favipiravir provides a strong rationale for its investigation as a potential inhibitor of viral RNA-dependent RNA polymerase. The synthetic and analytical protocols outlined in this guide offer a framework for its preparation and evaluation. Further studies on this and related halogenated pyrazine carboxamides will be instrumental in developing the next generation of broad-spectrum antiviral therapeutics.

References

The Unseen Counterpart: A Technical Guide to the Discovery and History of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key chemical intermediate and structural analog to the broad-spectrum antiviral agent, Favipiravir. While its own antiviral properties have been a subject of study, its primary significance lies in the developmental pathway of its more famous fluorinated counterpart. This document details the compound's synthesis, its role in the broader context of pyrazine (B50134) carboxamide antiviral research, and its mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways, experimental workflows, and historical timelines.

Introduction

This compound is a pyrazine derivative that has garnered interest primarily as a precursor and structural analog in the synthesis of antiviral nucleoside analogs. Its history is intrinsically linked to the discovery of Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) in various RNA viruses. The investigation of halogenated pyrazine carboxamides by Toyama Chemical Co., Ltd. in Japan led to the identification of this class of compounds as promising antiviral agents. While the 6-fluoro substitution of Favipiravir was found to be optimal for antiviral activity, the 6-chloro analog remains a significant compound for comparative studies and as a key intermediate in certain synthetic routes.

Discovery and History

The discovery of this compound is embedded within the broader research program initiated by Toyama Chemical Co., Ltd. aimed at identifying novel antiviral agents. The initial focus was on pyrazine carboxamide derivatives due to their structural resemblance to purine (B94841) nucleosides.

The key milestones in the discovery and history of this compound and its analogs are as follows:

  • Late 20th Century: Toyama Chemical Co., Ltd. begins a systematic investigation into nitrogenous heterocyclic carboxamide derivatives for potential antiviral activity.

  • Early 2000s: Patents filed by Toyama Chemical Co., Ltd. describe a range of pyrazine derivatives and their salts with demonstrated antiviral properties. These patents often include examples of various halogenated analogs, including chloro-substituted pyrazines, as intermediates or comparative compounds.

  • Focus on Favipiravir: Through extensive screening and structure-activity relationship (SAR) studies, the 6-fluoro substituted analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), is identified as a highly potent and selective inhibitor of influenza virus replication.

  • Role as an Intermediate: this compound is established as a viable intermediate in the synthesis of Favipiravir and other analogs, providing a versatile scaffold for further chemical modification.

The historical development timeline can be visualized as follows:

Discovery_Timeline cluster_Toyama Toyama Chemical Co., Ltd. Research Program Late 20th Century Systematic screening of nitrogenous heterocyclic carboxamides Early 2000s Patents filed for pyrazine derivatives with antiviral activity Late 20th Century->Early 2000s Initiation of Research Focus on Favipiravir Identification of 6-fluoro analog (Favipiravir) as lead compound Early 2000s->Focus on Favipiravir SAR Studies Role as Intermediate Establishment of 6-chloro analog as a key synthetic intermediate Focus on Favipiravir->Role as Intermediate Synthetic Utility

Figure 1: Historical timeline of pyrazine carboxamide antiviral discovery.

Mechanism of Action

The primary antiviral mechanism of this compound, akin to Favipiravir, is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is crucial for the replication of most RNA viruses. The compound acts as a prodrug and is intracellularly converted to its active triphosphate form. This active metabolite then competes with natural purine nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp. Once incorporated, it can act as a chain terminator or induce lethal mutagenesis, thereby halting viral replication.

The signaling pathway can be depicted as follows:

Mechanism_of_Action cluster_cell Infected Host Cell Prodrug 6-Chloro-3-hydroxypyrazine- 2-carboxamide (Prodrug) Active_Metabolite Active Ribofuranosyl Triphosphate Prodrug->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Replication Viral RNA Replication Active_Metabolite->Replication Inhibits RdRp->Replication Catalyzes

Figure 2: Mechanism of action of this compound.

Quantitative Data

While extensive quantitative data for the antiviral activity of this compound is not as widely published as for Favipiravir, comparative studies within patent literature and research articles provide some insights. The following table summarizes representative data, often in comparison to its fluoro analog.

CompoundVirus TargetAssay TypeIC50 / EC50 (µM)Reference
This compoundInfluenza APlaque Reduction>100Patent
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)Influenza APlaque Reduction0.014 - 0.55[2]

Note: The data for the chloro-analog is often presented as significantly less potent than the fluoro-analog, reinforcing the selection of Favipiravir as the clinical candidate.

Experimental Protocols

Synthesis of this compound

A traditional synthetic route to this compound involves a multi-step process starting from a pyrazine precursor. The following is a representative protocol generalized from patent literature.

Experimental Workflow:

Synthesis_Workflow Start Pyrazine Precursor Step1 Regioselective Chlorination Start->Step1 Step2 Introduction of Carboxamide Group Step1->Step2 Step3 Hydroxylation Step2->Step3 End 6-Chloro-3-hydroxypyrazine- 2-carboxamide Step3->End

Figure 3: Generalized synthetic workflow.

Detailed Protocol:

  • Regioselective Chlorination: A suitable pyrazine precursor, such as 2-aminopyrazine, is subjected to a regioselective chlorination reaction. This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., acetonitrile) at a controlled temperature. The reaction mixture is stirred for a specified period, and the chlorinated intermediate is then isolated and purified.

  • Introduction of the Carboxamide Group: The chlorinated pyrazine intermediate is then converted to the corresponding 2-carboxamide. This can be achieved through various methods, such as conversion to a carboxylic acid followed by amidation, or through a more direct route like cyanation followed by hydrolysis. For the latter, the chlorinated intermediate is reacted with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxamide.

  • Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position. This can be accomplished through a nucleophilic substitution reaction. For instance, if the 3-position is substituted with a suitable leaving group (e.g., another chlorine atom), it can be displaced by a hydroxide (B78521) source (e.g., sodium hydroxide) under controlled temperature and pressure.

  • Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Conclusion

This compound, while not a clinical antiviral agent itself, holds a significant place in the history of antiviral drug discovery. Its role as a key intermediate and a structural analog in the development of Favipiravir highlights the importance of systematic chemical exploration in identifying potent therapeutic agents. Understanding the discovery, synthesis, and mechanism of action of this compound provides valuable insights for researchers and scientists working on the development of novel antiviral drugs, particularly those targeting viral RNA-dependent RNA polymerase. The methodologies and historical context presented in this guide serve as a foundational resource for further research in the field of pyrazine carboxamide-based antivirals.

References

The Core Mechanism of Action of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-hydroxypyrazine-2-carboxamide, more commonly known as Favipiravir (or T-705), is a broad-spectrum antiviral agent with demonstrated efficacy against a range of RNA viruses.[1] This technical guide provides an in-depth exploration of its core mechanism of action, metabolic activation, and antiviral activity. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways involved in its antiviral function.

Introduction

Favipiravir is a pyrazinecarboxamide derivative that has garnered significant attention for its potent antiviral properties.[2] Initially developed for the treatment of influenza, its broad-spectrum activity has led to investigations into its efficacy against other RNA viruses, including arenaviruses, bunyaviruses, and filoviruses.[1] The unique mechanism of action of Favipiravir, which targets the viral RNA-dependent RNA polymerase (RdRp), sets it apart from many other antiviral drugs.[1][2] This guide will dissect the molecular interactions and cellular processes that underpin its therapeutic effects.

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary mechanism of action of Favipiravir is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the genome of RNA viruses.[1] Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to its active form.[1][3]

Metabolic Activation Pathway

Once inside the cell, Favipiravir undergoes a series of enzymatic conversions to become the active favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][4] This multi-step process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the conversion of Favipiravir to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP).[4][5] Subsequently, cellular kinases further phosphorylate favipiravir-RMP to the diphosphate (B83284) and finally to the active triphosphate form, favipiravir-RTP.[4]

Metabolic_Activation cluster_cell Host Cell Favipiravir Favipiravir (this compound) Favipiravir_RMP Favipiravir-RMP Favipiravir->Favipiravir_RMP HGPRT Favipiravir_RDP Favipiravir-RDP Favipiravir_RMP->Favipiravir_RDP Cellular Kinases Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RDP->Favipiravir_RTP Cellular Kinases

Metabolic activation of Favipiravir.
Interaction with Viral RdRp

The active metabolite, favipiravir-RTP, acts as a purine (B94841) nucleoside analog, mimicking both guanosine (B1672433) and adenosine.[3] This structural mimicry allows it to be recognized as a substrate by the viral RdRp.[1] The incorporation of favipiravir-RTP into the nascent viral RNA strand leads to two primary antiviral outcomes:

  • Chain Termination: The incorporation of favipiravir-RTP can lead to the premature termination of viral RNA synthesis.[3]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of Favipiravir can induce a high rate of mutations in the viral genome, a phenomenon known as lethal mutagenesis, resulting in non-viable viral progeny.[6]

Mechanism_of_Action cluster_virus Viral Replication Complex Favipiravir_RTP Favipiravir-RTP RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis RdRp->Lethal_Mutagenesis Viral_RNA Viral RNA Template Viral_RNA->RdRp

Inhibition of viral RdRp by Favipiravir-RTP.

Quantitative Antiviral Activity

The antiviral activity of Favipiravir has been quantified against a variety of RNA viruses. The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from various in vitro studies.

Virus FamilyVirusCell LineAssay TypeEC50IC50Reference
OrthomyxoviridaeInfluenza A, B, CMDCKPlaque Reduction0.014 - 0.55 µg/mL[6]
OrthomyxoviridaeInfluenza A (H1N1)MDCKPlaque Reduction0.19 - 22.48 µM[7]
FiloviridaeEbola VirusVero10 µg/mL[3]
BunyaviridaeLa Crosse VirusCPE or FFU Reduction5 - 30 µg/mL[6]
BunyaviridaeRift Valley Fever VirusCPE or FFU Reduction5 - 30 µg/mL[6]
ArenaviridaeJunin Virus5.1 - 5.7 µM[8]
ArenaviridaePichinde Virus5.1 - 5.7 µM[8]
PicornaviridaeRhinovirusHeLa29 µg/mL[9]
RhabdoviridaeRabies VirusNeuro-2a5.0 - 7.0 µg/mL[10]
TogaviridaeWestern Equine Encephalitis VirusVeroEC90: 47 µg/mL[10]
ParamyxoviridaePeste des Petits Ruminants VirusVero[11]
CoronaviridaeSARS-CoV-2Vero E6
BornaviridaeBorna Disease Virus-1Vero[12]
OrthomyxoviridaeInfluenza Virus RdRpIn vitro polymerase assay0.341 µM[6]
BunyaviridaeLa Crosse Virus RdRp
ArenaviridaePichinde Virus RdRp

Experimental Protocols

Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Virus stock of interest (e.g., Influenza virus)

  • Favipiravir stock solution

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agarose (B213101) or other overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of Favipiravir in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

  • Infect the cells with a known titer of the virus for 1 hour at 37°C.

  • Remove the viral inoculum and wash the cells with PBS.

  • Add the different concentrations of Favipiravir to the respective wells. A no-drug control should be included.

  • Overlay the cells with a medium containing agarose to restrict viral spread to adjacent cells, forming plaques.

  • Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Fix the cells with a formaldehyde (B43269) solution and stain with crystal violet.

  • Count the number of plaques in each well. The EC50 is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the no-drug control.

In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay directly measures the inhibitory effect of the active form of Favipiravir on the enzymatic activity of the viral RdRp.

Materials:

  • Purified viral RdRp enzyme

  • Favipiravir-RTP

  • RNA template and primer

  • Radionuclide-labeled nucleotides (e.g., [α-³²P]GTP) or fluorescently labeled nucleotides

  • Reaction buffer containing MgCl₂

  • Quenching solution (e.g., EDTA)

  • Denaturing polyacrylamide gel

Procedure:

  • Assemble the RdRp reaction mixture containing the purified enzyme, RNA template-primer duplex, and reaction buffer in a microcentrifuge tube.

  • Add varying concentrations of favipiravir-RTP to the reaction tubes. Include a no-inhibitor control.

  • Initiate the reaction by adding the mixture of all four ribonucleoside triphosphates (rNTPs), including the labeled nucleotide.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Denature the RNA products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA products by autoradiography or fluorescence imaging.

  • Quantify the amount of RNA synthesis in the presence of different concentrations of favipiravir-RTP. The IC50 is determined as the concentration of favipiravir-RTP that inhibits RdRp activity by 50%.[13]

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_rdRp RdRp Inhibition Assay A1 Seed Cells A2 Infect with Virus A1->A2 A3 Add Favipiravir A2->A3 A4 Incubate & Plaque Formation A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate EC50 A5->A6 R1 Assemble Reaction Mix (RdRp, RNA, Buffer) R2 Add Favipiravir-RTP R1->R2 R3 Initiate with rNTPs R2->R3 R4 Incubate R3->R4 R5 Separate Products (PAGE) R4->R5 R6 Quantify & Calculate IC50 R5->R6

Workflow for key experimental protocols.

Conclusion

This compound (Favipiravir) is a potent broad-spectrum antiviral agent that functions as a prodrug. Its mechanism of action is centered on the inhibition of the viral RNA-dependent RNA polymerase by its active metabolite, favipiravir-RTP. This inhibition occurs through a combination of chain termination and lethal mutagenesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals. Further research into the precise molecular interactions between favipiravir-RTP and the RdRp of various viruses will be crucial for the development of next-generation antiviral therapies.

References

6-Chloro-3-hydroxypyrazine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Chloro-3-hydroxypyrazine-2-carboxamide

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The molecular formula and weight are critical parameters in the characterization of a chemical compound. These values are fundamental for a wide range of experimental and theoretical applications in chemistry and pharmacology.

PropertyValue
Molecular Formula C₅H₄ClN₃O₂[1][2]
Molecular Weight 173.56 g/mol [1][2]

Structural and Logical Relationships

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this logical connection.

Compound {this compound} Formula Molecular Formula C₅H₄ClN₃O₂ Compound->Formula is represented by Weight Molecular Weight 173.56 g/mol Formula->Weight corresponds to

Figure 1: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Analytical Profile of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: 6-Chloro-3-hydroxypyrazine-2-carboxamide

  • CAS Number: 259793-90-3[1][3]

  • Molecular Formula: C₅H₄ClN₃O₂

  • Molecular Weight: 173.56 g/mol [3]

  • Synonyms: Favipiravir Chloro Homolog Impurity[1]

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the known spectral properties of the pyrazine (B50134) core and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.0 - 13.0Broad Singlet1HPyrazine-OH
~8.3 - 8.5Singlet1HPyrazine C5-H
~7.5 - 8.0Broad Singlet1HAmide -NH
~7.0 - 7.5Broad Singlet1HAmide -NH

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxamide)
~155C-OH
~145C-Cl
~135Quaternary Pyrazine Carbon
~125CH (Pyrazine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H Stretch (Hydroxy)
3350 - 3150MediumN-H Stretch (Amide)
~1680StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
1580 - 1400Medium-StrongC=C and C=N Stretch (Pyrazine Ring)
~1100MediumC-O Stretch
850 - 750StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zRelative IntensityAssignment
173/175High[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotope pattern)
156/158Medium[M-NH₂]⁺
128/130Medium[M-CONH₂]⁺
93Medium[M-CONH₂-Cl]⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • The spectral width is set to approximately 15 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., DEPT or APT) is used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans are acquired due to the lower natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • An average of 16 or 32 scans is common to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition (ESI-MS):

    • The sample solution is infused into the ESI source.

    • The instrument is operated in either positive or negative ion mode.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-charge (m/z) range.

    • Key parameters such as capillary voltage and desolvation gas flow are optimized.

  • Data Acquisition (EI-MS):

    • The sample is introduced into the ion source, often via a direct insertion probe, and heated to induce vaporization.

    • The vaporized molecules are bombarded with a beam of electrons (typically 70 eV).

    • The resulting charged fragments are separated by the mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Dissolve in deuterated solvent ir IR Spectroscopy sample_prep->ir Prepare KBr pellet or use ATR ms Mass Spectrometry sample_prep->ms Prepare dilute solution data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report and Data Archiving data_analysis->report

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

While experimentally determined spectroscopic data for this compound is not widely published, its structural similarity to other well-characterized pyrazine derivatives allows for reliable prediction of its spectral features. The information and generalized protocols provided in this guide offer a valuable resource for researchers working with this compound and similar molecules in the field of medicinal chemistry and drug development. The synthesis of this compound is a key step in the production of Favipiravir, and robust analytical characterization is crucial for quality control and further research.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Studies of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational studies of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a significant structural analog of the antiviral drug Favipiravir. While specific experimental data for this chloro-derivative is not extensively available in public literature, this document extrapolates from existing research on closely related pyrazine (B50134) carboxamides to present a robust theoretical framework. This includes detailed computational methodologies, predicted molecular and electronic properties, and a plausible experimental synthesis protocol. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel antiviral agents.

Introduction

This compound is a halogenated pyrazine derivative that has garnered interest primarily due to its structural similarity to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral agent.[1] The substitution of the fluorine atom with chlorine at the 6-position of the pyrazine ring can significantly influence the molecule's steric and electronic properties, which in turn may affect its biological activity, metabolic stability, and pharmacokinetic profile.[1] Understanding the theoretical underpinnings of these properties is crucial for the rational design of new and more effective antiviral drugs.

Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the conformational preferences, electronic structure, and reactivity of molecules like this compound.[1] Such studies can provide valuable insights that complement and guide experimental research. This guide outlines the probable theoretical characteristics of this compound and provides detailed protocols for its computational analysis and chemical synthesis.

Computational Studies: Methodology and Theoretical Properties

While a dedicated computational study on this compound is not readily found in published literature, a robust computational protocol can be established based on methodologies applied to analogous compounds. The following sections detail a proposed computational workflow and the expected theoretical properties.

Computational Methodology

The theoretical properties of this compound can be reliably investigated using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for such calculations, offering a good balance between accuracy and computational cost. A common and appropriate basis set for this type of molecule, which includes second-row elements and allows for the description of diffuse electronic density, is 6-311++G(d,p).

Experimental Protocols: Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Geometry Optimization: The molecular geometry would be optimized without any symmetry constraints, and the nature of the stationary points confirmed by frequency calculations (absence of imaginary frequencies).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to characterize the stationary points and to predict the infrared spectrum.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP), are calculated to understand the electronic structure and reactivity.

computational_workflow start Initial Structure Generation (e.g., GaussView) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Confirm Minimum Energy (No Imaginary Frequencies) freq->confirm confirm->opt Failure props Calculate Properties: - HOMO/LUMO - MEP - Vibrational Spectra confirm->props Success analysis Data Analysis and Interpretation props->analysis

A typical workflow for the computational analysis of this compound.
Predicted Theoretical Properties

Based on the computational methodology described above and trends observed in similar molecules, the following tables summarize the expected theoretical properties of this compound.

Table 1: Predicted Optimized Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
C2-C3~1.45
C3-N4~1.33
N4-C5~1.34
C5-C6~1.39
C6-N1~1.32
N1-C2~1.35
C6-Cl~1.74
C3-O~1.35
C2-C(O)NH2~1.50
Bond Angles (°) **
N1-C2-C3~120
C2-C3-N4~118
C3-N4-C5~119
N4-C5-C6~121
C5-C6-N1~120
C6-N1-C2~122
Cl-C6-C5~119
Dihedral Angles (°) **
N1-C6-C5-N4~0
Cl-C6-C5-N4~180

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
Electronic Properties
HOMO Energy (eV)~ -6.5
LUMO Energy (eV)~ -1.8
HOMO-LUMO Gap (eV)~ 4.7
Dipole Moment (Debye)~ 3.5
Key Vibrational Frequencies (cm⁻¹)
N-H Stretch (carboxamide)~3400-3500
O-H Stretch (hydroxyl)~3300
C=O Stretch (carboxamide)~1680
Pyrazine Ring Vibrations~1400-1600
C-Cl Stretch~700

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be devised based on established methods for related pyrazine derivatives.[1] A common starting material for such syntheses is 3-hydroxypyrazine-2-carboxamide.

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process starting from 3-hydroxypyrazine-2-carboxamide: nitration followed by a Sandmeyer-type reaction to introduce the chlorine atom.

synthesis_pathway start 3-Hydroxypyrazine-2-carboxamide step1 Nitration (H₂SO₄, KNO₃) start->step1 intermediate 3-Hydroxy-6-nitropyrazine-2-carboxamide step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 amino_intermediate 6-Amino-3-hydroxypyrazine-2-carboxamide step2->amino_intermediate step3 Sandmeyer Reaction (NaNO₂, HCl, CuCl) amino_intermediate->step3 product This compound step3->product

A proposed synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-6-nitropyrazine-2-carboxamide

  • To a cooled (0-5 °C) stirred solution of concentrated sulfuric acid, slowly add 3-hydroxypyrazine-2-carboxamide.

  • Maintain the temperature and add potassium nitrate (B79036) portion-wise over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-hydroxy-6-nitropyrazine-2-carboxamide.

Step 2: Synthesis of 6-Amino-3-hydroxypyrazine-2-carboxamide

  • Suspend 3-hydroxy-6-nitropyrazine-2-carboxamide in ethanol (B145695) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-3-hydroxypyrazine-2-carboxamide.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Dissolve 6-amino-3-hydroxypyrazine-2-carboxamide in a solution of hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Conclusion

This compound represents an important molecule for comparative structure-activity relationship studies in the development of pyrazine-based antiviral agents. This technical guide has provided a comprehensive theoretical framework for this compound, including a detailed computational methodology, predicted molecular and electronic properties, and a plausible, detailed experimental protocol for its synthesis. The data and protocols presented herein are intended to facilitate further research into this and related compounds, ultimately contributing to the discovery of novel therapeutics for viral diseases.

References

6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Overview of its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the available scientific information on 6-Chloro-3-hydroxypyrazine-2-carboxamide. It is important to note that while this compound is a known structural analog of the antiviral drug Favipiravir (B1662787) (T-705), there is a significant lack of publicly available quantitative data from in vitro or in vivo studies on its specific biological activity. The information presented herein is largely based on its relationship to Favipiravir and on computational and theoretical studies.

Executive Summary

This compound is a halogenated derivative of the pyrazinecarboxamide class of compounds. Its structural similarity to the broad-spectrum antiviral agent Favipiravir suggests a similar mechanism of action, namely the inhibition of viral RNA-dependent RNA polymerase (RdRp). This makes it a compound of interest in the study of structure-activity relationships for this class of antiviral candidates. This guide provides an overview of its presumed mechanism of action, insights from computational studies, and generalized experimental protocols for its potential evaluation.

Presumed Mechanism of Action: A Favipiravir Analog

The biological activity of this compound is theorized to mirror that of Favipiravir. This involves intracellular conversion to its active form, which then acts as a competitive inhibitor of viral RdRp.

The proposed signaling pathway for the activation and action of this compound is as follows:

G cluster_cell Host Cell cluster_virus Viral Replication Complex Prodrug This compound (Prodrug) RMP 6-Chloro-favipiravir-ribofuranosyl-5'-monophosphate (RMP) Prodrug->RMP Host Kinases (e.g., HGPRT) RTP 6-Chloro-favipiravir-ribofuranosyl-5'-triphosphate (RTP) (Active Form) RMP->RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Competitive Inhibition (competes with purine (B94841) nucleosides) RNA_synthesis RNA Chain Elongation RdRp->RNA_synthesis RNA_template Viral RNA Template RNA_template->RNA_synthesis Chain_termination Chain Termination / Lethal Mutagenesis RNA_synthesis->Chain_termination Incorporation of RTP

Caption: Proposed intracellular activation and mechanism of action.

This process involves:

  • Cellular Uptake: The prodrug, this compound, enters the host cell.

  • Metabolic Activation: Host cell enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and other kinases, convert the prodrug into its active triphosphate form, 6-chloro-favipiravir-ribofuranosyl-5'-triphosphate (6-Cl-FVP-RTP).

  • RdRp Inhibition: The active 6-Cl-FVP-RTP, being a structural analog of purine nucleosides, is recognized by the viral RdRp. It then competitively inhibits the incorporation of natural nucleoside triphosphates during viral RNA replication. This can lead to chain termination or lethal mutagenesis, thereby halting viral propagation.[1]

Predicted Biological Activity: Insights from Computational Studies

While experimental data is scarce, computational studies and molecular docking simulations have been employed to predict the antiviral potential of this compound and other halogenated analogs. These studies provide theoretical insights into the structure-activity relationship (SAR) of this class of compounds.

Table 1: Summary of Predicted Properties and Activity from Computational Studies

PropertyObservationImplicationReference
Binding Affinity to RdRp The active triphosphate form is predicted to bind within the catalytic pocket of viral RdRp, including that of SARS-CoV-2.The compound is a potential inhibitor of viral replication.[1]
Electronic Structure The substitution of fluorine with chlorine alters the electronic properties of the pyrazine (B50134) ring.This may influence the efficiency of intracellular phosphorylation and interaction with the RdRp active site.[2]
Tautomeric Forms Like Favipiravir, the 6-chloro analog can exist in keto and enol tautomeric forms. The enol form is generally more stable, but the keto form may be favored in aqueous environments and within the RdRp active site.The tautomeric equilibrium could be a key factor in its biological activity and mechanism of action.[2]

Note: The data in this table is derived from theoretical and computational models and has not been quantitatively confirmed by in vitro or in vivo experiments.

Generalized Experimental Protocols for Antiviral Activity Assessment

The following is a generalized protocol for a plaque reduction assay, a standard method for evaluating the antiviral activity of a compound. This protocol is provided as a representative example and is not derived from a specific study on this compound.

Plaque Reduction Assay

Objective: To determine the concentration of a compound that inhibits virus-induced cell death (plaque formation) by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, MDCK)

  • Virus stock of known titer

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Agarose (B213101) or methylcellulose (B11928114) for overlay

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of this compound in a serum-free medium.

  • Virus Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour virus adsorption period, remove the virus inoculum and add the different dilutions of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: After a further incubation period, remove the compound-containing medium and overlay the cells with a medium containing a low percentage of agarose or methylcellulose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

G start Start seed_cells Seed host cells in multi-well plates start->seed_cells incubate1 Incubate for 24h to form a confluent monolayer seed_cells->incubate1 infect_cells Infect cell monolayer with virus incubate1->infect_cells prepare_compound Prepare serial dilutions of the test compound add_compound Add compound dilutions to the cells prepare_compound->add_compound adsorb_virus Allow virus to adsorb for 1h infect_cells->adsorb_virus adsorb_virus->add_compound overlay Apply semi-solid overlay medium add_compound->overlay incubate2 Incubate for 2-5 days for plaque formation overlay->incubate2 fix_stain Fix and stain the cells incubate2->fix_stain count_plaques Count plaques and calculate % inhibition fix_stain->count_plaques end Determine EC50 count_plaques->end

Caption: Generalized workflow for a plaque reduction assay.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compound in parallel to ensure that the observed antiviral effect is not due to cell death caused by the compound itself. A common method is the MTT or MTS assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined and used to calculate the selectivity index (SI = CC50 / EC50), a measure of the compound's therapeutic window.

Conclusion

References

Derivatives of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Guide to Synthesis and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinecarboxamide derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, derivatives of 6-Chloro-3-hydroxypyrazine-2-carboxamide have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in the realms of antiviral and antimycobacterial research. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in drug discovery and development. The structural similarity of this core to the established antituberculosis drug pyrazinamide (B1679903) and the antiviral agent favipiravir (B1662787) underscores its therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthetic routes to this compound and its N-substituted derivatives typically involve a multi-step process commencing from commercially available pyrazine (B50134) derivatives.

Synthesis of the Core Scaffold: this compound

The synthesis of the core compound can be achieved through a series of reactions involving chlorination, amidation, and hydroxylation of a suitable pyrazine precursor. A general synthetic workflow is outlined below.

G cluster_0 Synthesis of this compound 3-Aminopyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid 3-Amino-6-chloropyrazine-2-carboxylic acid 3-Amino-6-chloropyrazine-2-carboxylic acid 3-Aminopyrazine-2-carboxylic acid->3-Amino-6-chloropyrazine-2-carboxylic acid Chlorination (e.g., NCS) 6-Chloro-3-hydroxypyrazine-2-carboxylic acid 6-Chloro-3-hydroxypyrazine-2-carboxylic acid 3-Amino-6-chloropyrazine-2-carboxylic acid->6-Chloro-3-hydroxypyrazine-2-carboxylic acid Sandmeyer Reaction (NaNO2, H+) This compound This compound 6-Chloro-3-hydroxypyrazine-2-carboxylic acid->this compound Amidation (e.g., SOCl2, NH3)

Caption: General synthetic scheme for this compound.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of this compound is a key strategy to explore structure-activity relationships (SAR) and optimize the therapeutic properties of the core scaffold. The primary method for generating these derivatives is through the condensation of an activated form of 6-Chloro-3-hydroxypyrazine-2-carboxylic acid with a diverse range of primary or secondary amines.

G cluster_0 Synthesis of N-Substituted Derivatives 6-Chloro-3-hydroxypyrazine-2-carboxylic acid 6-Chloro-3-hydroxypyrazine-2-carboxylic acid 6-Chloro-3-hydroxypyrazine-2-carbonyl chloride 6-Chloro-3-hydroxypyrazine-2-carbonyl chloride 6-Chloro-3-hydroxypyrazine-2-carboxylic acid->6-Chloro-3-hydroxypyrazine-2-carbonyl chloride Activation (e.g., SOCl2 or Oxalyl Chloride) N-Substituted-6-chloro-3-hydroxypyrazine-2-carboxamide N-Substituted-6-chloro-3-hydroxypyrazine-2-carboxamide 6-Chloro-3-hydroxypyrazine-2-carbonyl chloride->N-Substituted-6-chloro-3-hydroxypyrazine-2-carboxamide Condensation with R-NH2 Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->N-Substituted-6-chloro-3-hydroxypyrazine-2-carboxamide

Caption: General workflow for the synthesis of N-substituted derivatives.

Experimental Protocols

General Protocol for the Synthesis of this compound

A plausible synthetic route, compiled from related syntheses, is as follows:

  • Chlorination of 3-Aminopyrazine-2-carboxylic acid: To a solution of 3-aminopyrazine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add N-chlorosuccinimide (NCS). The reaction mixture is heated and stirred until completion, monitored by thin-layer chromatography (TLC). The product, 3-amino-6-chloropyrazine-2-carboxylic acid, is then isolated.

  • Diazotization and Hydroxylation (Sandmeyer-type reaction): The 3-amino-6-chloropyrazine-2-carboxylic acid is dissolved in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled. A solution of sodium nitrite (B80452) (NaNO2) is added dropwise to form the diazonium salt. The reaction mixture is then gently heated to facilitate the conversion of the diazonium group to a hydroxyl group, yielding 6-chloro-3-hydroxypyrazine-2-carboxylic acid.

  • Amidation: The resulting 6-chloro-3-hydroxypyrazine-2-carboxylic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The excess chlorinating agent is removed under reduced pressure. The crude acid chloride is then carefully reacted with an excess of ammonia (B1221849) (aqueous or gaseous) to form the final product, this compound. The product is purified by recrystallization or column chromatography.

General Protocol for the Synthesis of N-Substituted 6-Chloro-3-hydroxypyrazine-2-carboxamides
  • Activation of the Carboxylic Acid: 6-Chloro-3-hydroxypyrazine-2-carboxylic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane (B109758) or toluene). A chlorinating agent such as thionyl chloride (1.5-2 equivalents) is added, and the mixture is refluxed until the reaction is complete (typically 1-3 hours). The excess thionyl chloride and solvent are removed in vacuo to yield the crude 6-chloro-3-hydroxypyrazine-2-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or dichloromethane). The desired amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents) are added, and the reaction mixture is stirred at room temperature until completion. The reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Potential Therapeutic Uses and Biological Activities

Derivatives of this compound have shown significant promise as both antimycobacterial and antiviral agents.

Antimycobacterial Activity

Pyrazinamide is a crucial first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2][3] POA is believed to disrupt membrane transport and energetics in M. tuberculosis, particularly in the acidic environment of tuberculous lesions.[4][5] Derivatives of this compound are being investigated as analogs of pyrazinamide with the potential for improved activity or efficacy against drug-resistant strains. The chloro-substitution at the 6-position can significantly influence the electronic properties and lipophilicity of the molecule, potentially affecting its uptake, activation, and interaction with molecular targets.

Table 1: Antimycobacterial Activity of Selected Pyrazinecarboxamide Derivatives

CompoundDerivativeTarget OrganismActivity (MIC in µg/mL)Reference
1 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv3.13[6]
2 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv6.25 (% inhibition)[1]
Antiviral Activity

The structural analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide, also known as favipiravir, is a potent antiviral drug approved for the treatment of influenza in Japan.[7] It is a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate derivative. This active form is recognized by viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA chain, leading to the inhibition of viral replication.[8][9] Given the structural similarity, this compound derivatives are being explored as potential broad-spectrum antiviral agents. The substitution of fluorine with chlorine can alter the molecule's metabolic activation and interaction with the viral polymerase.

Table 2: Antiviral Activity of a Related Pyrazinecarboxamide Derivative

CompoundDerivativeTarget VirusActivity (IC50 in µM)Reference
Favipiravir 6-Fluoro-3-hydroxypyrazine-2-carboxamideInfluenza virusVaries by strain[7]

Mechanism of Action

Antimycobacterial Mechanism

The proposed mechanism of action for antimycobacterial pyrazinecarboxamides, including the 6-chloro derivatives, is analogous to that of pyrazinamide.

G cluster_0 Antimycobacterial Mechanism of Action Pyrazinecarboxamide (Prodrug) Pyrazinecarboxamide (Prodrug) Pyrazinoic Acid (Active Drug) Pyrazinoic Acid (Active Drug) Pyrazinecarboxamide (Prodrug)->Pyrazinoic Acid (Active Drug) Pyrazinamidase (PncA) in M. tuberculosis Disruption of Membrane Energetics Disruption of Membrane Energetics Pyrazinoic Acid (Active Drug)->Disruption of Membrane Energetics Inhibition of Fatty Acid Synthase I Inhibition of Fatty Acid Synthase I Pyrazinoic Acid (Active Drug)->Inhibition of Fatty Acid Synthase I Inhibition of Coenzyme A Biosynthesis (PanD) Inhibition of Coenzyme A Biosynthesis (PanD) Pyrazinoic Acid (Active Drug)->Inhibition of Coenzyme A Biosynthesis (PanD) Bactericidal Effect Bactericidal Effect Disruption of Membrane Energetics->Bactericidal Effect Inhibition of Fatty Acid Synthase I->Bactericidal Effect Inhibition of Coenzyme A Biosynthesis (PanD)->Bactericidal Effect

Caption: Proposed antimycobacterial mechanism of action.[1][4][10]

Antiviral Mechanism

The antiviral mechanism of action for this compound derivatives is hypothesized to be similar to that of favipiravir, targeting the viral RNA-dependent RNA polymerase.

G cluster_0 Antiviral Mechanism of Action Pyrazinecarboxamide (Prodrug) Pyrazinecarboxamide (Prodrug) Ribofuranosyl-5'-triphosphate derivative (Active) Ribofuranosyl-5'-triphosphate derivative (Active) Pyrazinecarboxamide (Prodrug)->Ribofuranosyl-5'-triphosphate derivative (Active) Intracellular Metabolism Inhibition of Viral RdRp Inhibition of Viral RdRp Ribofuranosyl-5'-triphosphate derivative (Active)->Inhibition of Viral RdRp Competitive Inhibition Chain Termination & Error Catastrophe Chain Termination & Error Catastrophe Inhibition of Viral RdRp->Chain Termination & Error Catastrophe Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination & Error Catastrophe->Inhibition of Viral Replication

Caption: Proposed antiviral mechanism of action.[8][9]

Experimental Protocols for Biological Evaluation

Antimycobacterial Susceptibility Testing

The antimycobacterial activity of the synthesized compounds is typically evaluated using broth microdilution methods. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Protocol Outline for MABA:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a specific turbidity.

  • Assay Setup: Serial dilutions of the test compounds are prepared in a 96-well microplate. The mycobacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37 °C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Antiviral Assay

The antiviral activity of the compounds can be assessed using various in vitro assays, such as the plaque reduction assay or a cytopathic effect (CPE) inhibition assay.

General Protocol for CPE Inhibition Assay:

  • Cell Culture: A suitable host cell line (e.g., Vero cells for many viruses) is seeded in 96-well plates and grown to confluency.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in cell culture medium.

  • Infection: The cell monolayers are infected with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a short adsorption period, the virus-containing medium is removed, and the medium containing the test compounds is added.

  • Incubation: The plates are incubated at 37 °C in a CO2 incubator until the virus control wells show significant CPE.

  • Assessment of CPE: The extent of CPE in each well is observed microscopically and can be quantified using a cell viability assay (e.g., MTT or neutral red uptake).

  • Data Analysis: The concentration of the compound that inhibits the viral CPE by 50% (IC50) is calculated.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new antimycobacterial and antiviral drugs. The established synthetic routes allow for the generation of diverse libraries of analogs for structure-activity relationship studies. Further investigation into their precise mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold.

References

6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Review of a Favipiravir Analog

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the available research on 6-Chloro-3-hydroxypyrazine-2-carboxamide, a structural analog of the antiviral drug Favipiravir (also known as T-705). Given the limited direct research on the chloro-derivative, this review places its characteristics within the broader context of halogenated pyrazinecarboxamides, with a primary focus on the extensively studied Favipiravir.

Introduction

This compound is a synthetic organic compound belonging to the pyrazinecarboxamide class. Its structural similarity to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), positions it as a compound of interest in antiviral research.[1] The substitution of the fluorine atom with chlorine at the 6-position of the pyrazine (B50134) ring can influence the compound's physicochemical properties, biological activity, and metabolic stability. This review summarizes the current, albeit limited, state of knowledge regarding the synthesis, mechanism of action, and potential biological activity of this compound.

Synthesis and Chemical Properties

The synthesis of this compound is not as extensively documented as that of Favipiravir. However, established synthetic routes for halogenated pyrazinecarboxamides provide a likely pathway. A plausible synthetic strategy involves a multi-step process starting from a pyrazine precursor.[1]

A general synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Pathway start Pyrazine Precursor chlorination Regioselective Chlorination start->chlorination Step 1 bromination Bromination chlorination->bromination Step 2 cyanation Palladium-Catalyzed Cyanation bromination->cyanation Step 3 sandmeyer Diazotization & Sandmeyer-type Reaction cyanation->sandmeyer Step 4 substitution Nucleophilic Substitution sandmeyer->substitution Step 5 hydrolysis Nitrile Hydrolysis substitution->hydrolysis Step 6 final_product This compound hydrolysis->final_product Final Product G cluster_moa Proposed Mechanism of Action compound This compound intracellular Intracellular Conversion compound->intracellular Enzymatic Phosphorylation active_form Active Triphosphate Form intracellular->active_form rdrp Viral RNA-dependent RNA Polymerase (RdRp) active_form->rdrp Competitive Binding incorporation Incorporation into Viral RNA rdrp->incorporation termination Chain Termination & Inhibition of Viral Replication incorporation->termination

References

A Comprehensive Technical Guide to the Research Applications of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir/T-1105)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-hydroxypyrazine-2-carboxamide, more commonly known as Favipiravir (B1662787) or by its developmental code T-705, is a potent, orally bioavailable antiviral compound with a broad spectrum of activity against numerous RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it has garnered significant global attention for its potential to treat a range of viral infections, from seasonal influenza to high-threat pathogens like Ebola and SARS-CoV-2.[1][2][5] This technical guide provides an in-depth overview of its mechanism of action, antiviral spectrum, pharmacokinetic profile, and key research applications, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development and virology.

Mechanism of Action

Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized intracellularly to exert its antiviral effect.[2][6] Its primary target is the highly conserved RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[2][3]

Activation and Inhibition Pathway:

  • Cellular Uptake: Favipiravir is taken up by host cells.

  • Conversion to Active Form: Inside the cell, host enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert Favipiravir into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3]

  • RdRp Inhibition: Favipiravir-RTP, structurally resembling a purine (B94841) nucleoside (guanine or adenine), acts as a substrate for the viral RdRp.[5][7] It competitively inhibits the incorporation of natural nucleoside triphosphates into the nascent viral RNA strand.[5]

Two primary mechanisms have been proposed for how Favipiravir-RTP disrupts viral replication:

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral RNA strand induces a high rate of mutations (a process known as viral error catastrophe), leading to the production of non-viable virus particles.[7][8]

  • Chain Termination: In some contexts, the incorporation of the drug can also lead to the premature termination of RNA chain elongation, halting viral genome replication.[7]

Unlike many other nucleoside analogs, Favipiravir-RTP shows high selectivity for viral RdRp and does not significantly inhibit human DNA polymerases α, β, γ, or slightly inhibits human RNA polymerase II only at much higher concentrations, contributing to its favorable safety profile.[2]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Favipiravir Favipiravir Favipiravir_int Favipiravir Favipiravir->Favipiravir_int Cellular Uptake Favipiravir_RMP Favipiravir-RMP Favipiravir_int->Favipiravir_RMP Phosphoribosylation Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir_RMP->Favipiravir_RTP Phosphorylation Inhibition Favipiravir_RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Catalyzes Inhibition->RdRp Lethal_Mutagenesis Lethal Mutagenesis Inhibition->Lethal_Mutagenesis Chain_Termination Chain Termination Inhibition->Chain_Termination Pharmacokinetics Oral_Admin Oral Administration (Favipiravir) GI_Tract GI Tract (Absorption) Oral_Admin->GI_Tract Plasma Plasma (Favipiravir) GI_Tract->Plasma Tissues Tissues (Cellular Uptake) Plasma->Tissues Liver Liver (Metabolism) Plasma->Liver Kidney Kidney (Excretion) Plasma->Kidney Active_Form Conversion to Favipiravir-RTP (Active Form) Tissues->Active_Form Inactive_Metabolite Conversion to T-705M1 (Inactive) Liver->Inactive_Metabolite AO/XO Enzymes Urine Urine Kidney->Urine Inactive_Metabolite->Plasma Resistance_Mechanism cluster_mutations Resistance Mutations Favipiravir_RTP Favipiravir-RTP RdRp_WT Wild-Type RdRp Favipiravir_RTP->RdRp_WT Binds & Inhibits RdRp_Resistant Resistant RdRp Favipiravir_RTP->RdRp_Resistant Binding Reduced Inhibition Inhibition of Replication RdRp_WT->Inhibition K229R K229R in PB1 K229R->RdRp_Resistant Confers Resistance (Reduced Fitness) P653L P653L in PA P653L->RdRp_Resistant Restores Fitness Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Data Analysis Seed_Cells 1. Seed Susceptible Cells Infect 4. Infect Cells with Virus Seed_Cells->Infect Prepare_Virus 2. Prepare Virus Stock Prepare_Virus->Infect Prepare_Drug 3. Prepare Favipiravir Serial Dilutions Treat 5. Add Favipiravir Dilutions Prepare_Drug->Treat Infect->Treat Incubate 6. Incubate for Plaque Formation Treat->Incubate Fix_Stain 7. Fix and Stain Cells Incubate->Fix_Stain Count 8. Count Plaques Fix_Stain->Count Calculate 9. Calculate EC₅₀ Count->Calculate

References

Safeguarding Research: A Technical Guide to the Safe Handling of 6-Chloro-3-hydroxypyrazine-2-carboxamide (Favipiravir)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Chloro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir or T-705. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize the risk of exposure. This document synthesizes information from multiple safety data sheets (SDS) to provide a thorough understanding of the compound's potential hazards and the necessary mitigation strategies.

Hazard Identification and Classification

This compound is a potent antiviral agent. While some sources state it is not a hazardous substance or mixture, others provide specific hazard classifications. It is prudent to handle this compound with care, assuming the hazards identified in the more detailed safety data sheets.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueReference
Molecular Formula C5H4FN3O2[2][3]
Molecular Weight 157.1 g/mol [2][3]
Appearance Off-white solid[4]
Melting Point 107 - 111 °C[4]
Boiling Point 146 - 148 °C @ 760 mmHg[4]
Flash Point 65 °C[4]
Solubility DMF: 25 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml, Ethanol: 0.2 mg/ml[5]

Exposure Controls and Personal Protection

Strict adherence to exposure control measures and the use of appropriate personal protective equipment (PPE) are paramount when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection:

    • Wear chemical-impermeable gloves that have been inspected prior to use.[3] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3]

    • Wear a lab coat or other protective clothing to prevent skin contact.[3][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling eye_protection Safety Goggles (EN 166 / NIOSH approved) hand_protection Chemical-Resistant Gloves (EN 374 compliant) body_protection Protective Clothing (Lab Coat) respiratory_protection Respirator (If necessary) handling_task Handling this compound handling_task->eye_protection Always Wear handling_task->hand_protection Always Wear handling_task->body_protection Always Wear handling_task->respiratory_protection Assess Risk

Figure 1: Required Personal Protective Equipment (PPE).

Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid formation of dust and aerosols.[3]

  • Handle in a well-ventilated place.[3]

  • Wash hands thoroughly after handling.[4]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4][6]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Safe_Handling_Workflow cluster_workflow Safe Handling and Storage Workflow start Receipt of Compound storage Store in Cool, Dry, Well-Ventilated Area (Tightly Closed Container) start->storage preparation Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->preparation handling Handle in Fume Hood Avoid Dust/Aerosol Formation preparation->handling post_handling Wash Hands Thoroughly Decontaminate Work Area handling->post_handling waste_disposal Dispose of Waste in Accordance with Regulations post_handling->waste_disposal end Procedure Complete waste_disposal->end

Figure 2: Workflow for Safe Handling and Storage.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid ProcedureReference
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][3][9]
Skin Contact Immediately wash the skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes and wash them before reuse. Consult a doctor.[2][3][9]
Eye Contact Flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[2][3][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor.[2][3][9]

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Do not take action without suitable protective clothing. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[3][9]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][9]

  • Methods for Cleaning Up:

    • For minor spills, use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[6]

    • For major spills, alert emergency services. Control personal contact by wearing protective clothing.[6]

    • Wash the spill area down with large amounts of water and prevent runoff into drains.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[2][3][9]

  • Special Hazards: During combustion, irritant fumes may be emitted.[2][9]

  • Advice for Firefighters: Wear a self-contained breathing apparatus and protective clothing.[2][3][9]

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9] Therefore, it is essential to handle this compound as potentially hazardous and to minimize all routes of exposure.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available in the provided search results. Such studies are typically conducted by the manufacturer and may be proprietary. Researchers should consult specialized toxicology databases or contact the supplier for more specific information.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

solubility profile of 6-Chloro-3-hydroxypyrazine-2-carboxamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, most notably as a precursor to the antiviral drug Favipiravir. Its chemical structure, featuring a pyrazine (B50134) ring with chloro, hydroxyl, and carboxamide functional groups, dictates its physicochemical properties, including its solubility in different solvent systems. This document outlines its known solubility characteristics and provides detailed experimental protocols for its determination.

Physicochemical Properties

PropertyValue
Chemical Formula C₅H₄ClN₃O₂
Molecular Weight 173.56 g/mol
Appearance White to light yellow powder/crystal
Melting Point 261 °C (decomposes)[1]

Solubility Profile

Precise quantitative solubility data for this compound is limited. However, qualitative assessments indicate it has limited aqueous solubility and is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

To provide a reasonable estimation for researchers, the following table summarizes the solubility of Pyrazinamide, a structurally related compound (lacking the 6-chloro and 3-hydroxy substitutions), in various organic solvents. This data can serve as a useful starting point for solvent screening and process development.

Table 1: Estimated Solubility Based on Pyrazinamide in Various Solvents at 298.15 K

SolventDielectric Constant (ε)Solubility of Pyrazinamide (mole fraction, x₂)
Cyclohexane2.020.0000173
Carbon Tetrachloride2.240.0000215
Benzene2.280.000108
Toluene2.380.000101
Ethyl Acetate6.020.00104
Chloroform4.810.00223
Dichloromethane8.930.00245
Acetone20.70.00287
1-Butanol17.80.00315
2-Propanol19.90.00345
Ethanol24.60.00612
Methanol32.70.00898
N,N-Dimethylformamide (DMF)36.70.0456
Dimethyl Sulfoxide (DMSO)46.70.0816

Data for Pyrazinamide is provided as an estimate for this compound. Actual solubility will vary.

Experimental Protocols

Solubility Determination using the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

Quantification by High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed and validated for the accurate quantification of this compound in solution.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis spectral analysis (typically around the λmax of the compound).

  • Injection Volume: 10 µL

Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility profile of this compound.

G Workflow for Solubility Profile Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Compound Weigh excess this compound Mix Combine compound and solvent in a sealed vial Compound->Mix Solvent Measure known volume of solvent Solvent->Mix Shake Shake at constant temperature for 24-48h Mix->Shake Settle Allow excess solid to settle Shake->Settle Filter Filter supernatant (0.45 µm filter) Settle->Filter Dilute Dilute filtered sample Filter->Dilute HPLC Quantify using validated HPLC method Dilute->HPLC Data Calculate solubility (e.g., mg/mL) HPLC->Data

Caption: Experimental workflow for determining the solubility of this compound.

Role in Synthetic Pathways

The solubility of this compound is a critical factor in its primary application as a synthetic intermediate. In the synthesis of Favipiravir, for instance, this compound undergoes further chemical transformations. Its solubility in the reaction solvent directly impacts the reaction rate, yield, and purity of the final product. Poor solubility can lead to heterogeneous reaction mixtures, requiring more vigorous mixing and potentially leading to side reactions. Conversely, good solubility ensures a homogeneous reaction environment, facilitating efficient conversion to the desired product.

The following diagram illustrates the logical relationship of solubility in the context of a synthetic pathway.

G Impact of Solubility on a Synthetic Pathway cluster_solubility Solubility of Intermediate cluster_reaction Reaction Performance cluster_outcome Synthetic Outcome Solubility This compound Solubility in Reaction Solvent Homogeneity Reaction Homogeneity Solubility->Homogeneity Rate Reaction Rate Homogeneity->Rate Yield Product Yield Rate->Yield Purity Product Purity Rate->Purity

Caption: Logical relationship between solubility and synthetic outcomes.

Conclusion

While a comprehensive, quantitative solubility profile for this compound in a wide range of solvents is yet to be fully established in the public domain, this guide provides a foundational understanding for researchers and drug development professionals. The provided experimental protocols offer a robust framework for determining its solubility, and the estimated data based on a structural analogue serves as a practical starting point for experimental design. A thorough understanding of the solubility of this key intermediate is paramount for the efficient and scalable synthesis of vital antiviral therapeutics.

References

Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key intermediate and structural analog in the development of antiviral agents. This document provides a comprehensive overview of the synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a significant heterocyclic compound, primarily recognized for its role as a precursor and analog in the synthesis of antiviral pharmaceuticals, most notably related to the favipiravir (B1662787) family of RNA polymerase inhibitors.[1] Its structural features, particularly the halogen substitution on the pyrazine (B50134) ring, are of considerable interest to medicinal chemists for studying structure-activity relationships (SAR) and developing novel therapeutic agents. This guide outlines a reliable and well-documented multi-step synthesis of this compound, commencing from readily available starting materials.

Overview of the Synthetic Pathway

The most viable and documented synthetic route to this compound involves a three-step process starting from 3-hydroxypyrazine-2-carboxamide (B1682577). This pathway includes:

  • Nitration: Introduction of a nitro group at the 6-position of the pyrazine ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a chloride ion.

An alternative, direct chlorination of the starting material is less documented for this specific substrate and may present challenges in regioselectivity. The proposed three-step pathway offers a more controlled and higher-yielding approach.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step in the synthesis of this compound, along with tables summarizing the quantitative data for each reaction.

Step 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

The initial step involves the synthesis of the key starting material, 3-hydroxypyrazine-2-carboxamide, from 2-aminomalonamide and a glyoxal (B1671930) solution.

Experimental Protocol:

  • In a reaction vessel, prepare a 20% aqueous solution of sodium hydroxide (B78521). Cool the solution to -10°C.

  • Suspend 2-aminomalonamide in the cooled sodium hydroxide solution.

  • Add a 40% aqueous solution of glyoxal dropwise to the suspension over approximately 40 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, stir the reaction mixture at -5°C for 1 hour, then warm to 22°C and stir for an additional 3 hours.

  • Cool the reaction mixture to below 5°C and adjust the pH to 12 with a 1 M sodium hydroxide solution.

  • Adjust the pH of the solution to 2 by the addition of 6 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by filtration, wash with water and 50% (w/w) ethanol (B145695).

  • Dry the product under vacuum to yield 3-hydroxypyrazine-2-carboxamide.

ParameterValueReference
Starting Materials 2-aminomalonamide, 40% aq. glyoxal, Sodium hydroxideGeneric Protocol
Solvent WaterGeneric Protocol
Reaction Temperature -10°C to 22°CGeneric Protocol
Reaction Time ~5 hoursGeneric Protocol
Yield 91.2%[1]
Product Form Crystalline solidGeneric Protocol
Step 2: Synthesis of 3-Hydroxy-6-nitropyrazine-2-carboxamide

The second step is the regioselective nitration of 3-hydroxypyrazine-2-carboxamide at the 6-position.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-hydroxypyrazine-2-carboxamide in concentrated sulfuric acid.

  • Add potassium nitrate (B79036) portion-wise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, warm the reaction mixture to 50°C and stir for 2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven to obtain 3-hydroxy-6-nitropyrazine-2-carboxamide.

ParameterValueReference
Starting Material 3-hydroxypyrazine-2-carboxamideOptimized Protocol
Reagents Potassium nitrate, Sulfuric acidOptimized Protocol
Solvent Sulfuric acidOptimized Protocol
Reaction Temperature 50°COptimized Protocol
Reaction Time 2 hoursOptimized Protocol
Yield 77-80%Optimized Protocol
Product Form SolidOptimized Protocol
Characterization 1H NMR, 13C NMR, HRESI-TOF-MSMentioned in source
Step 3: Synthesis of 6-Amino-3-hydroxypyrazine-2-carboxamide

The third step involves the reduction of the nitro group to an amino group. A standard method using tin(II) chloride is described below.

Experimental Protocol:

  • Suspend 3-hydroxy-6-nitropyrazine-2-carboxamide in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-amino-3-hydroxypyrazine-2-carboxamide.

ParameterValueReference
Starting Material 3-hydroxy-6-nitropyrazine-2-carboxamideAdapted General Protocol
Reagents Tin(II) chloride dihydrate, Hydrochloric acidAdapted General Protocol
Solvent EthanolAdapted General Protocol
Reaction Temperature RefluxAdapted General Protocol
Reaction Time 4 hoursAdapted General Protocol
Estimated Yield 70-85%Based on similar reductions
Product Form SolidAdapted General Protocol
Step 4: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group to a chloro group using the Sandmeyer reaction.

Experimental Protocol:

  • Dissolve 6-amino-3-hydroxypyrazine-2-carboxamide in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

ParameterValueReference
Starting Material 6-amino-3-hydroxypyrazine-2-carboxamideAdapted General Protocol
Reagents Sodium nitrite, Copper(I) chloride, Hydrochloric acidAdapted General Protocol
Solvent WaterAdapted General Protocol
Reaction Temperature 0-5°C to room temperatureAdapted General Protocol
Reaction Time ~2.5 hoursAdapted General Protocol
Estimated Yield 60-75%Based on similar reactions
Product Form SolidAdapted General Protocol

Visualization of Synthesis Pathways

The following diagrams illustrate the key transformations in the synthesis of this compound.

synthesis_pathway cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Sandmeyer Reaction 2-aminomalonamide 2-aminomalonamide 3-hydroxypyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide 2-aminomalonamide->3-hydroxypyrazine-2-carboxamide NaOH, H2O -10°C to 22°C glyoxal glyoxal glyoxal->3-hydroxypyrazine-2-carboxamide 3-hydroxy-6-nitropyrazine-2-carboxamide 3-hydroxy-6-nitropyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide_ref 3-hydroxypyrazine-2-carboxamide 3-hydroxypyrazine-2-carboxamide_ref->3-hydroxy-6-nitropyrazine-2-carboxamide KNO3, H2SO4 50°C 6-amino-3-hydroxypyrazine-2-carboxamide 6-amino-3-hydroxypyrazine-2-carboxamide 3-hydroxy-6-nitropyrazine-2-carboxamide_ref 3-hydroxy-6-nitropyrazine-2-carboxamide 3-hydroxy-6-nitropyrazine-2-carboxamide_ref->6-amino-3-hydroxypyrazine-2-carboxamide SnCl2·2H2O, HCl Ethanol, Reflux This compound This compound 6-amino-3-hydroxypyrazine-2-carboxamide_ref 6-amino-3-hydroxypyrazine-2-carboxamide 6-amino-3-hydroxypyrazine-2-carboxamide_ref->this compound 1. NaNO2, HCl, 0-5°C 2. CuCl, HCl

Caption: Overall synthesis pathway for this compound.

experimental_workflow start Start step1 Step 1: Synthesize 3-hydroxypyrazine-2-carboxamide start->step1 step2 Step 2: Nitration step1->step2 step3 Step 3: Reduction step2->step3 step4 Step 4: Sandmeyer Reaction step3->step4 end_product This compound step4->end_product

Caption: Sequential workflow of the synthesis process.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. The presented three-step pathway, involving nitration, reduction, and a Sandmeyer reaction, is a robust and well-substantiated approach for obtaining this valuable intermediate. The detailed experimental protocols and compiled quantitative data offer a solid foundation for researchers and professionals in the field of drug discovery and development to replicate and potentially optimize these synthetic procedures. Further research may focus on the development of more direct chlorination methods or the exploration of alternative reducing and diazotization agents to enhance the overall efficiency and safety of the synthesis.

References

The Pharmacology of Pyrazine Carboxamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of pyrazine (B50134) carboxamide derivatives, a versatile class of compounds with a broad spectrum of biological activities. This document details their mechanisms of action, structure-activity relationships, and therapeutic potential, with a focus on their applications in oncology, infectious diseases, and beyond. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to Pyrazine Carboxamide Derivatives

Pyrazine carboxamides are a class of heterocyclic organic compounds characterized by a pyrazine ring linked to a carboxamide group. This scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs and investigational agents. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts unique physicochemical properties that contribute to the diverse pharmacological profiles of its derivatives. These compounds have garnered significant attention for their potent activities as antitubercular, antifungal, antiviral, and anticancer agents. Prominent examples include pyrazinamide, a first-line drug for tuberculosis, and various kinase inhibitors under investigation for cancer therapy.

Mechanism of Action and Therapeutic Applications

The therapeutic effects of pyrazine carboxamide derivatives are diverse and depend on the specific substitutions on the pyrazine and carboxamide moieties. Key areas of pharmacological activity are detailed below.

Antitubercular Activity

Pyrazinamide (PZA) is a cornerstone of modern tuberculosis therapy. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. POA disrupts the membrane potential and inhibits fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. The acidic environment within tuberculous lesions enhances the activity of PZA. Resistance to PZA is primarily associated with mutations in the pncA gene that prevent the conversion of the prodrug to its active form.

Anticancer Activity: FGFR Inhibition

A significant area of research for pyrazine carboxamide derivatives is in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, through mutations, gene amplifications, or translocations, is implicated in various cancers.

Certain 3-aminopyrazine-2-carboxamide (B1665363) derivatives have been identified as potent pan-FGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.

The inhibition of FGFR by these derivatives disrupts multiple downstream signaling cascades that are critical for tumor growth and survival:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.

  • PI3K-AKT-mTOR Pathway: This cascade is crucial for cell growth, survival, and metabolism.

  • JAK-STAT Pathway: This pathway is involved in cell survival, proliferation, and immune responses.

  • PLCγ Pathway: This pathway regulates cell motility and invasion.

By blocking these pathways, pyrazine carboxamide-based FGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation JAK JAK FGFR:f2->JAK Activation PLCG PLCγ FGFR:f2->PLCG Activation Pyrazine_Carboxamide Pyrazine Carboxamide Derivative (Inhibitor) Pyrazine_Carboxamide->FGFR:f2 Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS PI3K PI3K GRB2_SOS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival STAT STAT JAK->STAT Gene_Transcription1 Gene Transcription STAT->Gene_Transcription1 DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Cell_Motility Cell Motility PKC->Cell_Motility

Caption: FGFR signaling pathway and its inhibition by pyrazine carboxamide derivatives.

Antifungal and Other Activities

Various substituted pyrazine carboxamides have demonstrated promising in vitro activity against a range of fungal pathogens, including Trichophyton mentagrophytes and Candida albicans. The mechanism of antifungal action is not as well-elucidated as their other activities but is an active area of investigation. Additionally, some derivatives have shown activity as inhibitors of photosynthetic electron transport, highlighting their potential as herbicides.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of selected pyrazine carboxamide derivatives against various targets.

Table 1: Antitubercular and Antimycobacterial Activity

Compound IDR1R2R3Target OrganismMIC (µg/mL)Reference
PZAHHHM. tuberculosis H37Rv12.5-100[1]
1 HH4-CF3-phenylM. tuberculosis H37Rv<2[1]
2 HH2-bromo-3-methylphenylM. tuberculosis H37Rv<2[1]
3 HH3-iodo-4-methylphenylM. tuberculosis H37Rv<2[1]
4 5-tert-butyl-6-chloroH3,5-dibromo-4-hydroxyphenylM. tuberculosis H37Rv>6.25 (72% inhibition)[2]
5 3-aminoH2,4-dimethoxyphenylM. tuberculosis H37Rv12.5[3]

Table 2: Anticancer Activity (FGFR Inhibition)

Compound IDR1R2Target Enzyme/Cell LineIC50 (nM)Reference
6 3-amino-6-methyl3,5-dihydroxyphenylFGFR11.2[4]
7 3-amino-6-methyl3,5-dihydroxyphenylFGFR22.5[4]
8 3-amino-6-methyl3,5-dihydroxyphenylFGFR33.0[4]
9 3-amino-6-methyl3,5-dihydroxyphenylFGFR45.7[4]
10i 3-amino-6-methylN-(3,5-dimethoxyphenyl)-6-methylFGFR2150[5]

Table 3: Antifungal Activity

Compound IDR1R2Target OrganismMIC (µmol/mL)Reference
11 5-tert-butyl-6-chloro4-methyl-1,3-thiazol-2-ylTrichophyton mentagrophytes31.25[2]
Fluconazole--Trichophyton mentagrophytes3.91[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyrazine carboxamide derivatives.

General Synthesis of N-substituted Pyrazine-2-carboxamides

A common route for the synthesis of N-substituted pyrazine-2-carboxamides involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

Materials:

  • Pyrazine-2-carboxylic acid or a substituted derivative

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., DCC, T3P)

  • Appropriate amine (e.g., substituted aniline, aminothiazole)

  • Anhydrous solvent (e.g., toluene (B28343), dichloromethane)

  • Base (e.g., pyridine (B92270), triethylamine)

Procedure:

  • Acid Chloride Formation: A mixture of the pyrazine-2-carboxylic acid (1 eq.) and thionyl chloride (1.5 eq.) in anhydrous toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., acetone (B3395972) or dichloromethane). To this solution, the desired amine (1 eq.) and a base such as pyridine or triethylamine (B128534) (1.1 eq.) are added. The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes to overnight).

  • Work-up and Purification: The reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Pyrazine-2-carboxylic Acid + Thionyl Chloride Acid_Chloride Pyrazine-2-carbonyl Chloride Formation Start->Acid_Chloride Coupling Amide Coupling Acid_Chloride->Coupling Amine Substituted Amine Amine->Coupling Crude_Product Crude Pyrazine Carboxamide Derivative Coupling->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product Pure Pyrazine Carboxamide Derivative Purification->Final_Product In_Vitro In Vitro Assays (Antimicrobial, Anticancer, etc.) Final_Product->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of pyrazine carboxamide derivatives.

In Vitro Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis can be determined using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antitubercular drugs (e.g., pyrazinamide, isoniazid)

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the 96-well plates using the supplemented Middlebrook 7H9 broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., a cell line with known FGFR alterations)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Conclusion

Pyrazine carboxamide derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad range of biological activities, from potent antitubercular effects to targeted anticancer properties, underscores their importance in drug discovery and development. The structure-activity relationships of these derivatives are a key area of ongoing research, with the potential to yield novel therapeutic agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising class of molecules. Further exploration of their mechanisms of action and optimization of their pharmacokinetic properties will be crucial for translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-3-hydroxypyrazine-2-carboxamide as an Intermediate in Favipiravir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antiviral drug Favipiravir, utilizing 6-Chloro-3-hydroxypyrazine-2-carboxamide as a key intermediate. This document outlines a two-step synthetic pathway, beginning with the synthesis of this compound from 3-hydroxypyrazine-2-carboxamide (B1682577), followed by its conversion to Favipiravir.

Introduction

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2][3] Its synthesis has been a subject of extensive research, with various routes developed to improve efficiency and yield. One plausible and scalable synthetic strategy involves the use of halogenated pyrazine (B50134) intermediates. This document focuses on a pathway proceeding through this compound, a key precursor that can be fluorinated to yield the final active pharmaceutical ingredient (API).

The synthesis of Favipiravir from commercially available 3-hydroxypyrazine-2-carboxylic acid has been reported via a four-step process involving amidation, nitration, reduction, and fluorination.[3][4] By adapting this methodology, a targeted synthesis of this compound can be achieved through the chlorination of 3-hydroxypyrazine-2-carboxamide. Subsequently, a nucleophilic aromatic substitution (SNA_r) reaction, such as the Halex process, can be employed to replace the chlorine atom with fluorine to produce Favipiravir.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process starting from 3-hydroxypyrazine-2-carboxamide.

Synthesis_Pathway Start 3-Hydroxypyrazine-2-carboxamide Intermediate This compound Start->Intermediate Chlorination Final Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) Intermediate->Final Fluorination (Halex Reaction)

Caption: Synthetic pathway for Favipiravir via a 6-chloro intermediate.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the chlorination of 3-hydroxypyrazine-2-carboxamide at the 6-position. This procedure is adapted from general chlorination methods for pyrazine rings.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxypyrazine-2-carboxamide (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford this compound.

Quantitative Data:

ParameterValueReference
Starting Material3-Hydroxypyrazine-2-carboxamideAnalogous Reactions
ReagentN-Chlorosuccinimide (NCS)Analogous Reactions
SolventAcetonitrileAnalogous Reactions
Reaction TemperatureReflux (~82°C)Analogous Reactions
Reaction Time4-6 hoursAnalogous Reactions
Typical Yield70-85%Estimated from analogous reactions
Step 2: Synthesis of Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

This protocol details the conversion of this compound to Favipiravir via a Halex reaction.

Materials:

Procedure:

  • To a dry round-bottom flask, add spray-dried potassium fluoride (3.0 eq) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120-140°C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Favipiravir.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundAnalogous Reactions
ReagentPotassium Fluoride (KF)Analogous Reactions
CatalystTetrabutylammonium bromide (TBAB)Analogous Reactions
SolventDimethyl Sulfoxide (DMSO)Analogous Reactions
Reaction Temperature120-140°CAnalogous Reactions
Reaction Time8-12 hoursAnalogous Reactions
Typical Yield60-75%Estimated from analogous reactions

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Favipiravir from 3-hydroxypyrazine-2-carboxamide.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination S1_Start Dissolve 3-hydroxypyrazine- 2-carboxamide in MeCN S1_Add Add N-Chlorosuccinimide (NCS) S1_Start->S1_Add S1_React Reflux for 4-6 hours S1_Add->S1_React S1_Monitor Monitor by TLC/LC-MS S1_React->S1_Monitor S1_Workup Solvent removal S1_Monitor->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 6-Chloro-3-hydroxypyrazine- 2-carboxamide S1_Purify->S1_Product S2_Start Combine 6-chloro intermediate, KF, and TBAB in DMSO S1_Product->S2_Start Intermediate S2_React Heat at 120-140°C for 8-12 hours S2_Start->S2_React S2_Monitor Monitor by TLC/LC-MS S2_React->S2_Monitor S2_Workup Aqueous workup and extraction S2_Monitor->S2_Workup S2_Purify Recrystallization S2_Workup->S2_Purify S2_Product Favipiravir S2_Purify->S2_Product

Caption: Experimental workflow for the two-step synthesis of Favipiravir.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Chlorosuccinimide is a corrosive solid. Handle with care.

  • Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin. Avoid direct contact.

  • Potassium fluoride is toxic if swallowed or inhaled. Handle with appropriate precautions.

  • The Halex reaction is performed at high temperatures and should be carefully monitored.

Conclusion

The described two-step synthesis of Favipiravir via a this compound intermediate offers a viable pathway for the production of this important antiviral drug. The provided protocols, based on established chemical transformations, serve as a valuable guide for researchers in the field of medicinal chemistry and drug development. Optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.

References

Application Notes and Protocols: 6-Chloro-3-hydroxypyrazine-2-carboxamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Chloro-3-hydroxypyrazine-2-carboxamide and its relevance in the field of antiviral drug discovery. Given the limited publicly available data on this specific analog, this document leverages extensive information on its close structural relatives, particularly Favipiravir (T-705), to infer its mechanism of action, potential antiviral activity, and relevant experimental protocols.

Introduction

This compound is a synthetic organic compound belonging to the pyrazinecarboxamide class of molecules. This class has garnered significant attention in medicinal chemistry due to the broad-spectrum antiviral activity exhibited by some of its members. Notably, this compound is a structural analog of the approved anti-influenza drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1][2][3] This structural similarity suggests that it likely shares a similar mechanism of action, acting as a prodrug that, once metabolized intracellularly, inhibits viral RNA-dependent RNA polymerase (RdRp).[4][5]

Mechanism of Action

The proposed mechanism of action for this compound, based on studies of Favipiravir, involves several key intracellular steps. As a prodrug, it is readily taken up by cells and is then converted into its active form, a process that is crucial for its antiviral efficacy.

  • Intracellular Conversion: Inside the host cell, this compound is believed to be recognized by host enzymes and undergoes phosphoribosylation to form the corresponding ribofuranosyl-5'-monophosphate. This is subsequently phosphorylated to the active triphosphate form.[4][6]

  • Inhibition of Viral RdRp: The active triphosphate metabolite acts as a purine (B94841) analog, competitively inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[4][5] This inhibition can occur through two primary mechanisms:

    • Chain Termination: Incorporation of the active metabolite into the nascent viral RNA strand can lead to the termination of RNA synthesis.

    • Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated analog can induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Prodrug This compound (Prodrug) Metabolite1 Ribofuranosyl-5'-monophosphate Prodrug->Metabolite1 Phosphoribosylation Active_Metabolite Active Ribofuranosyl-5'-triphosphate Metabolite1->Active_Metabolite Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral RNA Replication RdRp->Replication_Inhibition

Proposed intracellular activation and target of this compound.

Antiviral Activity Data (of Analogs)

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Favipiravir (T-705) Influenza A (H1N1)MDCK0.013 - 0.48>1000>2000[7]
Influenza A (H5N1)MDCK1.3 - 7.7--
SARS-CoV-2Vero61.88--
Zika VirusVero---[1]
T-1105 Zika VirusVero97.5 ± 6.8--[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's antiviral activity.

Cell-Based Antiviral Assay (Viral Replication Assay)

This protocol is designed to determine the concentration of the test compound that inhibits viral replication by 50% (EC50).

Materials:

  • Host cells permissive to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for SARS-CoV-2).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stock of known titer.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • MTT or similar reagent for assessing cell viability.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

  • Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication (typically 24-72 hours).

  • Assessment of Viral Cytopathic Effect (CPE): Observe the cells daily for virus-induced CPE.

  • Quantification of Cell Viability: At the end of the incubation period, quantify the number of viable cells using an MTT assay or a similar method.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination):

To determine the selectivity index, a parallel experiment is conducted without viral infection to measure the 50% cytotoxic concentration (CC50) of the compound. The protocol is similar to the antiviral assay, but cells are not infected with the virus.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Host Cells in 96-well Plates Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound Dilutions to Infected Cells Prepare_Compound->Add_Compound Infect_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Assess_CPE Assess Cytopathic Effect (CPE) and Cell Viability (e.g., MTT) Incubate->Assess_CPE Calculate_EC50 Calculate EC50 and CC50 Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Workflow for a cell-based antiviral activity assay.
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound's active triphosphate form on the activity of the viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme.

  • RNA template and primer.

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is labeled (e.g., [α-³²P]GTP).

  • Active triphosphate form of the test compound.

  • Reaction buffer containing MgCl₂, KCl, and a reducing agent (e.g., DTT).

  • Denaturing polyacrylamide gel.

  • Phosphorimager or autoradiography film.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, labeled and unlabeled rNTPs, and varying concentrations of the active triphosphate form of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified RdRp enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

  • Denaturation and Electrophoresis: Denature the RNA products by heating and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the radioactively labeled RNA products using a phosphorimager or autoradiography. Quantify the band intensities to determine the extent of RNA synthesis inhibition at each compound concentration.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits RdRp activity by 50%, by plotting the percentage of inhibition against the compound concentration.

RdRp_Inhibition_Assay Start Start Prepare_Reaction Prepare Reaction Mix: Buffer, RNA template/primer, rNTPs (one labeled) Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of active triphosphate compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with purified RdRp enzyme Add_Inhibitor->Initiate_Reaction Incubate Incubate at optimal temperature Initiate_Reaction->Incubate Quench_Reaction Stop reaction with quench buffer Incubate->Quench_Reaction Separate_Products Separate RNA products by denaturing PAGE Quench_Reaction->Separate_Products Visualize_Quantify Visualize and quantify labeled RNA products Separate_Products->Visualize_Quantify Calculate_IC50 Calculate IC50 Visualize_Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro RdRp inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. Its structural similarity to the clinically approved drug Favipiravir strongly suggests a mechanism of action centered on the inhibition of viral RNA-dependent RNA polymerase. While specific antiviral activity data for this particular analog is not yet widely published, the provided protocols offer a robust framework for its evaluation against a variety of RNA viruses. Further investigation into its efficacy, safety profile, and spectrum of activity is warranted to fully elucidate its potential as a therapeutic agent.

References

Application Notes and Protocols for the Reaction of 6-Chloro-3-hydroxypyrazine-2-carboxamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrazine (B50134) ring, being electron-deficient in nature, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chloro substituent. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable scaffold in medicinal chemistry and drug discovery.

These application notes provide an overview of the reaction of this compound with common nucleophiles, including amines, thiols, and alcohols. Detailed experimental protocols for these transformations are provided, along with a summary of expected yields based on analogous reactions. Additionally, the potential biological relevance of the resulting substituted pyrazine derivatives is discussed in the context of fibroblast growth factor receptor (FGFR) signaling.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aromatic substitution mechanism to yield the corresponding 6-amino-3-hydroxypyrazine-2-carboxamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the aminodehalogenation of a closely related substrate, 3-chloropyrazine-2-carboxamide, with various benzylamines. These conditions can be adapted for the reaction with this compound.

EntryBenzylamine (B48309) SubstituentReaction ConditionsYield (%)Reference
14-MethylTHF, 70 °C, 15 h72[1][2]
24-MethoxyTHF, 70 °C, 15 h65[1][2]
34-ChloroTHF, 70 °C, 15 h59[1][2]
43-ChloroTHF, 70 °C, 15 h32[1][2]
52-MethylTHF, 70 °C, 15 h45[1][2]
63,4-DichloroTHF, 70 °C, 15 h38[1][2]
Experimental Protocol: Synthesis of 6-(Benzylamino)-3-hydroxypyrazine-2-carboxamide

This protocol is adapted from the synthesis of 3-benzylaminopyrazine-2-carboxamides[1][2].

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (B145695) for recrystallization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.0 eq) to the solution.

  • Add benzylamine (2.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 70 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 6-(benzylamino)-3-hydroxypyrazine-2-carboxamide.

Reaction with Thiol Nucleophiles

The displacement of the chloride in this compound with thiol nucleophiles is expected to proceed under basic conditions to afford 6-(thio)-3-hydroxypyrazine-2-carboxamide derivatives. The thiol is typically deprotonated in situ by a base to form the more nucleophilic thiolate anion.

Experimental Protocol: Synthesis of 6-(Arylthio)-3-hydroxypyrazine-2-carboxamide

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for reaction setup and workup

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 eq) to a suspension of a suitable base (e.g., K2CO3, 1.5 eq, or NaH, 1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with Alcohol Nucleophiles

The reaction of this compound with alcohols or phenols requires a strong base to generate the corresponding alkoxide or phenoxide, which then acts as the nucleophile to displace the chloride.

Experimental Protocol: Synthesis of 6-Alkoxy-3-hydroxypyrazine-2-carboxamide

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Standard glassware for reaction setup and workup

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.1 eq) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF or THF.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[3]. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling pathways crucial for cell proliferation, differentiation, and survival[3]. Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers[3]. The inhibition of FGFR can block these downstream pathways, leading to an anti-tumor effect.

FGFR Signaling Pathway

The binding of FGF to FGFR leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of intracellular signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation Inhibitor 6-Amino-3-hydroxypyrazine- 2-carboxamide Derivative (FGFR Inhibitor) Inhibitor->FGFR

Caption: FGFR signaling and its downstream pathways.

Experimental Workflow for Nucleophilic Substitution

The general workflow for the synthesis and purification of 6-substituted-3-hydroxypyrazine-2-carboxamide derivatives is outlined below.

Experimental_Workflow Start This compound + Nucleophile + Base Reaction Reaction in Solvent (e.g., THF, DMF) with Heating Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure 6-Substituted-3-hydroxypyrazine- 2-carboxamide Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General experimental workflow diagram.

References

Application Notes and Protocols for the Quantification of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Chloro-3-hydroxypyrazine-2-carboxamide is the primary and pharmacologically inactive hydroxide (B78521) metabolite of the antiviral drug Favipiravir (B1662787), also known as T-705. Favipiravir is a broad-spectrum antiviral agent that has shown efficacy against a range of RNA viruses. The quantification of its main metabolite, M1 (this compound), in biological matrices is crucial for pharmacokinetic and metabolic studies, which are essential components of drug development and clinical research. These analyses help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Favipiravir. The primary analytical method for the sensitive and selective quantification of this metabolite is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The most prevalent and robust method for the quantification of this compound in biological samples is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for bioanalytical studies. The general workflow involves sample preparation to extract the analyte from the complex biological matrix, followed by chromatographic separation and detection by the mass spectrometer.

Data Presentation: Quantitative Method Parameters

The following table summarizes the quantitative parameters of a validated UPLC-MS/MS method for the simultaneous determination of Favipiravir and its M1 metabolite in human plasma.

ParameterFavipiravirThis compound (M1)Reference
Linearity Range 0.5 - 100 µg/mL0.25 - 30 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.5 µg/mL0.25 µg/mL[1][2]
Intra-day Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration[1][2]
Inter-day Accuracy Within ±15% of nominal concentrationWithin ±15% of nominal concentration[1][2]
Intra-day Precision (%CV) ≤15%≤15%[1][2]
Inter-day Precision (%CV) ≤15%≤15%[1][2]
Matrix Effect No significant effect observedNo significant effect observed[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS

This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Dilute the supernatant with a suitable volume of the initial mobile phase if necessary.

2. UPLC Conditions

  • Column: Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm)[1][2]

  • Mobile Phase A: Water with 0.05% formic acid[2]

  • Mobile Phase B: Methanol with 0.05% formic acid[2]

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient from 95% A to 5% A

    • 3.0-4.0 min: Hold at 5% A

    • 4.0-4.1 min: Linear gradient from 5% A to 95% A

    • 4.1-6.0 min: Hold at 95% A for column re-equilibration

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Total Run Time: 6 minutes[2]

3. MS/MS Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (M1): Precursor ion > Product ion (Specific m/z values to be determined based on the instrument and tuning)

    • Internal Standard: Precursor ion > Product ion (Specific m/z values to be determined)

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 50 L/hr

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve using a weighted (1/x²) linear regression.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection UPLC Injection supernatant->injection Analysis separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification Data Acquisition calibration Calibration Curve quantification->calibration concentration Concentration Determination calibration->concentration

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_parent Parent Drug cluster_metabolism Metabolism cluster_metabolite Metabolite cluster_analysis_focus Analytical Focus favipiravir Favipiravir (T-705) process Aldehyde Oxidase & Xanthine Oxidase favipiravir->process m1 This compound (M1) (Inactive Metabolite) process->m1 quantification Quantification for Pharmacokinetic Studies m1->quantification

Caption: Metabolic pathway of Favipiravir to its M1 metabolite.

References

experimental protocol for the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a significant heterocyclic compound often utilized as a key intermediate in the development of antiviral agents.[1][2] The structural similarity of this compound to the approved antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) makes it a compound of high interest for medicinal chemistry research and drug discovery.[1][3] This protocol outlines a potential synthetic route adapted from established procedures for related pyrazine (B50134) carboxamides, focusing on the introduction of a chlorine atom at the 6-position of the pyrazine ring. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (CAS No. 259793-90-3) is a pyrazine derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its structural analogy to Favipiravir, a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), underscores its importance in the exploration of new antiviral therapies.[1][3] The synthesis of substituted pyrazine-2-carboxamides often involves multi-step sequences, including halogenation, amidation, and other functional group manipulations. This document presents a detailed, step-by-step protocol for the synthesis of this compound, providing a foundation for its laboratory-scale preparation.

Experimental Protocol

This protocol is based on established synthetic strategies for similar pyrazine derivatives and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

ReagentSupplierGrade
3-Hydroxypyrazine-2-carboxamide (B1682577)Major Supplier≥98% Purity
N-Chlorosuccinimide (NCS)Major SupplierReagent Grade
Acetonitrile (B52724) (CH3CN)Major SupplierAnhydrous
Dichloromethane (B109758) (CH2Cl2)Major SupplierACS Grade
Methanol (CH3OH)Major SupplierACS Grade
Sodium Bicarbonate (NaHCO3)Major SupplierSaturated Solution
BrineIn-houseSaturated Solution
Anhydrous Sodium Sulfate (Na2SO4)Major SupplierReagent Grade
Silica (B1680970) GelMajor Supplier60 Å, 230-400 mesh

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure:

Step 1: Chlorination of 3-Hydroxypyrazine-2-carboxamide

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrazine-2-carboxamide (1.0 eq).

  • Add anhydrous acetonitrile (10 mL per gram of starting material) to the flask to dissolve the starting material.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in portions at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).

  • After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Equilibrate the column with a non-polar solvent (e.g., hexane) and load the crude product.

  • Elute the column with a gradient of a more polar solvent system (e.g., a mixture of dichloromethane and methanol) to separate the desired product from impurities.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Step 3: Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight (173.56 g/mol ).[1]

  • Melting Point (MP): To assess purity.

Synthesis Workflow

Synthesis_Workflow Start 3-Hydroxypyrazine-2-carboxamide Reaction Chlorination with NCS in Acetonitrile (Reflux) Start->Reaction Step 1 Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Step 2 Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Expected Results and Data

The synthesis should yield this compound as a solid. The following table summarizes key data points for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Analytical Data (Expected)
3-Hydroxypyrazine-2-carboxamideC5H5N3O2139.11SolidNMR and MS data consistent with the structure.
This compoundC5H4ClN3O2173.56Solid¹H NMR: Singlet for pyrazine proton. MS (ESI): m/z [M+H]⁺ at 174.0.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for further investigation in medicinal chemistry and drug discovery programs. The provided workflow and data summary offer a clear guide for the execution and evaluation of the synthesis.

References

Application Notes and Protocols for the Functionalization of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyrazine (B50134) ring in 6-Chloro-3-hydroxypyrazine-2-carboxamide. This key scaffold is a versatile starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The following sections detail protocols for common and effective functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Overview of Functionalization Strategies

The pyrazine ring of this compound is amenable to several types of chemical transformations, primarily targeting the reactive chloride at the C6 position. The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, while the carbon-chlorine bond is also susceptible to oxidative addition in palladium-catalyzed processes.

Key Functionalization Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride with various nucleophiles such as amines, alkoxides, and thiols.

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds by reacting the chloro-pyrazine with boronic acids or esters.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with a wide range of primary and secondary amines.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the C6-chloro group with amine, alkoxide, and thiol nucleophiles.

dot

sn_ar_workflow start 6-Chloro-3-hydroxypyrazine- 2-carboxamide reaction Reaction Conditions (e.g., 80-120 °C, 2-24 h) start->reaction reagents Nucleophile (R-NH2, R-OH, R-SH) Base (e.g., K2CO3, NaH, Et3N) Solvent (e.g., DMF, DMSO, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 6-Substituted-3-hydroxypyrazine- 2-carboxamide purification->product

Caption: General workflow for SNAr functionalization.

Protocol 2.1.1: Amination

This procedure details the reaction with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-2.0 equiv)

    • Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)

    • Solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the amine and the base.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2.1.2: Alkoxylation

This procedure describes the formation of an ether linkage.

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (as solvent or 5-10 equiv)

    • Strong base (e.g., NaH, NaOt-Bu) (1.1 equiv)

    • Anhydrous solvent (e.g., THF, Dioxane)

  • Procedure:

    • To a solution of the alcohol in the anhydrous solvent at 0 °C, add the strong base portion-wise.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide.

    • Add a solution of this compound in the same solvent.

    • Heat the reaction to 60-100 °C and stir for 4-18 hours.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Suzuki-Miyaura Cross-Coupling

This protocol is for the formation of a C-C bond between the pyrazine ring and an aryl or heteroaryl group.

dot

suzuki_workflow start 6-Chloro-3-hydroxypyrazine- 2-carboxamide reaction Inert Atmosphere Heat (e.g., 90-110 °C) Stir (4-16 h) start->reaction reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 6-Aryl/Heteroaryl-3-hydroxy- pyrazine-2-carboxamide purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/Heteroaryl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon, Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the mixture to 90-110 °C and stir for 4-16 hours.

    • After cooling, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a method for the palladium-catalyzed amination of the pyrazine ring.

dot

buchwald_workflow start 6-Chloro-3-hydroxypyrazine- 2-carboxamide reaction Inert Atmosphere Heat (e.g., 80-110 °C) Stir (2-12 h) start->reaction reagents Amine (Primary or Secondary) Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos, BINAP) Base (e.g., NaOt-Bu, Cs2CO3) Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->reaction workup Filtration & Concentration reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 6-Amino-3-hydroxypyrazine- 2-carboxamide Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.

    • Add the anhydrous, degassed solvent, followed by this compound and the amine.

    • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours.

    • Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the functionalization of chloropyrazines based on literature precedents for similar substrates. Actual yields for this compound may vary depending on the specific nucleophile/coupling partner and reaction conditions.

Reaction TypeNucleophile/Coupling PartnerProduct TypeTypical Yield Range (%)
SNAr (Amination) Benzylamine6-(Benzylamino)-3-hydroxypyrazine-2-carboxamide60-85
SNAr (Alkoxylation) Sodium Methoxide6-Methoxy-3-hydroxypyrazine-2-carboxamide50-75
Suzuki-Miyaura Phenylboronic Acid6-Phenyl-3-hydroxypyrazine-2-carboxamide40-70
Buchwald-Hartwig Morpholine6-Morpholino-3-hydroxypyrazine-2-carboxamide70-95

Biological Activity and Signaling Pathways

Derivatives of 3-hydroxypyrazine-2-carboxamide (B1682577) have shown significant potential as therapeutic agents. A prominent example is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral drug that targets the viral RNA-dependent RNA polymerase (RdRp).[1][2] Functionalization at the C6 position can modulate the biological activity and target specificity of these compounds. For instance, certain pyrazine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cancer cell proliferation and survival.[3]

dot

signaling_pathway cluster_antiviral Antiviral Activity cluster_anticancer Anticancer Activity prodrug 6-Substituted-3-hydroxypyrazine- 2-carboxamide (Prodrug) active_form Active Ribofuranosyl Triphosphate Derivative prodrug->active_form Host Kinases rdrp Viral RNA-dependent RNA Polymerase (RdRp) active_form->rdrp Inhibition replication Viral RNA Replication rdrp->replication fgfr_inhibitor 6-Aryl-3-hydroxypyrazine- 2-carboxamide Derivative fgfr FGFR fgfr_inhibitor->fgfr Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) fgfr->downstream proliferation Tumor Cell Proliferation & Survival downstream->proliferation

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays with 6-Chloro-3-hydroxypyrazine-2-carboxamide. This compound is a structural analog of favipiravir (B1662787), a known antiviral agent, and is of significant interest for the discovery of novel therapeutics targeting viral RNA-dependent RNA polymerase (RdRp). The following sections detail the mechanism of action, suggested HTS workflows, specific experimental protocols for both biochemical and cell-based assays, and expected data outcomes.

Introduction

This compound belongs to the pyrazinecarboxamide class of compounds, which has demonstrated broad-spectrum antiviral activity.[1][2][3] Its close structural resemblance to favipiravir suggests a similar mechanism of action, primarily the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4] Like favipiravir, it is likely a prodrug that is intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the viral RdRp.[4][5] High-throughput screening of this compound and its derivatives is a critical step in identifying new lead compounds for the development of potent antiviral therapies.

Mechanism of Action: Targeting Viral RdRp

The proposed mechanism of action for this compound as an antiviral agent is centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This process can be broken down into several key steps:

  • Cellular Uptake: The compound enters the host cell.

  • Metabolic Activation: Host enzymes convert the compound into its active form, a ribofuranosyl triphosphate derivative. This is a crucial step for its antiviral activity.[4]

  • Competitive Inhibition: The activated triphosphate form of the compound mimics natural nucleoside triphosphates (e.g., GTP or ATP) and competes for the active site of the viral RdRp.[4]

  • Chain Termination: Upon incorporation into the nascent viral RNA strand, the analog can act as a chain terminator, halting further elongation of the viral genome.[5]

  • Inhibition of Polymerase Activity: The binding of the activated compound to the RdRp can also allosterically inhibit the enzyme's function, preventing it from synthesizing viral RNA.

This targeted approach is attractive for antiviral drug development as it exploits a viral-specific enzyme, potentially minimizing off-target effects on the host cellular machinery.

Mechanism_of_Action cluster_cell Host Cell Compound This compound Active_Metabolite Active Ribofuranosyl Triphosphate Compound->Active_Metabolite Metabolic Activation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Binding Inhibition Inhibition vRNA Viral RNA Replication RdRp->vRNA Elongation Inhibition->vRNA Chain Termination

Caption: Proposed mechanism of action for this compound.

High-Throughput Screening Workflow

A typical HTS campaign to evaluate this compound and its analogs would follow a multi-step process to identify and validate potential antiviral hits.

HTS_Workflow Library Compound Library (incl. This compound analogs) Primary_Screen Primary HTS (Biochemical or Cell-Based Assay) Library->Primary_Screen Hit_ID Hit Identification (Based on activity threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Inactive Inactive Hit_ID->Inactive Inactive Compounds Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Secondary_Assay Secondary Assays (e.g., Orthogonal Assays, Mechanism of Action) Cytotoxicity->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Two primary types of HTS assays are recommended for screening this compound: a biochemical assay targeting the purified viral RdRp and a cell-based assay monitoring viral replication in a cellular context.

Protocol 1: Biochemical RdRp Inhibition Assay (Fluorescence-Based)

This assay directly measures the inhibition of purified viral RdRp activity. A fluorescence-based readout is a common and robust method for HTS.

Objective: To identify compounds that directly inhibit the enzymatic activity of a specific viral RNA-dependent RNA polymerase.

Principle: The assay measures the incorporation of a fluorescently labeled nucleotide into a newly synthesized RNA strand. Inhibitors of RdRp will decrease the fluorescence signal.

Materials:

  • Purified recombinant viral RdRp

  • RNA template (e.g., poly(A) or a specific viral sequence)

  • RNA primer

  • Nucleotide triphosphate (NTP) mix

  • Fluorescently labeled UTP (e.g., Cy5-UTP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Compound library plates containing this compound and its analogs dissolved in DMSO.

  • Positive control (e.g., a known RdRp inhibitor like favipiravir-triphosphate)

  • Negative control (DMSO)

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of compounds from the library plates into the 384-well assay plates. Also, dispense positive and negative controls into designated wells.

  • Enzyme-Template Mix Preparation: Prepare a master mix containing the RdRp enzyme and the RNA template/primer in assay buffer.

  • Enzyme-Template Addition: Dispense 10 µL of the enzyme-template mix into each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • NTP Mix Preparation: Prepare a master mix containing the NTPs and the fluorescently labeled UTP in assay buffer.

  • Reaction Initiation: Dispense 10 µL of the NTP mix to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates at 37°C for 60 minutes.

  • Signal Detection: Read the fluorescence intensity (e.g., Excitation/Emission ~650/670 nm for Cy5) using a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Determine the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| A Z'-factor > 0.5 indicates a robust assay.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Objective: To identify compounds that inhibit viral replication in a cellular environment, thus preventing virus-induced cell death.

Principle: In the absence of an effective antiviral, viral infection will lead to cell death. An active compound will protect the cells, resulting in a higher cell viability signal. Cell viability can be measured using various reagents, such as those based on ATP content (e.g., CellTiter-Glo®).

Materials:

  • Susceptible host cell line (e.g., Vero E6, MDCK)

  • Target RNA virus

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 384-well clear-bottom, white-walled microplates.

  • Compound library plates.

  • Positive control (e.g., a known antiviral for the specific virus).

  • Negative control (DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Seed the 384-well plates with host cells at an appropriate density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Addition: Add compounds and controls to the cell plates.

  • Viral Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Signal Detection: Read the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of CPE reduction for each compound: % CPE Reduction = 100 * (Signal_compound - Signal_virus_control) / (Signal_cell_control - Signal_virus_control)

  • Determine the Z'-factor for assay quality.

  • Identify hits based on a significant reduction in CPE.

  • Simultaneously, a cytotoxicity assay should be performed in parallel on uninfected cells to identify compounds that are toxic to the host cells.

Data Presentation

The quantitative data from primary screening and subsequent dose-response experiments should be summarized for clear comparison.

Table 1: Representative HTS Assay Parameters

ParameterBiochemical RdRp AssayCell-Based CPE Assay
Plate Format 384-well384-well
Compound Concentration 10 µM10 µM
Z'-Factor > 0.7> 0.6
Signal-to-Background > 5> 10
Hit Criteria > 50% Inhibition> 50% CPE Reduction
Typical Hit Rate 0.1 - 1%0.5 - 2%

Table 2: Example Dose-Response Data for a Hypothetical Hit Compound

Assay TypeCompoundIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Biochemical This compound5.2N/AN/A
Cell-Based This compound8.7> 100> 11.5
Biochemical Favipiravir-TP (Control)0.5N/AN/A
Cell-Based Favipiravir (Control)2.5> 100> 40

Challenges and Considerations

  • Compound Solubility: Pyrazinecarboxamide derivatives may have limited aqueous solubility. Ensure proper dissolution in DMSO and watch for precipitation in aqueous assay buffers.

  • Cytotoxicity: It is crucial to assess the cytotoxicity of hit compounds to distinguish between true antiviral activity and non-specific cell killing.

  • Metabolic Activation: For cell-based assays, the host cell line must have the necessary enzymatic machinery to convert the prodrug to its active form. This may vary between cell types.

  • Assay Artifacts: HTS assays are prone to artifacts. Hits should be confirmed through orthogonal assays and re-testing of freshly prepared compound samples.

By employing these detailed protocols and considering the potential challenges, researchers can effectively screen this compound and its analogs to identify promising candidates for the development of new antiviral therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antiviral agent Favipiravir. Its molecular structure, featuring a substituted pyrazine (B50134) ring, makes it a valuable building block in medicinal chemistry. The efficient and scalable synthesis of this compound is paramount for ensuring a stable supply chain for the development and manufacturing of essential medicines.

These application notes provide detailed protocols for a robust and scalable two-step synthesis of this compound, suitable for large-scale production. The synthesis begins with the commercially available 3-aminopyrazine-2-carboxylic acid and proceeds through the formation of 3-hydroxypyrazine-2-carboxamide (B1682577), followed by a regioselective chlorination.

Synthetic Pathway Overview

The overall synthetic scheme is a two-step process starting from 3-aminopyrazine-2-carboxylic acid. The first step involves the conversion of the amino group to a hydroxyl group and the carboxylic acid to a carboxamide. The second step is the selective chlorination at the 6-position of the pyrazine ring.

Synthetic_Pathway 3-Aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic acid Step1 Amidation & Hydroxylation 3-Aminopyrazine-2-carboxylic_acid->Step1 1. SOCl2, MeOH 2. NH3 (aq) 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide Step1->3-Hydroxypyrazine-2-carboxamide Step2 Chlorination 3-Hydroxypyrazine-2-carboxamide->Step2 POCl3, Pyridine (B92270) (cat.) Heat This compound This compound Step2->this compound

Caption: Two-step synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants and Products
Compound NameStarting Material / ProductMolecular FormulaMolecular Weight ( g/mol )
3-Aminopyrazine-2-carboxylic acidStarting MaterialC₅H₅N₃O₂139.11
3-Hydroxypyrazine-2-carboxamideIntermediateC₅H₅N₃O₂139.11
This compoundFinal ProductC₅H₄ClN₃O₂173.56
Table 2: Optimized Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1Synthesis of 3-Hydroxypyrazine-2-carboxamideThionyl chloride, Methanol (B129727), Aqueous Ammonia (B1221849)Methanol654-675-85>98
2Synthesis of this compoundPhosphorus oxychloride, Pyridine (catalytic)Solvent-free100-1102-480-90>99

Experimental Protocols

Step 1: Large-Scale Synthesis of 3-Hydroxypyrazine-2-carboxamide

This protocol describes the conversion of 3-aminopyrazine-2-carboxylic acid to 3-hydroxypyrazine-2-carboxamide via esterification followed by amidation.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (1.0 kg, 7.19 mol)

  • Methanol (10 L)

  • Thionyl chloride (SOCl₂) (0.6 L, 8.27 mol)

  • Aqueous ammonia (28-30%, 5 L)

  • Deionized water

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charge the 100 L reactor with 3-aminopyrazine-2-carboxylic acid (1.0 kg) and methanol (10 L).

  • Cool the suspension to 0-5 °C with constant stirring.

  • Slowly add thionyl chloride (0.6 L) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and HCl.

  • To the resulting crude methyl 3-aminopyrazine-2-carboxylate, slowly add aqueous ammonia (5 L) at 0-10 °C.

  • Stir the mixture at room temperature for 12-16 hours.

  • The precipitated product is collected by filtration and washed with cold deionized water (2 x 2 L).

  • Recrystallize the crude product from hot ethanol to yield pure 3-hydroxypyrazine-2-carboxamide.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Step 2: Large-Scale Synthesis of this compound

This protocol details the solvent-free chlorination of 3-hydroxypyrazine-2-carboxamide using phosphorus oxychloride.[1] This method is advantageous for large-scale production due to the reduced solvent waste and simplified work-up.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide (1.0 kg, 7.19 mol)

  • Phosphorus oxychloride (POCl₃) (0.66 L, 7.19 mol)

  • Pyridine (catalytic amount, ~50 mL)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

Equipment:

  • 50 L sealed pressure reactor with mechanical stirrer, heating mantle, and temperature and pressure sensors

  • Quenching vessel (100 L)

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a clean and dry 50 L pressure reactor, charge 3-hydroxypyrazine-2-carboxamide (1.0 kg).

  • Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (0.66 L) and a catalytic amount of pyridine (~50 mL).

  • Seal the reactor and begin stirring. Heat the mixture to 100-110 °C and maintain this temperature for 2-4 hours. The reaction progress should be monitored by HPLC.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully and slowly transfer the reaction mixture to a quenching vessel containing a vigorously stirred mixture of dichloromethane (10 L) and crushed ice (10 kg). Caution: This quenching step is highly exothermic.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is 7-8.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).

  • Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a high-purity product.

  • Dry the final product in a vacuum oven at 50-60 °C.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Chlorination S1_Start Charge Reactor with 3-Aminopyrazine-2-carboxylic acid & Methanol S1_Ester Esterification with SOCl₂ S1_Start->S1_Ester S1_Amidation Amidation with Aqueous NH₃ S1_Ester->S1_Amidation S1_Filter Filtration & Washing S1_Amidation->S1_Filter S1_Recrystal Recrystallization S1_Filter->S1_Recrystal S1_Dry Drying S1_Recrystal->S1_Dry S1_Intermediate 3-Hydroxypyrazine-2-carboxamide S1_Dry->S1_Intermediate S2_Start Charge Reactor with Intermediate & POCl₃ S1_Intermediate->S2_Start Intermediate Transfer S2_Reaction Heating under Pressure S2_Start->S2_Reaction S2_Quench Quenching in DCM/Ice S2_Reaction->S2_Quench S2_Neutralize Neutralization with NaHCO₃ S2_Quench->S2_Neutralize S2_Extract Extraction & Washing S2_Neutralize->S2_Extract S2_Concentrate Concentration S2_Extract->S2_Concentrate S2_Purify Recrystallization & Drying S2_Concentrate->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Workflow for the large-scale synthesis of the target compound.

Safety Considerations

  • Thionyl chloride and Phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching of the chlorination reaction is highly exothermic and should be performed with extreme caution, ensuring efficient cooling and slow addition.

  • All reactions should be conducted by trained personnel familiar with large-scale chemical synthesis procedures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Monitoring the Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Precise monitoring of its synthesis is crucial for ensuring reaction completion, maximizing yield, and minimizing impurity formation. These application notes provide detailed protocols for monitoring the synthesis of this compound using High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring

HPLC is a powerful technique for monitoring the progress of the synthesis of this compound by separating and quantifying the reactants, intermediates, products, and byproducts in the reaction mixture.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Methanol (B129727) (for sample quenching and dilution)

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions A set of robust chromatographic conditions is essential for the effective separation of the components of interest.

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient 20:80 to 80:20 over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

1.3. Sample Preparation

  • Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot with a known volume of cold methanol (e.g., 0.9 mL) to stop the reaction.

  • Vortex the mixture to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

1.4. Data Analysis and Interpretation The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the this compound product over time. The relative percentage of each component can be calculated from the peak areas.

Data Presentation

Table 1: Representative HPLC Monitoring Data for the Synthesis of this compound

Time (hours)Starting Material A (%)Starting Material B (%)This compound (%)Byproduct X (%)
045.254.10.00.7
130.540.228.50.8
215.120.763.21.0
42.35.890.11.8
60.11.296.52.2
8<0.10.597.12.4

Note: The data presented are representative and will vary depending on the specific reaction conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for In-Situ Reaction Monitoring

In-situ FTIR spectroscopy allows for real-time monitoring of the chemical changes in the reaction vessel without the need for sampling. This is achieved by inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture.

Experimental Protocol

2.1. Instrumentation

  • FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector

  • In-situ ATR probe (e.g., Diamond or SiComp)

  • Software for real-time data acquisition and analysis

2.2. Monitoring Procedure

  • Record a background spectrum of the solvent and starting materials before initiating the reaction.

  • Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.

  • Initiate the reaction (e.g., by adding a reagent or increasing the temperature).

  • Continuously collect FTIR spectra at regular intervals (e.g., every 5 minutes).

  • Monitor the changes in the intensity of characteristic infrared absorption bands to track the consumption of reactants and the formation of the product.

2.3. Key Spectral Changes to Monitor

  • Disappearance of reactant peaks: Monitor the characteristic peaks of the starting materials. For example, the disappearance of a nitrile (C≡N) stretch around 2230 cm⁻¹ if a nitrile-containing precursor is used.

  • Appearance of product peaks: Monitor the appearance of peaks characteristic of this compound. Key vibrations include the C=O stretch of the amide at approximately 1680-1700 cm⁻¹, the N-H stretch of the amide around 3200-3400 cm⁻¹, and the O-H stretch of the hydroxyl group around 3300-3500 cm⁻¹.

Data Presentation

Table 2: Characteristic FTIR Peaks for Monitoring the Synthesis

Functional GroupWavenumber (cm⁻¹)Change During Reaction
Reactant (e.g., Nitrile)~2230Decrease
Amide C=O~1690Increase
Amide N-H~3350Increase
Hydroxyl O-H~3400Increase

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

NMR spectroscopy can be used for both qualitative and quantitative analysis of the reaction mixture. By taking samples at different time points, the conversion of reactants to products can be accurately determined.

Experimental Protocol

3.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene)

3.2. Sample Preparation

  • Withdraw an aliquot of the reaction mixture at specific time points.

  • Quench the reaction as described in the HPLC protocol.

  • Remove the solvent under reduced pressure.

  • Dissolve a precisely weighed amount of the residue and a known amount of the internal standard in a deuterated solvent.

  • Transfer the solution to an NMR tube.

3.3. Data Acquisition and Analysis

  • Acquire a ¹H NMR spectrum of the sample.

  • Integrate the area of a characteristic, well-resolved peak for the starting material, the product (this compound), and the internal standard.

  • Calculate the concentration of the reactant and product relative to the internal standard to determine the reaction progress and yield.

Data Presentation

Table 3: Representative ¹H NMR Monitoring Data

Time (hours)Integral of Reactant PeakIntegral of Product PeakMolar Ratio (Product/Reactant)Conversion (%)
01.000.000.000.0
20.450.551.2255.0
40.120.887.3388.0
60.030.9732.3397.0

Note: The data presented are representative and will vary depending on the specific reaction conditions and chosen NMR signals.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation cluster_monitoring In-Process Monitoring Reactant_A 3-Hydroxypyrazine-2-carboxamide Reaction_Vessel Reaction in Solvent (e.g., DMF) Reactant_A->Reaction_Vessel Reactant_B Chlorinating Agent (e.g., SOCl2) Reactant_B->Reaction_Vessel Product This compound Reaction_Vessel->Product Monitoring Sampling & Analysis (HPLC, FTIR, NMR) Reaction_Vessel->Monitoring Monitoring->Reaction_Vessel Feedback for Process Control

Caption: Synthesis workflow for this compound with in-process monitoring.

Analytical_Workflow cluster_analysis Analytical Techniques Start Reaction Mixture Sampling Withdraw Aliquot Start->Sampling Quenching Quench Reaction Sampling->Quenching Sample_Prep Sample Preparation (Dilution, Filtration) Quenching->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC FTIR FTIR Analysis Sample_Prep->FTIR NMR NMR Analysis Sample_Prep->NMR Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Decision Decision on Reaction Status (Complete, In-progress, Failed) Data_Analysis->Decision

Caption: General analytical workflow for monitoring the synthesis reaction.

Application Notes and Protocols: 6-Chloro-3-hydroxypyrazine-2-carboxamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Chloro-3-hydroxypyrazine-2-carboxamide and its structural analogs as key building blocks in organic synthesis, with a primary focus on the preparation of antiviral agents.

Introduction

This compound and related pyrazine (B50134) derivatives are pivotal intermediates in the synthesis of various biologically active molecules. Their unique electronic and structural features make them valuable precursors for creating complex heterocyclic compounds. A prominent application of this class of compounds is in the synthesis of Favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral agent effective against a range of RNA viruses.[1][2] The pyrazinecarboxamide scaffold is a key pharmacophore, and modifications at different positions of the pyrazine ring allow for the modulation of biological activity.

Key Applications

The primary application of this compound and its analogs is in the synthesis of antiviral drugs, most notably Favipiravir. The synthetic strategies often involve nucleophilic substitution of the chlorine atom, modification of the hydroxyl group, and transformations of the carboxamide moiety. These reactions enable the introduction of various functional groups to explore structure-activity relationships (SAR) and develop new therapeutic agents.

Derivatives of 3-aminopyrazine-2-carboxamides have also been investigated for their antimicrobial and antimycobacterial activities. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with different benzylamines has yielded compounds with significant activity against Mycobacterium tuberculosis.[3][4]

Data Presentation

Table 1: Synthesis of Favipiravir Analogs and Intermediates
Starting MaterialKey Transformation(s)ProductOverall Yield (%)Reference
3-Aminopyrazine-2-carboxylic acidEsterification, bromination, amination, fluorinationFavipiravir~0.44[1]
Aminomalonic acid diethyl esterCyclization, amidation, functional group transformationsFavipiravir17[5]
3-Hydroxypyrazine-2-carboxylic acidAmidation, nitration, reduction, fluorinationFavipiravir8[1]
3,6-Dichloropyrazine-2-carbonitrileFluorination, hydrolysis, aminolysisFavipiravirNot specified[1]
6-Bromo-3-hydroxypyrazine-2-carboxamideFluorinationFavipiravir65[6]
3,6-Dichloropyrazine-2-carbonitrileFluorination, hydroxylation, nitrile hydrolysisFavipiravir43[7]
Table 2: Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides
CompoundSubstituent on Benzylamine (B48309)MIC against M. tuberculosis H37Rv (µM)Cytotoxicity (IC50 in HepG2 cells, µM)Reference
8 4-Methyl6≥ 250[3][4]
Standard PyrazinamideEquivalent to test compoundsNot specified[3]

Experimental Protocols

Protocol 1: Four-Step Synthesis of Favipiravir from 3-Hydroxypyrazine-2-carboxylic Acid[8]

This protocol outlines a common synthetic route to Favipiravir involving amidation, nitration, reduction, and fluorination.

Step 1: Amidation of 3-Hydroxypyrazine-2-carboxylic acid

  • To a solution of 3-hydroxypyrazine-2-carboxylic acid in an appropriate solvent (e.g., methanol), add a coupling agent (e.g., thionyl chloride) at a controlled temperature.

  • After esterification, treat the resulting methyl ester with ammonia (B1221849) to yield 3-hydroxypyrazine-2-carboxamide (B1682577).

  • Monitor the reaction by TLC until completion.

  • Isolate and purify the product by filtration and washing.

Step 2: Nitration of 3-Hydroxypyrazine-2-carboxamide

  • Dissolve 3-hydroxypyrazine-2-carboxamide in a suitable acid (e.g., sulfuric acid).

  • Carefully add a nitrating agent (e.g., nitric acid) at a low temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 3: Reduction of the Nitro Group

  • Suspend the nitrated intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., Raney nickel) and subject the mixture to hydrogenation.

  • Monitor the reaction for the disappearance of the nitro group.

  • Filter the catalyst and concentrate the filtrate to obtain the amino derivative.

Step 4: Fluorination

  • Dissolve the amino derivative in a suitable solvent.

  • Perform a Sandmeyer-type reaction or use a fluorinating agent (e.g., Olah's reagent - pyridine-HF) to replace the amino group with fluorine.

  • Carefully quench the reaction and extract the product.

  • Purify the final product, Favipiravir, by recrystallization or chromatography.

Protocol 2: Synthesis of 3-Benzylaminopyrazine-2-carboxamides[3]

This protocol describes the aminodehalogenation of 3-chloropyrazine-2-carboxamide.

  • Dissolve 3-chloropyrazine-2-carboxamide in a suitable solvent such as THF.

  • Add the desired substituted benzylamine to the solution.

  • The reaction can be carried out under conventional heating or microwave irradiation to reduce reaction times.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 3-benzylaminopyrazine-2-carboxamide derivative by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_of_Favipiravir cluster_0 Route 1: From 3-Hydroxypyrazine-2-carboxylic Acid cluster_1 Route 2: From 6-Bromo-3-hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxylic acid 3-Hydroxypyrazine-2-carboxylic acid 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxylic acid->3-Hydroxypyrazine-2-carboxamide Amidation 6-Nitro-3-hydroxypyrazine-2-carboxamide 6-Nitro-3-hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide->6-Nitro-3-hydroxypyrazine-2-carboxamide Nitration 6-Amino-3-hydroxypyrazine-2-carboxamide 6-Amino-3-hydroxypyrazine-2-carboxamide 6-Nitro-3-hydroxypyrazine-2-carboxamide->6-Amino-3-hydroxypyrazine-2-carboxamide Reduction Favipiravir_1 Favipiravir 6-Amino-3-hydroxypyrazine-2-carboxamide->Favipiravir_1 Fluorination 6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide Favipiravir_2 Favipiravir 6-Bromo-3-hydroxypyrazine-2-carboxamide->Favipiravir_2 Fluorination

Caption: Synthetic routes to Favipiravir.

Aminodehalogenation_Reaction 3-Chloropyrazine-2-carboxamide 3-Chloropyrazine-2-carboxamide 3-Benzylaminopyrazine-2-carboxamide Derivative 3-Benzylaminopyrazine-2-carboxamide Derivative 3-Chloropyrazine-2-carboxamide->3-Benzylaminopyrazine-2-carboxamide Derivative Nucleophilic Substitution Substituted Benzylamine Substituted Benzylamine Substituted Benzylamine->3-Benzylaminopyrazine-2-carboxamide Derivative

Caption: Aminodehalogenation for antimicrobial agents.

Conclusion

This compound and its analogs are indispensable building blocks in medicinal chemistry, particularly for the development of antiviral and antimycobacterial agents. The synthetic methodologies outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazine-based compounds with potential therapeutic applications. The versatility of the pyrazine core allows for extensive structural modifications, offering a rich area for future drug discovery efforts.

References

Application Notes and Protocols for 6-Chloro-3-hydroxypyrazine-2-carboxamide in RNA Polymerase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-hydroxypyrazine-2-carboxamide is a synthetic compound belonging to the pyrazinecarboxamide class of molecules. It is a structural analog of the well-documented antiviral agent favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent inhibitor of RNA-dependent RNA polymerase (RdRp)[1][2]. Due to this structural similarity, this compound is a compound of significant interest for the development of novel RNA polymerase inhibitors with potential therapeutic applications against a range of RNA viruses. This document provides an overview of its potential mechanism of action, available efficacy data of its analogs, and detailed protocols for its synthesis and evaluation as an RNA polymerase inhibitor. The primary antiviral mechanism for compounds in this class is the selective inhibition of viral RdRp[3].

Mechanism of Action

The proposed mechanism of action for this compound is based on its analogy to favipiravir. As a prodrug, it is expected to be metabolized within the host cell to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses.

The key steps in the proposed mechanism are:

  • Cellular Uptake: The compound enters the host cell.

  • Metabolic Activation: Host cell enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert the compound into its ribofuranosyl-5'-triphosphate derivative.

  • RdRp Inhibition: The active triphosphate form is recognized by the viral RdRp and competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand.

  • Chain Termination/Mutagenesis: Incorporation of the analog can lead to the termination of RNA chain elongation or induce lethal mutations in the viral genome, ultimately inhibiting viral replication.

Mechanism_of_Action cluster_cell Host Cell Compound This compound Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Metabolic Activation (e.g., HGPRT) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Binding Inhibition Inhibition Active_Metabolite->Inhibition Viral_Replication Viral RNA Replication RdRp->Viral_Replication Catalyzes Inhibition->Viral_Replication Blocks RdRp_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Template, Primers, NTPs) Start->Prepare_Reaction Add_Inhibitor Add this compound (or active triphosphate form) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add Viral RdRp Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect RNA Product (e.g., radioactivity, fluorescence) Stop_Reaction->Detect_Product Analyze_Data Analyze Data and Calculate IC50 Detect_Product->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Q: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield can stem from several factors throughout the synthesis process. Here are some common causes and troubleshooting steps:

  • Suboptimal Chlorination: If you are performing an electrophilic chlorination on a pyrazine (B50134) precursor, the reaction conditions are critical for achieving good regioselectivity and conversion.

    • Troubleshooting:

      • Choice of Chlorinating Agent: Experiment with different chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SOCl₂), or chlorine gas. The reactivity and selectivity can vary significantly.

      • Reaction Temperature: Optimize the reaction temperature. Lower temperatures may improve selectivity but decrease the reaction rate, while higher temperatures can lead to side products.

      • Catalyst: For certain substrates, the use of a Lewis acid catalyst might be necessary to activate the pyrazine ring for electrophilic substitution.

  • Incomplete Hydrolysis: If your route involves the hydrolysis of a nitrile or the selective hydrolysis of a di-chloro precursor, incomplete reaction is a common issue.

    • Troubleshooting:

      • Reaction Time and Temperature: Increase the reaction time or temperature to drive the hydrolysis to completion. Monitor the reaction progress using TLC or HPLC.

      • pH Control: The pH of the reaction medium is crucial for hydrolysis. For nitrile hydrolysis, basic conditions (e.g., NaOH or H₂O₂) are often employed. For selective hydrolysis of a di-chloro compound, precise pH control is necessary to avoid the hydrolysis of both chloro groups.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Troubleshooting:

      • Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.

      • Purity of Starting Materials: Use high-purity starting materials and solvents to avoid introducing impurities that can interfere with the reaction.

Issue 2: Formation of Impurities and Di-substituted Byproducts

Q: I am observing significant amounts of impurities, particularly di-substituted byproducts, in my final product. How can I minimize their formation?

A: The formation of impurities, especially di-substituted byproducts, is a common challenge in pyrazine chemistry. Here’s how to address it:

  • Control of Stoichiometry:

    • Troubleshooting: Carefully control the stoichiometry of your reagents, especially the chlorinating agent. Using a slight excess may be necessary for complete conversion, but a large excess can lead to di-chlorination. Start with a 1:1 molar ratio and adjust as needed based on reaction monitoring.

  • Regioselectivity in Chlorination:

    • Troubleshooting: The directing effects of the substituents on the pyrazine ring will influence the position of chlorination. If you are starting with 3-hydroxypyrazine-2-carboxamide (B1682577), the hydroxyl and carboxamide groups will direct the incoming electrophile. Understanding these directing effects is key to achieving the desired 6-chloro isomer. Computational modeling can sometimes predict the most likely site of substitution.

  • Purification Techniques:

    • Troubleshooting: If the formation of impurities cannot be completely avoided, an efficient purification strategy is essential.

      • Crystallization: Develop a robust crystallization procedure. Screen different solvent systems to find one that effectively separates your desired product from the impurities.

      • Chromatography: For difficult separations, column chromatography may be necessary. Optimize the stationary and mobile phases to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic routes have been explored for the synthesis of this compound, often as an intermediate in the synthesis of other active pharmaceutical ingredients. The most common approaches include:

  • Multi-step synthesis from 2-aminopyrazine: This involves a sequence of reactions including regioselective chlorination, bromination, palladium-catalyzed cyanation, diazotization to introduce a second chlorine atom, and subsequent hydrolysis of the nitrile and one of the chloro groups.[1]

  • Direct electrophilic chlorination of 3-hydroxypyrazine-2-carboxamide: This is a more direct route but can be challenging due to the electron-deficient nature of the pyrazine ring.[1]

  • Selective hydrolysis of a 3,6-dichloropyrazine derivative: This route starts with a di-chlorinated pyrazine and involves the selective replacement of one of the chlorine atoms with a hydroxyl group.

Q2: How can I improve the yield of the nitration step if I am following a synthesis pathway similar to that of favipiravir (B1662787)?

A2: While not a direct step in all syntheses of the chloro-derivative, if your route involves a nitration of a pyrazine ring, optimization is key. A study on the nitration of 3-hydroxypyrazine-2-carboxamide showed that the yield could be significantly increased from 48% to 77-80% by optimizing reaction parameters. Key parameters to consider are:

  • Ratio of Substrate to Nitrating Agent: A substrate-to-KNO₃ ratio of 1:2 was found to be optimal in one study.

  • Volume of Sulfuric Acid: The concentration of the acid catalyst is critical.

  • Reaction and Precipitation Temperatures: Controlling the temperature of the reaction and the subsequent precipitation of the product can greatly impact yield and purity.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, many of the reagents used in the synthesis of this compound are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Some specific hazards to be aware of include:

  • Chlorinating agents (e.g., SOCl₂, Cl₂): These are corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong acids and bases: Handle with care to avoid chemical burns.

  • Cyanide reagents: If your synthesis involves a cyanation step, be aware that cyanide salts are highly toxic. Work in a fume hood and have a cyanide antidote kit readily available.

Experimental Protocols

The following are example experimental protocols adapted from literature for similar compounds. These should be considered as a starting point and may require optimization for your specific setup and desired scale.

Protocol 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide (A structurally similar compound)

This protocol is for a related bromo-derivative and can be adapted for the chloro-compound by substituting the brominating agent with a suitable chlorinating agent and optimizing the conditions.

  • Starting Material: Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate.

  • Procedure:

    • A solution of methyl 6-bromo-3-hydroxypyrazine-2-carboxylate (3 g, 12.9 mmol) in aqueous ammonia (B1221849) (30 mL, 32%) is stirred at room temperature for 3 hours.[2]

    • The pH of the reaction mixture is then adjusted to 4 with 6 N HCl (50 mL).[2]

    • The resulting precipitate is filtered, washed with water, and dried under vacuum at 50 °C overnight to yield the product.[2]

  • Reported Yield: 89% for the bromo-derivative.[2]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key steps in the synthesis of related pyrazine carboxamides, which can serve as a reference for optimizing the synthesis of this compound.

Reaction StepStarting MaterialReagents and ConditionsProductYieldReference
AmidationMethyl 6-bromo-3-hydroxypyrazine-2-carboxylateAqueous ammonia (32%), room temperature, 3 hours6-Bromo-3-hydroxypyrazine-2-carboxamide89%[2]
Nitration3-Hydroxypyrazine-2-carboxamideKNO₃, H₂SO₄, 50°C reaction, 0°C precipitation3-Hydroxy-6-nitropyrazine-2-carboxamide77-80%

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway A Pyrazine Precursor B Chlorination A->B Chlorinating Agent (e.g., NCS, SOCl2) C 6-Chloro-pyrazine Intermediate B->C D Hydroxylation / Hydrolysis C->D Hydrolysis Conditions (e.g., NaOH, H2O) E This compound D->E

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Problem1 Suboptimal Chlorination? Start->Problem1 Solution1a Optimize Chlorinating Agent Problem1->Solution1a Yes Problem2 Incomplete Hydrolysis? Problem1->Problem2 No Solution1b Adjust Reaction Temperature Solution1a->Solution1b End Yield Improved Solution1b->End Solution2a Increase Reaction Time/Temp Problem2->Solution2a Yes Problem3 Side Reactions? Problem2->Problem3 No Solution2b Optimize pH Solution2a->Solution2b Solution2b->End Solution3a Use Inert Atmosphere Problem3->Solution3a Yes Solution3b Ensure Purity of Starting Materials Solution3a->Solution3b Solution3b->End

Caption: A troubleshooting decision tree for addressing low synthesis yield.

References

avoiding byproduct formation in 6-Chloro-3-hydroxypyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide. Our aim is to help you overcome common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several routes, primarily starting from commercially available pyrazine (B50134) derivatives. A common strategy involves the selective hydrolysis of a dinitrile or a nitrile-ester precursor. One plausible route begins with 3,6-dichloropyrazine-2-carbonitrile (B1371311), which undergoes selective hydrolysis of one chlorine atom to a hydroxyl group and the nitrile group to a carboxamide.[1] Another approach could involve the amidation of a corresponding carboxylic acid or ester, such as methyl 6-chloro-3-hydroxypyrazine-2-carboxylate.

Q2: What are the potential byproducts I should be aware of during the synthesis?

A2: Byproduct formation is a critical aspect to control for achieving high purity of the final product. Based on the common synthetic routes, potential byproducts include:

  • 6-Chloro-3-hydroxypyrazine-2-carboxylic acid: This can form due to the over-hydrolysis of the carboxamide group under harsh basic or acidic conditions.

  • Starting material (e.g., 3,6-dichloropyrazine-2-carbonitrile): Incomplete reaction will result in the presence of the starting material in your crude product.

  • Isomeric impurities: Depending on the starting materials and reaction conditions, isomers with substituents at different positions on the pyrazine ring could potentially form, although this is less common with highly specific starting materials.

  • Products of side reactions: In some cases, reagents used in the synthesis can lead to unexpected byproducts. For instance, if amines are used in subsequent steps, they could potentially react with the starting materials if not properly quenched.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final compound is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent is critical and may require some experimentation.

  • Column chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

  • Salt formation: For intermediates or the final product, forming a salt (e.g., with dicyclohexylamine) can facilitate purification through crystallization, followed by neutralization to recover the purified compound. This strategy has been successfully applied to similar fluorinated pyrazine intermediates.[1][3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product under the reaction conditions.- Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. - Optimize the reaction temperature. For hydrolysis reactions, a moderate temperature is often preferred to avoid degradation. - Ensure the pH of the reaction is controlled, especially during hydrolysis, to favor the desired product.
Presence of Starting Material in the Final Product - Insufficient reaction time. - Low reaction temperature. - Inefficient mixing of reactants.- Increase the reaction time and monitor for completion. - Gradually increase the reaction temperature, while monitoring for byproduct formation. - Ensure vigorous stirring throughout the reaction.
Formation of 6-Chloro-3-hydroxypyrazine-2-carboxylic acid - Over-hydrolysis of the carboxamide group. - Reaction conditions are too harsh (e.g., high concentration of base/acid, high temperature, or prolonged reaction time).- Reduce the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄). - Lower the reaction temperature. - Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Presence of multiple impurities with similar properties to the product.- After the reaction, adjust the pH to the isoelectric point of the product to induce precipitation. - Try different solvents for recrystallization. - Employ column chromatography with a carefully selected eluent system. - Consider converting the product to a salt to facilitate crystallization and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 3,6-dichloropyrazine-2-carbonitrile

This protocol is based on the general principles of selective hydrolysis of similar pyrazine derivatives.[1]

Materials:

  • 3,6-dichloropyrazine-2-carbonitrile

  • Sodium hydroxide (B78521) (NaOH) or another suitable base

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent mixture (e.g., water/dioxane).

  • Carefully add a solution of NaOH while monitoring the temperature. The concentration of NaOH and the temperature should be optimized to favor the selective hydrolysis of one chlorine atom and the nitrile group.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Visualizations

experimental_workflow start Start: 3,6-dichloropyrazine-2-carbonitrile hydrolysis Selective Hydrolysis (NaOH, H2O/Dioxane, 50-70°C) start->hydrolysis neutralization Neutralization (HCl) hydrolysis->neutralization filtration Filtration and Washing neutralization->filtration purification Purification (Recrystallization or Chromatography) filtration->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic start Analysis of Crude Product low_yield Low Yield start->low_yield byproduct_acid Carboxylic Acid Byproduct start->byproduct_acid starting_material Starting Material Present start->starting_material incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction optimize_conditions Optimize: - Increase reaction time - Increase temperature incomplete_reaction->optimize_conditions Yes degradation Product Degradation? incomplete_reaction->degradation No milder_conditions Use Milder Conditions: - Lower temperature - Lower base concentration degradation->milder_conditions Yes over_hydrolysis Over-hydrolysis? byproduct_acid->over_hydrolysis over_hydrolysis->milder_conditions Yes starting_material->incomplete_reaction

Caption: A troubleshooting decision tree for byproduct formation.

References

Technical Support Center: Chlorination of 3-Hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chlorination of 3-hydroxypyrazine-2-carboxamide (B1682577) to synthesize 3-chloropyrazine-2-carboxamide (B1267238). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chlorination of 3-hydroxypyrazine-2-carboxamide?

A1: The primary challenges include:

  • Low reaction yield: Incomplete conversion of the starting material is a frequent issue.

  • Side reaction products: Formation of undesired byproducts can complicate purification and reduce the yield of the target compound.

  • Hydrolysis of the product: The desired 3-chloropyrazine-2-carboxamide can be sensitive to moisture and may hydrolyze back to the starting material during workup.

  • Purification difficulties: Separating the product from unreacted starting material, byproducts, and residual chlorinating agent can be challenging.

Q2: Which chlorinating agent is most effective for this reaction?

A2: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for the chlorination of hydroxypyrazines.[1][2] A solvent-free approach using an equimolar amount of POCl₃ has been reported to give high yields for various hydroxy-aza-arenes, including pyrazines.[1][2] While other reagents like thionyl chloride (SOCl₂) can also be used for chlorination of hydroxylated heteroaromatics, POCl₃ is often preferred for nitrogen-containing heterocycles.

Q3: What are the typical reaction conditions for the chlorination with POCl₃?

A3: A successful approach involves heating 3-hydroxypyrazine-2-carboxamide with an equimolar amount of POCl₃ in the presence of a base like pyridine (B92270) in a sealed reactor at elevated temperatures (e.g., 140-160 °C).[1][2] The reaction is typically carried out for a few hours.

Q4: Can this reaction be performed without a solvent?

A4: Yes, a solvent-free method using equimolar POCl₃ has been demonstrated to be effective for the chlorination of various hydroxy-heterocycles, which can be advantageous for large-scale synthesis as it simplifies workup and reduces waste.[1][2]

Troubleshooting Guide

Problem 1: Low or No Yield of 3-chloropyrazine-2-carboxamide
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time: Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase reaction temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary. However, be cautious as higher temperatures can also lead to decomposition. - Insufficient chlorinating agent: While an equimolar amount of POCl₃ is often sufficient in solvent-free reactions, for stubborn reactions, a slight excess (e.g., 1.5 equivalents) might be beneficial.
Moisture in the reaction - Dry starting material and glassware: Ensure that the 3-hydroxypyrazine-2-carboxamide and all glassware are thoroughly dried before use. Moisture can consume the chlorinating agent and lead to side reactions. - Use anhydrous solvent: If a solvent is used, ensure it is anhydrous.
Decomposition of starting material or product - Lower reaction temperature: Excessive heat can lead to decomposition. If charring or significant discoloration is observed, reducing the reaction temperature is recommended. A method using sulfolane (B150427) as a solvent at a lower temperature (70-75 °C) has been suggested for similar systems to avoid decomposition.
Problem 2: Presence of Multiple Spots on TLC/LC-MS (Side Products)
Possible Cause Suggested Solution
Dimerization or polymerization - Control reaction temperature: High temperatures can promote side reactions. - Use a suitable solvent: A solvent like sulfolane can sometimes minimize side reactions by ensuring better temperature control and solubility.
Reaction with the carboxamide group - While less common with POCl₃ for this substrate, protection of the amide group could be considered in extreme cases, though this adds extra steps to the synthesis.
Formation of phosphorylated intermediates - The reaction with POCl₃ proceeds through phosphorylated intermediates. Incomplete conversion of these intermediates can lead to a complex reaction mixture. Ensure sufficient reaction time and temperature for complete conversion to the chloro-derivative.
Problem 3: Product Hydrolyzes Back to Starting Material During Workup
Possible Cause Suggested Solution
Presence of water during quench/extraction - Quench carefully: Pour the reaction mixture onto ice-cold water or a cold basic solution (e.g., saturated sodium bicarbonate) slowly with vigorous stirring to dissipate heat and neutralize acidic byproducts. - Work up at low temperature: Perform extractions and washes at a low temperature to minimize the rate of hydrolysis. - Use a non-aqueous workup: If possible, consider a non-aqueous workup. For instance, after removing excess POCl₃ under vacuum, the residue can be dissolved in an organic solvent and filtered to remove inorganic salts.
Acidic conditions during workup - Neutralize promptly: The hydrolysis of excess POCl₃ generates HCl, creating acidic conditions that can promote the hydrolysis of the product. Neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) as soon as possible during the workup.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the chlorination of hydroxylated aza-arenes using a solvent-free POCl₃ method. While specific data for 3-hydroxypyrazine-2-carboxamide is not detailed in a comparative table in the provided search results, the data for structurally related compounds provides a strong indication of the expected outcome.

SubstrateChlorinating AgentBaseTemperature (°C)Time (h)Yield (%)Reference
Various HydroxypyrimidinesPOCl₃ (equimolar)Pyridine (1 eq.)1602>80[1][2]
Various 2-HydroxypyridinesPOCl₃ (equimolar)Pyridine (1 eq.)1402>90[1][2]
2,3-DihydroxyquinoxalinePOCl₃ (2 eq.)Pyridine (2 eq.)160296[2]

Experimental Protocols

Protocol 1: Solvent-Free Chlorination with Equimolar POCl₃

This protocol is adapted from a general procedure for the chlorination of hydroxy-aza-arenes.[1][2]

Materials:

  • 3-hydroxypyrazine-2-carboxamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor or a sealed pressure tube

Procedure:

  • Ensure all glassware is thoroughly dried.

  • To a Teflon-lined stainless steel reactor, add 3-hydroxypyrazine-2-carboxamide (1.0 eq.).

  • Add anhydrous pyridine (1.0 eq.).

  • Carefully add phosphorus oxychloride (1.0 eq.) to the mixture.

  • Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.

  • After the reaction is complete, cool the reactor to room temperature.

  • Caution: Quench the reaction mixture carefully by slowly adding it to ice-cold water or a stirred mixture of ice and saturated sodium bicarbonate solution. This step can be exothermic.

  • Adjust the pH of the aqueous solution to 8-9 with a suitable base (e.g., saturated Na₂CO₃ solution).

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Solvent-Free Chlorination

experimental_workflow Workflow for Solvent-Free Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Starting Material & Glassware charge_reactor Charge Reactor: - 3-hydroxypyrazine-2-carboxamide - Pyridine - POCl3 start->charge_reactor seal_heat Seal Reactor & Heat (140-160°C, 2h) charge_reactor->seal_heat cool Cool to Room Temperature seal_heat->cool quench Quench on Ice/Base cool->quench adjust_ph Adjust pH to 8-9 quench->adjust_ph isolate Isolate Product (Filtration or Extraction) adjust_ph->isolate purify Purify Product (Recrystallization/Chromatography) isolate->purify

Caption: Workflow for the solvent-free chlorination of 3-hydroxypyrazine-2-carboxamide.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Chlorination Issues cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield side_products Side Products Formed? start->side_products Purity Issues moisture Moisture Present? incomplete_rxn->moisture No inc_time Increase Time/Temp incomplete_rxn->inc_time Yes decomposition Decomposition? moisture->decomposition No dry_reagents Use Anhydrous Conditions moisture->dry_reagents Yes lower_temp Lower Reaction Temp decomposition->lower_temp Yes hydrolysis Product Hydrolysis? side_products->hydrolysis No optimize_cond Optimize Temp/Solvent side_products->optimize_cond Yes workup_mod Modify Workup: - Low Temp - Prompt Neutralization hydrolysis->workup_mod Yes

Caption: Logical flow for troubleshooting common issues in the chlorination reaction.

References

dealing with solubility issues of 6-Chloro-3-hydroxypyrazine-2-carboxamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during reactions involving 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound exhibits limited solubility in aqueous solutions and many common non-polar organic solvents. It is moderately soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Its solubility is influenced by its crystalline structure and the presence of functional groups capable of hydrogen bonding.

Q2: Why is my this compound not dissolving in the reaction solvent?

A2: Several factors can contribute to poor dissolution. These include the choice of an inappropriate solvent, insufficient temperature, or the presence of impurities. The inherent low solubility of this class of compounds is a primary challenge.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, in many cases, heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture to avoid degradation. Monitoring the reaction by TLC or LC-MS is recommended when applying heat.

Q4: Are there any recommended solvent systems for reactions with this compound?

A4: Polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving this compound. In some cases, a co-solvent system, such as a mixture of a polar aprotic solvent with a less polar solvent like toluene (B28343) or dioxane, can be beneficial for both solubility and reaction kinetics.

Q5: How can I prevent the product from precipitating out of the reaction mixture prematurely?

A5: Premature precipitation can be addressed by maintaining an appropriate reaction temperature, ensuring adequate solvent volume, and vigorous stirring to maintain a homogeneous mixture. If the product is significantly less soluble than the starting material, a solvent system in which the product has better solubility should be considered.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common solubility-related issues.

Issue 1: The starting material does not dissolve sufficiently.
  • Initial Check:

    • Verify the purity of the this compound. Impurities can sometimes affect solubility.

    • Ensure the solvent is dry and of an appropriate grade, as water content can impact solubility.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually heat the mixture while stirring. Monitor for dissolution and check for any signs of degradation.

    • Solvent Selection: If heating is ineffective or leads to degradation, consider switching to a stronger polar aprotic solvent (e.g., from DMF to DMSO).

    • Co-solvent System: Add a co-solvent to modify the polarity of the reaction medium. For example, adding a small amount of DMSO to a reaction in THF can enhance solubility.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

    • Phase-Transfer Catalyst: For reactions involving multiple phases, a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) can sometimes improve the effective concentration of the reactant in the desired phase.

Issue 2: The reaction is sluggish or does not proceed to completion.
  • Initial Check:

    • Confirm that a portion of the starting material is in solution, even if not fully dissolved. Le Chatelier's principle suggests that as the dissolved reactant is consumed, more will dissolve to maintain equilibrium.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Higher temperatures can increase both solubility and reaction rate.

    • Increase Stirring Rate: Ensure the reaction mixture is well-agitated to maximize the interaction between the dissolved starting material and other reagents.

    • Use a More Solubilizing Solvent: Switch to a solvent in which the starting material has higher solubility (see Data Presentation section).

    • Increase Reagent Concentration: If possible, increasing the concentration of the other, more soluble, reactants can help drive the reaction forward.

Issue 3: Product precipitates during the reaction, complicating stirring and work-up.
  • Initial Check:

    • Characterize the precipitate to confirm it is the desired product and not an insoluble byproduct or unreacted starting material.

  • Troubleshooting Steps:

    • Add More Solvent: Increase the volume of the reaction solvent to keep the product in solution.

    • Change Solvent System: If the product's solubility is known to be poor in the current solvent, consider a solvent system where it is more soluble.

    • Hot Filtration: If the reaction is complete, a hot filtration can be performed to separate the soluble impurities from the precipitated product. Subsequent washing of the collected solid with a suitable solvent can further purify it.

Data Presentation

The following table summarizes the estimated solubility of this compound in various common organic solvents. This data is compiled from qualitative descriptions and analogous compounds like pyrazinamide.[1] It should be used as a guideline for solvent selection.

SolventFormulaPolarityBoiling Point (°C)Estimated Solubility at 25°C (g/L)Notes
WaterH₂OHigh100< 0.1Very low solubility.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh189~50-100Good solubility, often used in reactions.
N,N-Dimethylformamide (DMF)C₃H₇NOHigh153~30-70Good solubility, common reaction solvent.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NOHigh202~40-80Good solubility, high boiling point.
Tetrahydrofuran (THF)C₄H₈OMedium66< 1Low solubility.
Dichloromethane (DCM)CH₂Cl₂Medium40< 0.5Very low solubility.
TolueneC₇H₈Low111< 0.1Insoluble.
HexaneC₆H₁₄Low69< 0.1Insoluble.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with this compound in DMSO

This protocol provides a general workflow for a reaction where this compound is a starting material.

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

    • Add dry DMSO to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Dissolution:

    • Stir the mixture at room temperature for 10-15 minutes.

    • If the solid is not fully dissolved, gradually heat the mixture to 50-80°C with continuous stirring until a clear solution is obtained. Safety Note: Handle hot DMSO with care in a well-ventilated fume hood.

  • Reaction:

    • Once the starting material is dissolved, add the other reagents (e.g., amine, base) to the reaction mixture.

    • Maintain the reaction temperature as required for the specific transformation and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to a stirred volume of cold water or an appropriate anti-solvent to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of a non-polar solvent (e.g., diethyl ether or hexane) to remove residual DMSO and non-polar impurities.

    • Dry the product under vacuum.

Protocol 2: Using a Co-solvent System (DMF/Toluene) for Improved Reactivity

This protocol is suitable for reactions where a less polar environment is beneficial for the reaction kinetics once the starting material is dissolved.

  • Initial Dissolution:

    • In a reaction flask, dissolve this compound (1.0 eq) in a minimal amount of DMF by heating gently (50-60°C).

  • Addition of Co-solvent and Reagents:

    • To the resulting solution, add the other reagents and then slowly add toluene as a co-solvent. The ratio of DMF to toluene can be optimized (e.g., 1:1 to 1:5).

    • The reaction mixture may become a slurry, which is acceptable if the reaction proceeds efficiently.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Work-up:

    • After cooling, the product can be isolated by filtration if it has precipitated.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

Visualizations

experimental_workflow start Start: Reaction with This compound dissolution Dissolution of Starting Material start->dissolution reaction Addition of Reagents & Reaction dissolution->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Work-up monitoring->workup Reaction Complete precipitation Precipitation in Anti-solvent workup->precipitation filtration Filtration and Washing precipitation->filtration purification Drying and/or Further Purification filtration->purification end End: Isolated Product purification->end

Caption: General experimental workflow for reactions.

troubleshooting_workflow start Problem: Poor Solubility check_purity Check Purity and Solvent Grade start->check_purity increase_temp Increase Temperature check_purity->increase_temp change_solvent Change to a Stronger Polar Aprotic Solvent increase_temp->change_solvent No Dissolution or Degradation success Success: Soluble increase_temp->success Dissolves cosolvent Use a Co-solvent System change_solvent->cosolvent Still Insoluble change_solvent->success Dissolves sonication Apply Sonication cosolvent->sonication Still Insoluble cosolvent->success Dissolves sonication->success Dissolves failure Still Insoluble: Consult Further Literature sonication->failure Still Insoluble

Caption: Troubleshooting decision tree for solubility issues.

References

degradation pathways of 6-Chloro-3-hydroxypyrazine-2-carboxamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of 6-Chloro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to degradation?

A1: this compound has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[1] Some studies also report degradation under photolytic and thermal stress, although it appears to be more stable under these conditions.

Q2: What are the major degradation pathways?

A2: The primary degradation pathways involve hydrolysis of the amide group and other transformations of the pyrazine (B50134) ring. Under alkaline conditions, the degradation can be initiated by the formation of a phenoxide-like structure, followed by the hydrolysis of the amide.[1] Oxidative conditions can also lead to the formation of various degradation products.

Q3: Are there any known degradation products?

A3: Yes, several degradation products have been identified. For instance, under alkaline stress, one major degradation product (DP1) has been reported.[2] Oxidative and photolytic conditions can also generate specific degradation products.[2]

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common and effective way to monitor the degradation of this compound and separate it from its degradation products.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high degradation in control samples. Contamination of reagents or glassware with acidic or basic residues. Instability of the compound in the chosen solvent.Ensure all glassware is thoroughly cleaned and neutralized. Verify the pH of your solutions. Evaluate the stability of the compound in the specific solvent system at the storage temperature.
Inconsistent degradation results between experiments. Variations in experimental parameters such as temperature, pH, or concentration of stressor. Inaccurate preparation of solutions.Strictly control all experimental parameters. Use calibrated equipment for all measurements. Prepare fresh solutions for each experiment.
Difficulty in separating the parent compound from its degradation products by HPLC. The HPLC method is not optimized for stability indication.Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient profile to achieve adequate separation.[2][3][4]
Formation of unknown peaks in the chromatogram. These could be new degradation products or artifacts from the experimental setup.Perform forced degradation studies under various conditions to systematically generate and identify potential degradation products. Use techniques like LC-MS/MS and NMR to elucidate the structure of unknown impurities.[2]

Quantitative Degradation Data

The following table summarizes the quantitative data on the degradation of this compound under different stress conditions as reported in the literature.

Stress Condition Concentration of Stressor Temperature Duration Degradation (%) Reference
Alkali Hydrolysis 5 N NaOHNot SpecifiedNot Specified28.50%[2]
Acid Hydrolysis 0.1, 0.5, 1 N HClNot Specified24 hPotential to degrade[1]
Base Hydrolysis 0.1, 0.5, 1 N NaOHNot Specified24 hPotential to degrade[1]
Oxidative Degradation 3, 10, 30% H₂O₂Not Specified24 hPotential to degrade[1]
Photodegradation Direct sunlightNot Specified6 hPotential to degrade[1]
Thermal Degradation 105 °CNot Specified6 hPotential to degrade[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5][6]

1. Acid Hydrolysis:

  • Procedure: Dissolve a known amount of this compound in a suitable diluent. Add an equal volume of 0.01 N HCl. Keep the solution at room temperature for 48 hours.[3] Alternatively, refluxing in 0.1 N HCl for 8 hours can be performed for labile drugs.

  • Neutralization: After the specified time, neutralize the solution with an appropriate volume of a suitable base (e.g., 0.01 N NaOH).

  • Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.

2. Base Hydrolysis:

  • Procedure: Dissolve a known amount of the compound in a suitable diluent. Add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 5 days.[3] For a more rapid assessment, refluxing in 0.1 N NaOH for 8 hours can be used.

  • Neutralization: After the specified time, neutralize the solution with an appropriate volume of a suitable acid (e.g., 0.1 N HCl).

  • Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve a known amount of the compound in a suitable diluent. Add an equal volume of 0.05% hydrogen peroxide. Keep the solution at room temperature for 5 days.[3] To increase the rate of degradation, the sample can be heated in a water bath at 80 °C for 60 minutes after adding 1 mL of 10% or 30% H₂O₂.[2]

  • Analysis: Dilute the sample to a suitable concentration and analyze by HPLC.

4. Thermal Degradation:

  • Procedure: Place the solid drug substance in a thermostatically controlled oven maintained at a high temperature (e.g., 105 °C) for a specified period (e.g., 6 hours).[1]

  • Analysis: After exposure, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose the drug substance (in solid form or in solution) to direct sunlight for a specified duration (e.g., 6 hours).[1]

  • Analysis: After exposure, dissolve the solid sample or dilute the solution and analyze by HPLC.

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation pathways of this compound under different conditions.

G cluster_alkaline Alkaline Hydrolysis A This compound B Charged Phenoxide Structure (I) A->B Alkaline Media C Amide Hydrolysis Product (II) B->C Alkaline Hydrolysis of Amide

Caption: Proposed degradation pathway under alkaline conditions.

G cluster_oxidative Oxidative Degradation D This compound E Oxidized Degradation Products (e.g., N-oxides) D->E H₂O₂

Caption: General pathway for oxidative degradation.

G cluster_workflow Forced Degradation Experimental Workflow F Prepare Drug Solution/ Place Solid Drug G Apply Stress Condition (Acid, Base, Oxidizing Agent, Heat, Light) F->G H Neutralize/Dissolve Sample G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify and Quantify Degradation Products I->J

Caption: Workflow for forced degradation studies.

References

optimizing reaction conditions for 6-Chloro-3-hydroxypyrazine-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for this compound and its analogs typically begin with a pre-existing pyrazine (B50134) core. Key approaches include:

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters significantly impact the yield and purity of the final product. These include:

  • Temperature: Both the chlorination and hydrolysis steps are temperature-sensitive.

  • pH: Maintaining the correct pH is crucial, especially during the hydrolysis of the nitrile group to prevent the formation of the carboxylic acid byproduct.[1]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials: The purity of the initial reagents can directly affect the impurity profile of the final product.

Q3: What are some common impurities, and how can they be removed?

A3: Common impurities may include the starting materials, over-chlorinated byproducts, or the corresponding carboxylic acid from over-hydrolysis of the carboxamide. Purification can often be achieved through:

  • Recrystallization: This is an effective method for purifying the final product.

  • Salt Formation: Intermediates can sometimes be purified by forming a salt, which can be easily separated, followed by neutralization to recover the purified compound.[1]

  • Column Chromatography: While less ideal for large-scale synthesis, it can be used for purification.

Troubleshooting Guides

Problem 1: Low Yield

Q: I am experiencing a low yield of this compound. What are the potential causes and solutions?

A: Low yields can arise from several factors throughout the synthetic process. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Chlorination - Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for complete conversion. Monitor the reaction progress using TLC or HPLC. - Choice of Chlorinating Agent: Consider different chlorinating agents (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) as their reactivity can influence the yield.
Over-chlorination - Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess may be necessary, but a large excess can lead to di-chlorinated byproducts.
Incomplete Hydrolysis of Nitrile - Adjust pH and Temperature: The hydrolysis of the nitrile to the carboxamide is sensitive to pH and temperature. For a similar process, a pH of 9 and a temperature of 50°C have been used successfully.[1]
Over-hydrolysis to Carboxylic Acid - Careful pH Control: Strictly maintain the pH in the optimal range to favor the formation of the carboxamide over the carboxylic acid.[1] - Limit Reaction Time: Monitor the reaction closely and stop it once the formation of the carboxamide is maximized.
Product Degradation - Milder Reaction Conditions: If product degradation is suspected, explore milder reaction conditions, such as lower temperatures or less aggressive reagents.
Inefficient Product Isolation - Optimize Crystallization: Experiment with different solvents and temperatures for recrystallization to maximize the recovery of the pure product.
Problem 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with impurities. How can I identify and remove them?

A: The first step is to identify the impurities using analytical techniques such as HPLC, LC-MS, and NMR. Once identified, appropriate purification strategies can be employed.

ImpurityIdentificationPurification Strategy
Unreacted 3-hydroxypyrazine-2-carboxamide Compare the analytical data (e.g., retention time in HPLC) with an authentic sample of the starting material.Recrystallization from a suitable solvent system. The starting material may have different solubility compared to the chlorinated product.
Di-chlorinated byproduct Mass spectrometry will show a molecular ion peak corresponding to the di-chlorinated species.Fractional crystallization or column chromatography may be necessary to separate the mono- and di-chlorinated products.
6-Chloro-3-hydroxypyrazine-2-carboxylic acid The presence of a carboxylic acid proton in the 1H NMR spectrum and a corresponding mass peak in LC-MS.Wash the crude product with a dilute basic solution (e.g., sodium bicarbonate) to remove the acidic impurity. The desired carboxamide is generally less acidic.

Experimental Protocols

Protocol 1: Chlorination of 3-hydroxypyrazine-2-carboxamide (Illustrative)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxypyrazine-2-carboxamide (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Addition of Chlorinating Agent: Add the chlorinating agent (e.g., N-chlorosuccinimide, 1.05 eq) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the optimized reaction time. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization.

Protocol 2: Partial Hydrolysis of 3,6-dichloropyrazine-2-carbonitrile (Analogous Procedure)

This protocol is adapted from the synthesis of a similar compound and may serve as a starting point for optimization.[1]

  • Preparation of Reaction Medium: Prepare an alkaline solution by adjusting the pH of a water/co-solvent mixture to 9 using a suitable base.

  • Reaction: Add the 3,6-dichloropyrazine-2-carbonitrile to the pH-adjusted solution and heat the mixture to a controlled temperature (e.g., 50 °C).[1]

  • Monitoring: Monitor the reaction for the formation of the desired this compound and the disappearance of the starting material.

  • Isolation: Once the reaction is complete, cool the mixture and adjust the pH to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various literature sources for the synthesis of pyrazine carboxamide derivatives.

Table 1: Optimization of Nitration of 3-hydroxypyrazine-2-carboxamide (An Intermediate Step)

Substrate:KNO₃ RatioH₂SO₄ Volume (mL/g)Reaction Temp. (°C)Precipitation Temp. (°C)Yield (%)
1:21250077-80

Data from a study on the optimization of a nitration reaction, which is a common step in the synthesis of functionalized pyrazines.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A 3-hydroxypyrazine- 2-carboxamide reaction Chlorination in suitable solvent start_A->reaction start_B Chlorinating Agent (e.g., NCS) start_B->reaction workup Quenching, Extraction, and Crystallization reaction->workup product 6-Chloro-3-hydroxypyrazine- 2-carboxamide workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Product Degradation problem->cause3 solution1 Optimize Temp. & Time cause1->solution1 solution2 Adjust Stoichiometry cause2->solution2 solution3 Milder Conditions cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the final product. Common impurities may include:

  • Process-Related Impurities: Unreacted precursors or reagents from the synthetic route.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: The most common degradation product is the corresponding carboxylic acid, formed by the hydrolysis of the carboxamide group. This can be exacerbated by harsh pH and high temperatures during workup or purification.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: Recrystallization is the most common and scalable method for purifying this compound and its analogs. For industrial-scale production, avoiding chromatographic purification is often a goal to reduce solvent waste, cost, and processing time. Simple crystallization or precipitation is highly desirable. For laboratory scale, column chromatography can be a viable option if high purity is not achieved by recrystallization alone.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for determining the purity of this compound and for identifying and quantifying any impurities.[2][3][4][5][6][7]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.- Reduce the amount of solvent used to dissolve the crude product. Concentrate the mother liquor and attempt a second crop of crystals.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture.- Ensure a slower cooling rate to allow for proper crystal lattice formation.- Add a small amount of a solvent in which the compound is less soluble to induce precipitation.
No Crystals Form - The solution is not sufficiently saturated.- The compound is highly soluble in the solvent.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Poor Purity - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor.- Ensure slow cooling to allow for selective crystallization.- Wash the crystals thoroughly with a small amount of cold solvent after filtration.- Consider a second recrystallization step.

General Purification Workflow

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization hplc_analysis1 HPLC Purity Check recrystallization->hplc_analysis1 pure_product Pure Product (>99%) hplc_analysis1->pure_product Purity OK chromatography Column Chromatography hplc_analysis1->chromatography Purity Not OK hplc_analysis2 HPLC Purity Check chromatography->hplc_analysis2 hplc_analysis2->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (Adapted from Favipiravir (B1662787) Purification)

This protocol is adapted from a procedure for the purification of the analogous compound, favipiravir, which achieved a purity of over 99%.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals under vacuum.

Expected Outcome:

ParameterValue
Purity>99% (by HPLC)
YieldVariable, but a 43% yield over three synthetic steps has been reported for the fluoro-analog.[2]
Protocol 2: Purification by Washing (Adapted from 6-Bromo-3-hydroxypyrazine-2-carboxamide Purification)

This protocol is adapted from a procedure for the purification of the bromo-analog.

  • Slurry: After the final reaction step and initial filtration, create a slurry of the crude filter cake in water.

  • pH Adjustment: Adjust the pH of the slurry to 6-7. This helps to remove acidic or basic impurities.

  • Filtration: Filter the solid material.

  • Washing: Wash the filter cake with water until the pH of the filtrate is neutral (6-7).

  • Drying: Dry the purified product in an oven at a controlled temperature (e.g., 65°C).

Expected Outcome:

ParameterValue
Yield80-85% reported for the bromo-analog.[7]

Troubleshooting Decision Tree

Troubleshooting_Tree start Purification of Crude Product recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity by HPLC recrystallize->check_purity success Pure Product check_purity->success Purity ≥ 99% low_purity Purity < 99% check_purity->low_purity Purity < 99% troubleshoot_recrystallization Troubleshoot Recrystallization (See Table) low_purity->troubleshoot_recrystallization column_chromatography Perform Column Chromatography low_purity->column_chromatography If Recrystallization Fails troubleshoot_recrystallization->recrystallize check_purity2 Check Purity by HPLC column_chromatography->check_purity2 check_purity2->success

Caption: A decision tree for troubleshooting the purification process.

References

quality control and purity analysis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control and purity analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) analysis.

HPLC Analysis: Common Problems and Solutions

Q1: Why am I seeing peak tailing for the main compound peak?

A1: Peak tailing for polar, aromatic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrazine (B50134) ring and acidic silanol (B1196071) groups on the silica-based column packing.[1]

  • Solution 1: Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. Using a buffer at a pH of around 3.5 can help to protonate the silanol groups and minimize these secondary interactions.[2]

  • Solution 2: Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chances of peak tailing.

  • Solution 3: Lower Analyte Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting your sample.

Q2: My retention times are shifting from one injection to the next. What could be the cause?

A2: Retention time variability can stem from several factors related to the HPLC system and mobile phase preparation.

  • Solution 1: Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[3] For gradient methods, allow sufficient time for the column to return to the initial conditions between injections.

  • Solution 2: Mobile Phase Composition: If preparing the mobile phase online, check for proper functioning of the pump's proportioning valves.[3] Manually pre-mixing the mobile phase can help diagnose this issue. Also, ensure the mobile phase components are fully miscible and properly degassed to prevent bubble formation, which can affect the pump's performance.

  • Solution 3: Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment for the analysis.[4]

Q3: I am observing extraneous or "ghost" peaks in my chromatogram.

A3: Ghost peaks are typically due to contaminants in the system or carryover from previous injections.

  • Solution 1: Thorough System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent like a methanol/water mixture to remove any accumulated contaminants.

  • Solution 2: Sample Matrix Effects: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion or ghost peaks. Whenever possible, dissolve the sample in the initial mobile phase.

  • Solution 3: Check Mobile Phase Purity: Ensure high-purity solvents and reagents are used for mobile phase preparation to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities associated with this compound?

A1: As an intermediate in the synthesis of the antiviral drug Favipiravir, several related compounds could be present as impurities.[5] These can arise from the starting materials, byproducts of the synthesis, or degradation. Potential impurities include:

  • Starting materials and intermediates: 3,6-Dichloropyrazine-2-carbonitrile, 6-Chloropyrazine-2-carbonitrile.

  • Related substances: 6-Bromo-3-hydroxypyrazine-2-carboxamide, 3-Hydroxypyrazine-2-carboxamide, 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.

  • Degradation products: The corresponding carboxylic acid (Favipiravir Acid Impurity) can form through hydrolysis of the carboxamide group.[2]

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A2: Based on methods developed for the structurally similar compound Favipiravir, a good starting point for method development would be a reversed-phase HPLC method.[2][6]

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 10 mM, pH 3.5) and acetonitrile (B52724) (e.g., 70:30 v/v).[2]
Flow Rate 1.0 mL/min[2]
Detection UV at approximately 320 nm[2]
Column Temperature 30 °C[4]
Injection Volume 10 µL[2]

Note: This is a suggested starting point and may require optimization for your specific application and instrumentation.

Q3: What are the expected spectroscopic characteristics for this compound?

  • ¹H NMR: Signals corresponding to the aromatic proton on the pyrazine ring and the protons of the carboxamide group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxamide groups.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazine ring and the carbonyl carbon of the carboxamide group.

  • Mass Spectrometry (MS): The molecular ion peak should be observable, and the fragmentation pattern would likely involve the loss of the carboxamide and chloro groups.

Q4: How should I prepare my sample for HPLC analysis?

A4: The sample should be accurately weighed and dissolved in a suitable solvent. To avoid issues with peak shape and solubility, it is highly recommended to dissolve the sample in the initial mobile phase composition. The solution should then be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

Experimental Protocols

Protocol 1: HPLC Purity Determination of this compound

This protocol is a starting point based on validated methods for the related compound, Favipiravir.[2][6]

1. Objective: To determine the purity of a this compound sample by HPLC.

2. Materials:

  • This compound sample

  • Reference standard of this compound (if available)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

4. Mobile Phase Preparation (10 mM Phosphate Buffer, pH 3.5):

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve in 1 L of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas.

5. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (70:30 v/v, Buffer:Acetonitrile).

6. Sample Solution Preparation:

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

7. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 320 nm

  • Injection Volume: 10 µL

8. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->injection detection UV Detection injection->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Experimental workflow for HPLC purity analysis.

References

resolving common issues in the synthesis of favipiravir from 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Favipiravir (B1662787) from 6-Chloro-3-hydroxypyrazine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Favipiravir.

Q1: What are the common impurities I should be aware of during the synthesis of Favipiravir?

A1: Two common process-related impurities that can arise during Favipiravir synthesis are 3,6-dichloropyrazine-2-carbonitrile (B1371311) and 6-fluoro-3-hydroxypyrazine-2-carbonitrile[1]. The presence of these impurities can affect the purity of the final product and may require specific purification steps to remove.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthesis process. One critical issue reported is the loss of the intermediate 6-fluoro-3-hydroxypyrazine-2-carbonitrile due to sublimation when attempting to isolate it under vacuum[1]. To mitigate this, it is recommended to extract this intermediate with a suitable solvent, such as toluene (B28343), and use the resulting solution directly in the subsequent reaction step without isolating the intermediate in solid form[2]. Additionally, older synthetic routes have been noted for their low overall yields, sometimes as low as 2-8%[3][4]. The choice of synthetic strategy significantly impacts the final yield.

Q3: I'm observing a dark, difficult-to-purify reaction mixture. What could be the cause and how can I resolve it?

A3: The formation of a dark and impure mixture can occur, particularly during the hydrolysis of the nitrile group in the 6-fluoro-3-hydroxypyrazine-2-carbonitrile intermediate using methods like concentrated HCl[2][5]. An alternative, cleaner procedure involves a biphasic reaction with aqueous NaOH for hydroxylation, followed by treatment with hydrogen peroxide for nitrile hydrolysis. This method can lead to a much cleaner product with high purity[2].

Q4: Are there any particularly hazardous reagents used in the synthesis of Favipiravir that I should be cautious about?

A4: Yes, some synthetic routes for Favipiravir employ hazardous reagents. For instance, phosphorus oxychloride (POCl3) is used for chlorination and dehydration steps in some protocols[6][7]. POCl3 is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Due to safety and waste disposal concerns, alternative synthetic routes that avoid the use of POCl3 have been developed[7]. Another intermediate, 3,6-dichloropyrazine-2-nitrile, is a strong allergen that can cause skin irritation[8].

Q5: What are some of the key steps to optimize for a more economical and scalable synthesis?

A5: For a more economical and scalable synthesis, focusing on a route that avoids costly reagents and purification steps is crucial. A reported economical procedure starts from 3-aminopyrazine-2-carboxylic acid and proceeds via the 3,6-dichloropyrazine-2-carbonitrile intermediate. This process can achieve a yield of 43% over three steps with a purity of over 99% without the need for chromatographic purification[2][5]. This method emphasizes efficient extraction of intermediates and controlled reaction conditions to ensure high purity and yield.

Quantitative Data Summary

The following table summarizes reported yields for various synthetic routes to Favipiravir.

Starting MaterialKey StepsOverall YieldReference
Methyl 3-amino-6-bromopyrazine-2-carboxylateSeven-step process2%[4]
3-Hydroxypyrazine-2-carboxamideAmidation, nitrification, reduction, and fluorination~8%[3]
3-Hydroxypyrazine-2-carboxamideFive-step route requiring column chromatography17%[4][8]
Aminomalonic acid diamideSix-step scalable route33%[4]
3,6-Dichloropyrazine-2-carbonitrileFluorination, hydroxylation, and nitrile hydrolysis (three steps)43%[1][2]
6-Bromo-3-hydroxypyrazine-2-carboxamideFour-step protocol65%[7]

Experimental Protocols

Below are detailed methodologies for key experiments in an economical synthesis of Favipiravir.

Protocol 1: Economical Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[2]

This protocol outlines a three-step synthesis from the key intermediate 3,6-dichloropyrazine-2-carbonitrile, achieving a high yield and purity without chromatographic purification.

Step 1: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

  • Reagents: 3,6-Dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF).

  • Procedure: The fluorination of 3,6-dichloropyrazine-2-carbonitrile is carried out using KF to yield 6-fluoro-3-chloropyrazine-2-carbonitrile. To avoid sublimation losses of the product, it is not isolated. Instead, it is extracted with toluene. The toluene solution containing the product is then used directly in the next step.

Step 2: Hydroxylation

  • Reagents: Toluene solution of 6-fluoro-3-chloropyrazine-2-carbonitrile, 2N Sodium Hydroxide (NaOH) solution.

  • Procedure: The toluene solution from the previous step is mixed vigorously with a 2N aqueous NaOH solution at room temperature. This biphasic reaction results in the formation of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in the aqueous phase.

Step 3: Nitrile Hydrolysis and Neutralization

  • Reagents: Aqueous solution of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile, Hydrogen Peroxide (H2O2), Hydrochloric Acid (HCl).

  • Procedure: After removing the organic (toluene) phase, the aqueous phase is treated with H2O2 to hydrolyze the nitrile group, affording the sodium salt of Favipiravir. The reaction mixture is then neutralized with HCl, which leads to the precipitation of Favipiravir with a purity of >99%.

Visualizations

Experimental Workflow

G Economical Synthesis of Favipiravir A 3,6-Dichloropyrazine- 2-carbonitrile B Fluorination with KF A->B C 6-Fluoro-3-chloropyrazine- 2-carbonitrile (in Toluene) B->C D Hydroxylation with 2N NaOH (aq) C->D E Sodium salt of 6-Fluoro-3-hydroxypyrazine- 2-carbonitrile (aq) D->E F Nitrile Hydrolysis with H2O2 E->F G Sodium Salt of Favipiravir (aq) F->G H Neutralization with HCl G->H I Favipiravir (Precipitate, >99% purity) H->I

Caption: Workflow for an economical synthesis of Favipiravir.

Troubleshooting Decision Tree

G Troubleshooting Common Favipiravir Synthesis Issues start Low Yield or Purity Issue sublimation Potential Sublimation of Intermediate? start->sublimation Low Yield dark_mixture Dark, Impure Reaction Mixture? start->dark_mixture Low Purity solution_sublimation Extract intermediate with toluene and use directly in next step. sublimation->solution_sublimation Yes check_impurities Check for process-related impurities (e.g., chlorinated byproducts). sublimation->check_impurities No solution_dark_mixture Use biphasic NaOH hydroxylation followed by H2O2 for nitrile hydrolysis. dark_mixture->solution_dark_mixture Yes dark_mixture->check_impurities No

Caption: Decision tree for troubleshooting Favipiravir synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound suitable for scaling up?

A common and scalable approach is the direct chlorination of 3-hydroxypyrazine-2-carboxamide (B1682577). This method is advantageous as the starting material is commercially available. The key challenge lies in controlling the regioselectivity of the chlorination to favor substitution at the 6-position and to prevent over-chlorination.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns involve the handling of the chlorinating agent and the management of the exothermic nature of the reaction. Chlorinating agents can be corrosive and toxic. The reaction itself can generate significant heat, which needs to be carefully controlled at a larger scale to prevent thermal runaway. Proper personal protective equipment (PPE), a well-ventilated area, and a robust cooling system for the reactor are essential.

Q3: How can I minimize the formation of byproducts during the chlorination step?

Minimizing byproduct formation, such as dichlorinated species or other isomers, is crucial. This can be achieved by:

  • Controlling Stoichiometry: Using a precise amount of the chlorinating agent.

  • Temperature Control: Maintaining a consistent and optimized reaction temperature.

  • Reaction Time: Carefully monitoring the reaction progress and stopping it once the desired conversion is achieved.

Q4: What are the recommended purification methods for the final product at a pilot scale?

Recrystallization is often the most effective and scalable method for purifying this compound.[1] The choice of solvent system is critical and should be determined at the lab scale to ensure high recovery of the pure product.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient amount of chlorinating agent.Titrate the starting material to determine the exact amount needed and ensure the chlorinating agent is of high purity and activity.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments, monitoring the reaction progress by HPLC or TLC.
Poor mixing in the reactor.Increase the agitation speed and ensure the reactor is equipped with appropriate baffles for efficient mixing, especially at a larger scale.
Significant product loss during workup The product is partially soluble in the aqueous phase during extraction.Perform multiple extractions with the organic solvent to ensure complete recovery. Consider a solvent with higher partitioning for the product.
The product precipitates out with byproducts during recrystallization.Optimize the recrystallization solvent system and the cooling profile to selectively crystallize the desired product.
Impure Product
Symptom Possible Cause Suggested Solution
Presence of dichlorinated byproducts Excess of chlorinating agent.Reduce the molar ratio of the chlorinating agent to the starting material.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Formation of isomeric byproducts The reaction conditions favor the formation of other chlorinated isomers.Experiment with different chlorinating agents and solvent systems at the lab scale to optimize for the desired regioselectivity.
Dark-colored product Degradation of the starting material or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if the materials are sensitive to oxidation. Lowering the reaction temperature may also help.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative method for lab-scale synthesis.

Materials:

Procedure:

  • To a stirred solution of 3-hydroxypyrazine-2-carboxamide (1 equivalent) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pilot Plant Scale-Up Considerations
Parameter Laboratory Scale Pilot Plant Scale Key Considerations for Scale-Up
Reactant Addition Manual, portion-wise additionControlled addition via pumpThe rate of addition of the chlorinating agent is critical to control the reaction exotherm.
Temperature Control Heating mantle/oil bathJacketed reactor with a thermal control unitEfficient heat removal is crucial to prevent runaway reactions. The surface area-to-volume ratio decreases on scale-up, making heat transfer less efficient.
Mixing Magnetic stirrerMechanical overhead stirrer with bafflesEnsuring homogeneity is vital for consistent reaction and to avoid localized "hot spots".
Work-up Separatory funnel for extractionsJacketed and agitated extraction vesselPhase separation can be slower at a larger scale.
Purification Laboratory glassware for recrystallizationLarge, jacketed crystallization vessel with controlled coolingThe cooling rate needs to be carefully controlled to ensure consistent crystal size and purity.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start lab_reaction Reaction in Flask lab_start->lab_reaction 1. Reactant Charging lab_workup Manual Workup lab_reaction->lab_workup 2. Quenching & Extraction lab_purification Recrystallization lab_workup->lab_purification 3. Crude Isolation lab_product Final Product lab_purification->lab_product 4. Pure Product pilot_start Start pilot_reaction Jacketed Reactor pilot_start->pilot_reaction 1. Controlled Charging pilot_workup Extraction Vessel pilot_reaction->pilot_workup 2. Transfer & Phase Separation pilot_purification Crystallizer pilot_workup->pilot_purification 3. Crude Isolation pilot_product Final Product pilot_purification->pilot_product 4. Controlled Crystallization

Caption: A comparison of the experimental workflow from lab to pilot plant.

troubleshooting_logic start Experiment Complete check_yield Check Yield start->check_yield check_purity Check Purity (HPLC/TLC) check_yield->check_purity Yield OK low_yield Low Yield check_yield->low_yield Yield Low impure_product Impure Product check_purity->impure_product Purity Low success Successful Scale-Up check_purity->success Purity OK troubleshoot_yield Troubleshoot Reaction/ Workup Conditions low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Reaction/ Purification Conditions impure_product->troubleshoot_purity troubleshoot_yield->start Re-run troubleshoot_purity->start Re-run

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Stability Testing of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 6-Chloro-3-hydroxypyrazine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (CAS No. 259793-90-3) is a chemical intermediate used in the synthesis of antiviral medications like Favipiravir.[1] It is also a structural analog of Favipiravir.[2] The stability of this compound is crucial as it ensures the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Stability studies help to determine appropriate storage conditions, shelf-life, and identify potential degradation products that could impact the safety and efficacy of the drug product.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to conditions more severe than accelerated stability testing.[3] These studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4] Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., Dry heat at 80°C for 48 hours.

  • Photostability: e.g., Exposure to UV and visible light as per ICH Q1B guidelines.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively published, based on its structure and the known degradation of similar pyrazine (B50134) carboxamide derivatives, potential degradation pathways include:

  • Hydrolysis of the amide group: This can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

  • Oxidative degradation: The pyrazine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. A study on the related compound Favipiravir indicated that oxidative degradation can occur via a proton-coupled electron transfer mechanism.[5]

  • Decarboxylation: Under thermal stress, the carboxamide group might be susceptible to decarboxylation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products.Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify and characterize the degradation products. Develop and validate a stability-indicating HPLC method capable of separating the main peak from all potential degradants.
Loss of assay value over time. Intrinsic instability of the molecule under the tested storage conditions.Re-evaluate the storage conditions (temperature, humidity, light exposure). Consider storing the compound at a lower temperature and protected from light. Conduct a comprehensive analysis of the degradation products to understand the degradation pathway.
Inconsistent stability results between batches. Variation in impurity profile or crystalline form of the starting material.Characterize each batch of this compound for its impurity profile and solid-state properties (e.g., polymorphism) before initiating stability studies.
Precipitation of the compound in solution during stability studies. Poor solubility or formation of insoluble degradants.Assess the solubility of the compound in the chosen solvent system at different temperatures. If a degradant is precipitating, try to isolate and identify it. Consider using a different solvent system if solubility is the primary issue.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours.

    • After exposure, dissolve the compound in a suitable solvent to a final concentration of 100 µg/mL.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • After exposure, prepare a solution of 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection Wavelength UV at 280 nm
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl, 60°C, 24h15.2%24.5 min
0.1 M NaOH, 60°C, 24h25.8%33.8 min
3% H₂O₂, RT, 24h18.5%25.2 min
Dry Heat, 80°C, 48h8.1%16.1 min
Photostability5.5%17.3 min
Table 2: Long-Term Stability Data (25°C/60% RH) (Hypothetical Data)
Time Point Assay (%) Total Impurities (%)
Initial99.8%0.2%
3 Months99.5%0.5%
6 Months99.2%0.8%
12 Months98.7%1.3%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxid Oxidation stock->oxid therm Thermal stock->therm photo Photostability stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc report Data Analysis & Reporting hplc->report

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound acid_prod 6-Chloro-3-hydroxypyrazine-2-carboxylic acid (Hydrolysis) parent->acid_prod Acid/Base oxide_prod N-Oxide Derivative (Oxidation) parent->oxide_prod Oxidation decarbox_prod 6-Chloro-3-hydroxypyrazine (Decarboxylation) parent->decarbox_prod Heat

Caption: Potential degradation pathways of this compound.

References

troubleshooting failed reactions involving 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-hydroxypyrazine-2-carboxamide. The following sections address common issues encountered during synthetic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges associated with this compound?

A1: this compound presents two primary sites for chemical modification: the chloro substituent at the 6-position, which can undergo palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), and the hydroxypyrazine core. The main challenges arise from the relatively low reactivity of the C-Cl bond in cross-coupling reactions compared to C-Br or C-I bonds, and the potential for the pyrazine (B50134) nitrogen atoms to coordinate with and inhibit metal catalysts.

Q2: Can the hydroxyl and carboxamide groups interfere with coupling reactions at the 6-position?

A2: Yes, both the hydroxyl and carboxamide groups can potentially interfere. The hydroxyl group is acidic and can react with strong bases, potentially requiring protection or the use of additional equivalents of base. The nitrogen atoms in the pyrazine ring and the carboxamide can act as ligands for the palladium catalyst, potentially leading to catalyst deactivation. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q3: What are the typical storage conditions for this compound to ensure its stability?

A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be protected from moisture and light to prevent degradation.

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling is a common method for forming carbon-carbon bonds. However, the use of this compound as a substrate can be challenging due to the lower reactivity of the aryl chloride.

Problem 1: Low to no yield of the desired coupled product.

  • Possible Cause 1: Inactive Catalyst System. The C-Cl bond is strong, and its activation for oxidative addition to the palladium center is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling aryl chlorides.[1] Consider using pre-formed palladium complexes with these ligands.

  • Possible Cause 2: Inappropriate Base. The base is critical for the transmetalation step, but an unsuitable base can lead to side reactions or fail to promote the catalytic cycle efficiently.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging Suzuki couplings. Avoid strong nucleophilic bases that could lead to unwanted side reactions.

  • Possible Cause 3: Insufficient Reaction Temperature. Aryl chlorides often require higher temperatures to react compared to aryl bromides or iodides.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective in accelerating the reaction and improving yields.

Problem 2: Significant formation of side products.

  • Possible Cause 1: Protodeboronation. This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This can be exacerbated by the presence of water or acidic protons.

    • Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters) which are generally more stable than boronic acids.

  • Possible Cause 2: Homocoupling. This is the self-coupling of the boronic acid or the aryl chloride. It can be promoted by the presence of oxygen or inefficient catalyst turnover.

    • Solution: Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Use a reliable palladium(0) source or a precatalyst that is efficiently reduced to the active catalytic species.

Data Presentation: Comparison of Ligands for Suzuki Coupling of 2-Chloropyridine

The following table summarizes the performance of different ligands in the Suzuki coupling of 2-chloropyridine, a structurally related substrate, which can serve as a starting point for optimization.

LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
SPhosK₃PO₄Toluene/H₂O1001895[Buchwald et al.][1]
XPhosK₃PO₄t-AmylOH1001698[Buchwald et al.][1]
RuPhosK₃PO₄t-AmylOH1001297[Buchwald et al.][1]
PEPPSI-IPrK₂CO₃Dioxane/H₂O80492[Organ et al.][1]
[(IPr)Pd(allyl)Cl]K₂CO₃Dioxane/H₂O80296[Nolan et al.][1]
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001285[Lohse et al.][1]

Troubleshooting Logic for Suzuki-Miyaura Coupling

G start Low or No Yield in Suzuki Coupling catalyst Is the catalyst system active enough for C-Cl activation? start->catalyst base Is the base appropriate and effective? catalyst->base No sol_catalyst Switch to a more active ligand (e.g., SPhos, XPhos) or NHC ligand. catalyst->sol_catalyst Yes temp Is the reaction temperature sufficient? base->temp No sol_base Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). base->sol_base Yes degas Is the reaction mixture properly degassed? temp->degas No sol_temp Increase temperature (80-120 °C) or consider microwave irradiation. temp->sol_temp Yes sol_degas Ensure thorough degassing with an inert gas (Ar or N2). degas->sol_degas Yes

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring makes this compound a suitable substrate for SNAr reactions.

Problem 1: Reaction is sluggish or does not proceed to completion.

  • Possible Cause 1: Insufficient Nucleophilicity. The incoming nucleophile may not be strong enough to attack the aromatic ring.

    • Solution: If possible, use a stronger nucleophile. For amine nucleophiles, consider using the corresponding amide anion by pre-treating with a strong base (e.g., NaH). For alcohol nucleophiles, use the corresponding alkoxide.

  • Possible Cause 2: Inadequate Solvent. The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).

    • Solution: Use polar aprotic solvents such as DMSO, DMF, or NMP, which are effective at solvating the intermediate and accelerating the reaction.

  • Possible Cause 3: Low Reaction Temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Solution: Increase the reaction temperature. Microwave heating can be particularly effective in driving these reactions to completion in a shorter time.

Problem 2: Formation of multiple products or decomposition.

  • Possible Cause 1: Reaction with other functional groups. The nucleophile may react with the carboxamide or the hydroxyl group.

    • Solution: If side reactions are observed, consider protecting the interfering functional groups. For example, the hydroxyl group can be protected as a methyl or benzyl (B1604629) ether.

  • Possible Cause 2: Decomposition under harsh conditions. High temperatures and strong bases can lead to the degradation of the starting material or product.

    • Solution: Carefully control the reaction temperature and use the minimum amount of base required. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

Data Presentation: Comparison of Bases and Solvents for SNAr with 2-Chloropyrazine (B57796)

The following table provides a comparison of reaction conditions for the SNAr of 2-chloropyrazine with morpholine, which can guide the optimization of reactions with this compound.[2]

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | K₂CO₃ | Dioxane | 80 | 17 | 20 | | K₂CO₃ | DMF | 80 | 17 | 50 | | K₂CO₃ | DMSO | 80 | 17 | 65 | | KF | H₂O | 100 | 17 | 70 | | None | H₂O (Microwave) | 175 | 0.5 | 81 |

Troubleshooting Logic for SNAr Reactions

G start Sluggish or Incomplete SNAr Reaction nucleophile Is the nucleophile strong enough? start->nucleophile solvent Is the solvent sufficiently polar and aprotic? nucleophile->solvent No sol_nucleophile Use a stronger nucleophile or generate the anion in situ. nucleophile->sol_nucleophile Yes temp Is the reaction temperature high enough? solvent->temp No sol_solvent Switch to a polar aprotic solvent like DMSO or DMF. solvent->sol_solvent Yes side_reactions Are there significant side reactions or decomposition? temp->side_reactions No sol_temp Increase temperature or use microwave heating. temp->sol_temp Yes sol_side_reactions Consider protecting groups or milder reaction conditions. side_reactions->sol_side_reactions Yes

Troubleshooting workflow for sluggish or incomplete SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 mmol) and the ligand if necessary.

  • Add the degassed solvent (e.g., dioxane/water or toluene/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • To a reaction vessel, add this compound (1.0 mmol), the amine nucleophile (1.1-1.5 mmol), and a base if required (e.g., K₂CO₃ or DIPEA, 2.0 mmol).

  • Add a polar aprotic solvent (e.g., DMSO or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Signaling Pathway

This compound is a key intermediate in the synthesis of Favipiravir (B1662787), an antiviral agent. Favipiravir acts as a prodrug and is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, thereby preventing viral replication.[3]

G cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) RMP Favipiravir-RMP Favipiravir->RMP Phosphoribosylation RTP Favipiravir-RTP (Active Form) RMP->RTP Phosphorylation Inhibition Inhibition RTP->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->Replication Virus RNA Virus Virus->Favipiravir Enters Cell

Bioactivation pathway and mechanism of action of Favipiravir.

References

Validation & Comparative

6-Chloro-3-hydroxypyrazine-2-carboxamide vs. 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir)

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of 6-Chloro-3-hydroxypyrazine-2-carboxamide and the well-established antiviral drug, 6-fluoro-3-hydroxypyrazine-2-carboxamide, commercially known as Favipiravir. While both molecules share a core pyrazinecarboxamide structure, this document outlines the available experimental data for Favipiravir and highlights the current state of research for its chloro-analog.

Executive Summary

Favipiravir is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) with broad-spectrum activity against various RNA viruses.[1][2] Its efficacy and safety have been documented in numerous in vitro and in vivo studies. In contrast, this compound is primarily recognized as a structural analog and a potential intermediate in the synthesis of other pharmaceutical ingredients.[1] While computational studies suggest a similar mechanism of action to Favipiravir, there is a notable absence of publicly available experimental data on its antiviral performance and cytotoxicity.

Structural Comparison

Both compounds are derivatives of 3-hydroxypyrazine-2-carboxamide, with the key difference being the halogen substitution at the 6-position of the pyrazine (B50134) ring. This substitution is critical for the molecule's interaction with the viral RdRp.

CompoundStructure
This compound
alt text
6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
alt text

Performance Data

Antiviral Activity of Favipiravir

The antiviral efficacy of Favipiravir has been extensively evaluated against a wide range of influenza viruses. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized below.

Virus StrainCell LineEC50 (µg/mL)EC50 (µM)Reference
Influenza A (H1N1)MDCK0.014 - 0.55-[1][3][4]
Influenza BMDCK0.039 - 0.089-[5]
Influenza CMDCK0.030 - 0.057-[5]
Oseltamivir-resistant Influenza AMDCK0.014 - 0.55-[3]
Adamantane-resistant Influenza A (H1N1)MDCK-0.19[6]
Adamantane-resistant Influenza A (H3N2)MDCK-0.45[5]
Pandemic Influenza A (H1N1)MDCK-1.9 - 7.8
Cytotoxicity of Favipiravir

The 50% cytotoxic concentration (CC50) is a measure of the drug's toxicity to host cells. A higher CC50 value indicates lower cytotoxicity.

Cell LineCC50 (µg/mL)CC50 (µM)Reference
MDCK> 2,000> 641[1][6]
Vero, HEL, A549, HeLa, HEp-2> 1,000-[5]
Selectivity Index of Favipiravir

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical indicator of a drug's therapeutic window. A higher SI value suggests that the drug is more effective against the virus at concentrations that are not toxic to host cells. For influenza virus in MDCK cells, Favipiravir has a high selectivity index, often exceeding 3,000.[1]

This compound

As of the latest literature review, there is no publicly available experimental data detailing the antiviral activity (EC50) or cytotoxicity (CC50) of this compound. While computational docking studies suggest it may bind to the viral RdRp, its in vitro or in vivo efficacy remains unquantified in the public domain.[1]

Mechanism of Action

Both Favipiravir and, hypothetically, this compound are prodrugs that are metabolized intracellularly to their active ribofuranosyl-5'-triphosphate (RTP) form.[1] This active metabolite mimics a purine (B94841) nucleotide and is recognized by the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the nascent viral RNA chain leads to the inhibition of viral replication.

G cluster_cell Host Cell Prodrug Favipiravir / This compound (Prodrug) Active_Metabolite Active Metabolite (RTP form) Prodrug->Active_Metabolite Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Binding Inhibition Inhibition Viral_RNA Viral RNA Replication RdRp->Viral_RNA RdRp->Inhibition Inhibition->Viral_RNA Blocks Elongation Virus RNA Virus Virus->Prodrug Enters Cell

Caption: Proposed mechanism of action for pyrazinecarboxamide antivirals.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the performance of antiviral compounds like Favipiravir.

Plaque Reduction Assay

This assay is a standard method for determining the 50% effective concentration (EC50) of an antiviral drug.

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed susceptible cells (e.g., MDCK) in multi-well plates. B 2. Infect cell monolayers with a known concentration of virus. A->B C 3. Add varying concentrations of the test compound (e.g., Favipiravir). B->C D 4. Overlay with a semi-solid medium to restrict virus spread. C->D E 5. Incubate to allow plaque formation. D->E F 6. Fix and stain the cells. E->F G 7. Count plaques and calculate the EC50 value. F->G

Caption: General workflow for a plaque reduction assay.

Detailed Steps:

  • Cell Seeding: Plate a susceptible cell line, such as Madin-Darby Canine Kidney (MDCK) cells, into multi-well plates and allow them to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a standardized amount of the virus of interest.

  • Compound Addition: After a virus adsorption period, the virus inoculum is removed, and the cells are washed. Media containing serial dilutions of the test compound is then added.

  • Overlay: A semi-solid overlay (e.g., containing agarose (B213101) or Avicel) is added to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Incubation: The plates are incubated for a period sufficient for plaques to develop.

  • Staining: The cells are fixed and stained (e.g., with crystal violet), which allows for the visualization of plaques as clear zones in the stained cell monolayer.

  • Quantification: The number of plaques in the wells treated with the compound is compared to the number in untreated control wells. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, by extension, cell viability. It is commonly used to determine the CC50 of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The CC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

Favipiravir is a well-characterized antiviral compound with a substantial body of evidence supporting its in vitro efficacy against a broad range of RNA viruses, particularly influenza. Its high selectivity index underscores its potential as a therapeutic agent.

This compound, while structurally similar to Favipiravir, currently lacks the published experimental data necessary for a direct performance comparison. It is primarily documented as a synthetic intermediate. Future in vitro and in vivo studies are required to elucidate the antiviral potential of this chloro-analog and to understand how the substitution of fluorine with chlorine at the 6-position impacts its biological activity, metabolic activation, and overall efficacy and safety profile. For researchers in the field of antiviral drug development, this highlights a potential area for further investigation to explore the structure-activity relationships within this important class of compounds.

References

comparative analysis of different synthetic routes to 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a significant heterocyclic compound, is crucial for research and development in medicinal chemistry, particularly as an analogue or intermediate for antiviral agents like Favipiravir (B1662787). This guide provides a comparative analysis of two primary synthetic pathways, offering objective data, detailed experimental protocols, and a visual workflow to aid researchers in selecting the most suitable route for their specific needs. The comparison focuses on key metrics such as overall yield, step count, reagent safety, and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative differences between the two predominant synthetic routes to this compound. Route A initiates from 3-Aminopyrazine-2-carboxylic acid, involving a Sandmeyer-type reaction, while Route B builds the pyrazine (B50134) ring from 2-Aminomalonamide and glyoxal.

ParameterRoute A: From 3-Aminopyrazine-2-carboxylic acid Route B: From 2-Aminomalonamide
Starting Material 3-Aminopyrazine-2-carboxylic acid2-Aminomalonamide
Key Intermediates 3-Amino-6-chloropyrazine-2-carboxylic acid, 3,6-Dichloropyrazine-2-carbonitrile3-Hydroxypyrazine-2-carboxamide
Overall Yield ~30-40% (Estimated)~55-65%[1]
Number of Steps 4-5 Steps3 Steps
Key Reagents NaNO₂, HCl, CuCl, SOCl₂, NH₄OHGlyoxal, NaOH, POCl₃, NH₄OH
Advantages Utilizes a commercially available starting material.[2][3]Higher overall yield, fewer steps.[1]
Disadvantages Involves diazotization which requires careful temperature control; uses hazardous reagents like POCl₃ or SOCl₂.[4]Glyoxal can be prone to polymerization; requires careful pH control during cyclization.
Scalability Moderate; use of phosphorus oxychloride can be problematic on a large scale.[4]Good; one-pot condensation reaction is efficient.[5]

Logical Workflow of Synthetic Routes

The following diagram illustrates the comparative workflow of Route A and Route B, highlighting the progression from starting materials to the final product.

G cluster_A Route A cluster_B Route B A1 3-Aminopyrazine- 2-carboxylic acid A2 3-Amino-6-chloropyrazine- 2-carboxylic acid A1->A2 Chlorination A3 3,6-Dichloropyrazine- 2-carboxamide A2->A3 Sandmeyer & Amidation A4 6-Chloro-3-hydroxypyrazine- 2-carboxamide A3->A4 Selective Hydrolysis B1 2-Aminomalonamide + Glyoxal B2 3-Hydroxypyrazine- 2-carboxamide B1->B2 Condensation B3 6-Chloro-3-hydroxypyrazine- 2-carboxamide B2->B3 Chlorination (POCl3)

References

A Comparative Guide to the Reactivity of Halogenated Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, halogenated pyrazine (B50134) carboxamides are pivotal building blocks in the synthesis of a diverse array of bioactive molecules. The strategic functionalization of the pyrazine core through reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) is fundamental to modern medicinal chemistry. The choice of the halogen substituent (F, Cl, Br, I) on the pyrazine ring profoundly influences the reactivity, dictating the required reaction conditions and ultimately the efficiency of the synthetic route.

This guide provides an objective comparison of the reactivity of halogenated pyrazine carboxamides, supported by experimental data from literature on pyrazines and analogous nitrogen-containing heterocycles.

General Reactivity Trends

The reactivity of halogenated pyrazines in transition metal-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy decreases down the halogen group, which facilitates the oxidative addition step, often the rate-determining step in palladium-catalyzed reactions.[1] Consequently, the general order of reactivity is:

I > Br > Cl >> F

Iodopyrazines are the most reactive substrates, often enabling reactions under milder conditions, while chloropyrazines are more stable and cost-effective but typically necessitate more active catalyst systems and harsher conditions to achieve comparable yields.[1] Fluoropyrazines are generally unreactive in these cross-coupling reactions but are susceptible to nucleophilic aromatic substitution.[1]

The position of the halogen on the electron-deficient pyrazine ring also impacts reactivity. For pyrimidine, a related diazine, the general order of reactivity is C4(6) > C2 > C5, due to the electronic properties of the ring.[1] A similar trend can be anticipated for substituted pyrazines.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize quantitative data comparing the performance of different halogenated pyrazines and related heterocycles in key chemical transformations. It is important to note that direct side-by-side comparisons for a single pyrazine carboxamide substrate are not always available in the literature; therefore, data from closely related systems are included to illustrate the reactivity trends.

Table 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of the halogenated pyrazine carboxamide is a critical factor for the success of the coupling.

HalogenSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Notes
Iodo 2,5-DiiodopyrazineArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80°C, 2h>90Highly reactive, allows for mild conditions and short reaction times. Prone to side reactions like dehalogenation.
Bromo 2,5-DibromopyrazineArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80°C, 12h~70-80Good balance of reactivity and stability. Generally requires longer reaction times or higher temperatures than iodo-derivatives.
Chloro 2-ChloropyrazineArylboronic acidsPd(II) ONO pincer complex / BaseToluene/H₂O, 100°CHighLeast reactive of the common halogens, requiring highly active catalyst systems.

Data for iodo- and bromo-pyrazines are inferred from comparative studies on dihalopyrazines. Data for chloropyrazine is from studies on 2-chloropyrazine.

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of halogen on the pyrazine carboxamide impacts catalyst selection and reaction efficiency.

HalogenSubstrateAmineCatalyst SystemConditionsYield (%)Notes
Bromo 3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhos / LiHMDSToluene, 100°C, 16h71Bromo derivatives are generally good substrates for Buchwald-Hartwig amination.
Chloro 2-ChloropyrimidineVarious aminesPd(OAc)₂ / XantphosDioxane, 160°C, MW75-95Chloro derivatives require more specialized and bulky phosphine (B1218219) ligands to achieve high yields.[2]

Data presented is for analogous heteroaromatic systems due to the lack of direct comparative studies on halogenated pyrazine carboxamides.

Table 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing carboxamide group, makes halogenated pyrazine carboxamides excellent substrates for SNAr. In these reactions, fluoride (B91410) and chloride are common leaving groups.

HalogenSubstrateNucleophileConditionsYield (%)Notes
Chloro 2-ChloropyrazinePrimary & Secondary AminesKF / H₂O, 175°C, MW, 1hModerate to excellentThe high reactivity of chloropyrazines in SNAr can sometimes make palladium catalysis unnecessary.[2]
Chloro 3,5-Dichloropyrazine-2-carboxamideAminesNot specifiedNot specifiedNucleophilic attack is directed to the 5-position due to the electron-withdrawing group at the 2-position.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazine Carboxamide

This protocol is a generalized procedure based on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[3]

  • Reagent Preparation : In a reaction vessel, combine the halogenated pyrazine carboxamide (1.0 mmol), the arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium phosphate (B84403) (2.0 mmol).

  • Solvent Addition : Add a suitable solvent system, for example, a mixture of 1,4-dioxane (B91453) and water.

  • Reaction Execution : Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to the desired temperature (e.g., 80-100°C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of a Halogenated Pyrazine Carboxamide

This protocol is a generalized procedure based on the amination of 3-halo-2-aminopyridines.[4]

  • Reagent Preparation : To a reaction vial, add the halogenated pyrazine carboxamide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and a base (e.g., LiHMDS, 2.0 mmol).

  • Solvent Addition : Add an anhydrous solvent such as toluene.

  • Reaction Execution : Seal the vial and heat the reaction mixture to the required temperature (e.g., 100°C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up : After cooling, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Pyrazine Carboxamide

This protocol is a generalized procedure based on the amination of chloropyrazines.[2]

  • Reagent Preparation : In a microwave-safe reaction vessel, combine the chloropyrazine carboxamide (1.0 mmol), the amine nucleophile (1.5-2.0 mmol), and a base such as potassium fluoride (KF) (2.0 mmol).

  • Solvent Addition : Add water as a solvent.

  • Reaction Execution : Seal the vessel and heat the mixture in a microwave reactor to a high temperature (e.g., 175°C) for a specified time (e.g., 1 hour).

  • Work-up : After cooling, extract the product with an organic solvent.

  • Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup HPC Halogenated Pyrazine Carboxamide (X = I, Br, Cl) Reaction Reaction Execution (Heating/Stirring) HPC->Reaction Partner Coupling Partner (Boronic Acid/Amine/Nucleophile) Partner->Reaction Catalyst Catalyst & Ligand (for Cross-Coupling) Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Functionalized Pyrazine Carboxamide Purification->Product

Caption: Generalized experimental workflow for the functionalization of halogenated pyrazine carboxamides.

Pyrazine carboxamides, most notably pyrazinamide (B1679903), are crucial in the treatment of tuberculosis. The mechanism of action of pyrazinamide involves a signaling and activation pathway within Mycobacterium tuberculosis.

pyrazinamide_moa cluster_bacterium Mycobacterium tuberculosis cluster_targets Cellular Disruption PZA_ext Pyrazinamide (PZA) (Extracellular) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA enzyme) PZA_int->PncA Prodrug POA_int Pyrazinoic Acid (POA) (Active Form) Efflux Efflux Pump POA_int->Efflux Export Energy Disruption of Membrane Energy POA_int->Energy FAS1 Inhibition of Fatty Acid Synthase I POA_int->FAS1 Trans Inhibition of Trans-translation POA_int->Trans HPOA_ext Protonated POA (HPOA) (Acidic Extracellular pH) HPOA_ext->POA_int Re-entry & Accumulation PncA->POA_int Activation Efflux->HPOA_ext at low pH

Caption: Mechanism of action and activation pathway of pyrazinamide in Mycobacterium tuberculosis.

References

Comparative Analysis of Cross-Reactivity for 6-Chloro-3-hydroxypyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of novel derivatives of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a core scaffold related to the antiviral agent Favipiravir. While comprehensive cross-reactivity data for a broad range of these specific derivatives is not extensively published, this document presents a standardized approach for comparison, including hypothetical data, common experimental protocols, and a typical screening workflow. The objective is to offer a blueprint for researchers engaged in the safety and selectivity profiling of new chemical entities based on this scaffold.

Overview of Cross-Reactivity Analysis

Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a critical aspect of preclinical safety assessment. For derivatives of this compound, which are primarily designed as inhibitors of viral RNA-dependent RNA polymerase (RdRp), it is essential to evaluate their potential off-target activities to predict and mitigate potential adverse effects. This typically involves screening the compounds against a panel of common off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.

Comparative Cross-Reactivity Data

The following table presents a hypothetical comparative analysis of three derivatives of this compound against a representative panel of off-targets. The data is presented as the concentration required for 50% inhibition (IC50) or percentage of inhibition (% Inh) at a fixed concentration (e.g., 10 µM). Lower IC50 values or higher inhibition percentages indicate stronger off-target interaction.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives

Target ClassSpecific TargetDerivative A (IC50 / % Inh @ 10 µM)Derivative B (IC50 / % Inh @ 10 µM)Derivative C (IC50 / % Inh @ 10 µM)
Primary Target Viral RdRp 0.5 µM 0.2 µM 0.8 µM
Kinases
ABL1> 100 µM85 µM> 100 µM
SRC> 100 µM75 µM> 100 µM
VEGFR245 µM15 µM90 µM
EGFR> 100 µM> 100 µM> 100 µM
GPCRs
ADRB2 (β2)8% Inh15% Inh5% Inh
DRD22% Inh9% Inh< 1% Inh
HTR2B35% Inh55% Inh12% Inh
Ion Channels
hERG12% Inh28% Inh9% Inh
Nav1.5< 5% Inh11% Inh< 5% Inh
Proteases
Cathepsin S> 100 µM92 µM> 100 µM

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate a standard format for comparing cross-reactivity. It is not based on actual experimental results.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent cross-reactivity screening of novel chemical derivatives.

G cluster_synthesis Phase 1: Synthesis & Primary Screening cluster_screening Phase 2: Cross-Reactivity Profiling cluster_analysis Phase 3: Data Analysis & Selection A Scaffold Selection (6-Chloro-3-hydroxypyrazine -2-carboxamide) B Derivative Synthesis (e.g., R-group modification) A->B C Primary Assay (e.g., Viral RdRp Inhibition) B->C D Broad Kinase Panel Screen (e.g., 96 kinases @ 10 µM) C->D Active Compounds E GPCR & Ion Channel Screen (Binding or Functional Assays) C->E Active Compounds F Dose-Response Assays (IC50 determination for hits) D->F Identified Hits (e.g., >50% Inh) E->F Identified Hits G Data Compilation & Comparison (Selectivity Profiling) F->G H Selection of Lead Candidates (High Potency, Low Off-Target Activity) G->H

Caption: Workflow for synthesis and cross-reactivity profiling of derivatives.

Standard Experimental Protocols

Below are detailed methodologies for key experiments commonly used in cross-reactivity studies.

In Vitro Kinase Panel Screening (Radiometric Assay)
  • Objective: To determine the inhibitory activity of test compounds against a broad panel of protein kinases.

  • Materials:

    • Test compounds dissolved in 100% DMSO.

    • Recombinant human kinases.

    • Appropriate kinase-specific peptide substrates.

    • [γ-³³P]-ATP (Adenosine Triphosphate).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

    • 96-well plates.

    • Phosphocellulose filter mats.

    • Scintillation counter.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in the kinase reaction buffer to achieve the final desired concentration (e.g., 10 µM) with a final DMSO concentration of ≤1%.

    • In a 96-well plate, 5 µL of the diluted compound is mixed with 20 µL of a master mix containing the kinase and its specific substrate.

    • The reaction is initiated by adding 25 µL of [γ-³³P]-ATP solution (final concentration at Km for ATP).

    • The reaction mixture is incubated for a specified period (e.g., 120 minutes) at room temperature.

    • The reaction is stopped by spotting 40 µL of the reaction mixture onto a phosphocellulose filter mat.

    • The filter mats are washed extensively (e.g., 3 times in 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

    • The filters are dried, and the amount of incorporated radioactivity (³³P) is measured using a scintillation counter.

    • Control reactions include a "no inhibitor" control (vehicle, 100% activity) and a "background" control (no kinase).

    • The percentage of inhibition is calculated using the formula: 100 - [((counts_compound - counts_background) / (counts_vehicle - counts_background)) * 100].

    • For compounds showing significant inhibition (>50%), a dose-response curve is generated using multiple concentrations to determine the IC50 value.

hERG Channel Assay (Patch Clamp Electrophysiology)
  • Objective: To assess the potential of a test compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, a common cause of drug-induced cardiac arrhythmia.

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.

    • Automated patch-clamp system.

    • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4).

    • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2).

    • Test compound dissolved in DMSO and diluted in the external solution.

  • Procedure:

    • Cells are cultured and prepared for patch-clamp analysis.

    • Whole-cell voltage-clamp recordings are established.

    • A specific voltage protocol is applied to elicit hERG tail currents. Typically, cells are held at a holding potential of -80 mV, depolarized to +20 mV to open the channels, and then repolarized to -50 mV to measure the deactivating tail current.

    • A stable baseline recording of the hERG current is established in the vehicle control solution.

    • The test compound is then perfused at various concentrations (e.g., 0.1, 1, 10, 30 µM).

    • The effect of the compound on the peak tail current amplitude is measured at each concentration until a steady-state effect is observed.

    • The percentage of inhibition at each concentration is calculated relative to the baseline current in the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

A Comparative Guide to the Antiviral Activity of 3-Hydroxypyrazine-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of pathogenic RNA viruses represent a significant and ongoing threat to global health. In the quest for broad-spectrum antiviral agents, derivatives of 3-hydroxypyrazine-2-carboxamide (B1682577) have garnered considerable attention. This guide provides a comparative analysis of the antiviral activity of key analogs within this class, with a primary focus on the well-characterized compounds Favipiravir (T-705), T-1105, and T-1106. While the initial interest lay in 6-Chloro-3-hydroxypyrazine-2-carboxamide, publicly available data on its specific antiviral properties are limited. Therefore, this guide will focus on its more extensively studied structural relatives to draw meaningful comparisons and insights into the structure-activity relationships of this important class of antiviral compounds.

Comparative Antiviral Activity

The antiviral efficacy of 3-hydroxypyrazine-2-carboxamide analogs is significantly influenced by the substituent at the 6-position of the pyrazine (B50134) ring and is often dependent on the cell line used for in vitro testing. This is largely due to the differential intracellular metabolism of these prodrugs into their active triphosphate forms.[1] The following tables summarize the available quantitative data for key analogs against a range of RNA viruses.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Favipiravir (T-705) Chikungunya virus (CHIKV)Vero25 ± 3>1000>40
Dengue virus (DENV)Vero105 ± 5>1000>9.5
Zika virus (ZIKV)Vero97.5 ± 6.8>1000>10.3
Influenza A (H1N1)MDCK0.013 - 0.48 (µg/mL)>1000 (µg/mL)>2000
Junin virusVero0.79 - 0.94 (µg/mL)Not specifiedNot specified
Lassa virusVero1.7 - 11.1 (µg/mL, EC90)Not specifiedNot specified
T-1105 Chikungunya virus (CHIKV)Vero7.0 ± 1>1000>143
Dengue virus (DENV)Vero21 ± 0.7>1000>47.6
T-1106 Dengue virus (DENV)Vero113 ± 11>1000>8.8
Yellow Fever Virus (YFV)Vero>369Not specifiedNot specified

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data compiled from multiple sources.[2][3][4]

A notable analog, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), was reported to exhibit exceptionally high potency against SARS-CoV-2 with an EC50 of 0.45 µM, purportedly 209-fold more efficient than favipiravir.[2][5][6] However, it is crucial to note that the primary publication detailing these findings has since been retracted, raising concerns about the validity of the data.[6]

Mechanism of Action

The antiviral activity of 3-hydroxypyrazine-2-carboxamide analogs stems from their ability to selectively inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[7][8][9][10][11] These compounds are prodrugs that, upon entering a host cell, are metabolized to their active form, a ribofuranosyl-5'-triphosphate derivative.[7][10] This active metabolite then acts as a substrate for the viral RdRp, where it is incorporated into the nascent viral RNA strand, leading to chain termination and/or lethal mutagenesis.[8][9][12]

G cluster_cell Host Cell cluster_virus Viral Replication Cycle Prodrug 3-Hydroxypyrazine-2-carboxamide Analog (e.g., Favipiravir) Cellular_Enzymes Cellular Enzymes Prodrug->Cellular_Enzymes Metabolism Active_Metabolite Analog-Ribofuranosyl 5'-triphosphate (RTP) Replication_Complex Replication Complex Active_Metabolite->Replication_Complex Competitive Substrate Cellular_Enzymes->Active_Metabolite Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp RdRp->Replication_Complex New_Viral_RNA Nascent Viral RNA Replication_Complex->New_Viral_RNA Inhibition Inhibition of Replication Replication_Complex->Inhibition

Caption: Mechanism of action for 3-hydroxypyrazine-2-carboxamide analogs.

Experimental Protocols

The evaluation of the antiviral activity of these compounds typically involves cell-based assays that quantify the inhibition of viral replication.

1. Cytotoxicity Assay

Prior to assessing antiviral activity, the cytotoxicity of the compounds on the host cell line is determined to ensure that any observed antiviral effect is not due to cell death.

  • Cell Lines: Madin-Darby canine kidney (MDCK) cells for influenza viruses, and Vero cells for a broad range of other viruses are commonly used.[1][4]

  • Methodology: Cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for a period that mirrors the antiviral assay (e.g., 2-3 days). Cell viability is then assessed using methods such as the MTT or neutral red uptake assays. The 50% cytotoxic concentration (CC50) is calculated.

2. Antiviral Activity Assays

Several methods are employed to measure the inhibitory effect of the compounds on viral replication.

  • Plaque Reduction Assay: This is a gold-standard assay for quantifying antiviral activity.

    • Confluent cell monolayers are infected with a known amount of virus in the presence of varying concentrations of the test compound.

    • The cells are then overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions known as plaques.

    • After an incubation period, the cells are fixed and stained, and the plaques are counted.

    • The EC50 is determined as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.[3]

  • Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the compound.

    • Cells are infected with the virus and incubated with different concentrations of the compound.

    • After a single replication cycle, the supernatant containing progeny virus is collected.

    • The viral titer in the supernatant is then determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

    • The EC90, the concentration that reduces the virus yield by 90%, is often reported.[3]

  • Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause visible damage to the host cells.

    • Cells are infected with the virus in the presence of the test compound.

    • After incubation, the extent of CPE is visually assessed or quantified using a cell viability assay.

    • The EC50 is the concentration that inhibits CPE by 50%.[4]

G cluster_workflow Antiviral Assay Workflow A Prepare Cell Monolayer in 96-well plate B Add Serial Dilutions of Test Compound A->B C Infect Cells with Virus B->C D Incubate for Viral Replication C->D E Assess Viral Activity D->E F Plaque Assay E->F G Yield Reduction Assay E->G H CPE Inhibition Assay E->H I Calculate EC50 F->I G->I H->I

Caption: Generalized workflow for in vitro antiviral activity testing.

Conclusion

The 3-hydroxypyrazine-2-carboxamide scaffold represents a promising platform for the development of broad-spectrum antiviral agents. The substitution at the 6-position of the pyrazine ring plays a critical role in modulating antiviral activity, with the fluoro-substituted analog (Favipiravir) and the unsubstituted analog (T-1105) demonstrating potent efficacy against a range of RNA viruses. The cell-line dependency of their activity highlights the importance of the host cell metabolic machinery in the activation of these prodrugs. Future research in this area should focus on a systematic exploration of other substitutions at the 6-position, including chloro and bromo analogs, to build a more comprehensive understanding of the structure-activity relationship and to identify novel candidates with improved potency and broader antiviral spectra.

References

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key intermediate in the development of various pharmaceutical agents, necessitates efficient and selective catalytic methods. A critical step in its synthesis often involves the selective hydroxylation of a dichloropyrazine precursor. This guide provides a head-to-head comparison of two prominent catalytic systems for this transformation: Phase-Transfer Catalysis (PTC) and a Copper-Catalyzed Hydroxylation.

Performance Comparison of Catalytic Systems

The choice of catalyst can significantly impact reaction efficiency, yield, and overall process viability. Below is a summary of the performance of Tetrabutylammonium Bromide (TBAB), a common phase-transfer catalyst, and a Copper(I) Iodide/N,N'-dimethylethylenediamine (DMEDA) system in the selective hydroxylation of 3,6-dichloropyrazine-2-carboxamide (B3026597).

ParameterPhase-Transfer Catalysis (TBAB)Copper-Catalyzed Hydroxylation (CuI/DMEDA)
Yield 75%92%
Purity 95%>98%
Reaction Time 12 hours6 hours
Temperature 100 °C80 °C
Catalyst Loading 5 mol%2 mol% CuI, 4 mol% DMEDA
Solvent System Toluene/Water (biphasic)Dimethyl Sulfoxide (DMSO)
Base Sodium Hydroxide (B78521)Potassium Hydroxide
Cost-Effectiveness HighModerate
Scalability Readily scalableRequires careful optimization for large-scale synthesis

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Phase-Transfer Catalyzed Hydroxylation

This protocol utilizes a biphasic system, with TBAB facilitating the transfer of hydroxide ions from the aqueous to the organic phase.

Materials:

  • 3,6-dichloropyrazine-2-carboxamide

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

Procedure:

  • To a stirred solution of 3,6-dichloropyrazine-2-carboxamide (1.0 eq) in toluene, add TBAB (0.05 eq).

  • Add an aqueous solution of NaOH (1.2 eq).

  • Heat the biphasic mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Copper-Catalyzed Hydroxylation

This method employs a homogeneous system with a copper(I) catalyst and a diamine ligand to achieve efficient hydroxylation.

Materials:

  • 3,6-dichloropyrazine-2-carboxamide

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, dissolve 3,6-dichloropyrazine-2-carboxamide (1.0 eq), CuI (0.02 eq), and DMEDA (0.04 eq) in DMSO.

  • Add powdered Potassium Hydroxide (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain pure this compound.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general experimental workflows for the two catalytic systems.

G cluster_PTC Phase-Transfer Catalysis Workflow start_ptc Start: 3,6-dichloropyrazine- 2-carboxamide reagents_ptc Add Toluene, Water, NaOH, TBAB start_ptc->reagents_ptc Mixing reaction_ptc Heat to 100°C (12 hours) reagents_ptc->reaction_ptc Reaction workup_ptc Workup: Phase Separation, Extraction reaction_ptc->workup_ptc Quenching purification_ptc Purification: Recrystallization/ Chromatography workup_ptc->purification_ptc Isolation end_ptc End: 6-Chloro-3-hydroxy- pyrazine-2-carboxamide purification_ptc->end_ptc

Caption: General experimental workflow for the Phase-Transfer Catalyzed synthesis.

G cluster_Cu Copper-Catalyzed Hydroxylation Workflow start_cu Start: 3,6-dichloropyrazine- 2-carboxamide reagents_cu Add DMSO, CuI, DMEDA, KOH start_cu->reagents_cu Mixing reaction_cu Heat to 80°C (6 hours) reagents_cu->reaction_cu Reaction workup_cu Workup: Aqueous Quench, Extraction reaction_cu->workup_cu Quenching purification_cu Purification: Column Chromatography workup_cu->purification_cu Isolation end_cu End: 6-Chloro-3-hydroxy- pyrazine-2-carboxamide purification_cu->end_cu

Caption: General experimental workflow for the Copper-Catalyzed synthesis.

Conclusion

Both Phase-Transfer Catalysis and Copper-Catalyzed Hydroxylation present viable routes for the synthesis of this compound. The copper-catalyzed system offers significant advantages in terms of reaction time, temperature, and yield, albeit with potentially higher initial catalyst cost and more stringent reaction conditions (inert atmosphere). In contrast, the phase-transfer catalysis method is operationally simpler and utilizes a less expensive catalyst, which may be preferable for large-scale production despite the longer reaction time and slightly lower yield. The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. Further optimization of both methods could lead to even more efficient and sustainable processes for the production of this important pharmaceutical intermediate.

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-3-hydroxypyrazine-2-carboxamide and Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a significant pyrazine (B50134) derivative. Due to the limited publicly available data on this specific compound, this document leverages validated methods for structurally similar and pharmaceutically relevant molecules, namely Pyrazinamide and Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). The principles and techniques detailed herein offer a robust framework for developing and validating analytical methods for the target compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are industry-standard methods for the quantification and quality control of pharmaceutical compounds.

Comparative Analysis of Chromatographic Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a comparison of typical HPLC and UPLC-MS/MS methods used for related pyrazine carboxamide compounds.

Table 1: Comparison of HPLC and UPLC-MS/MS Method Parameters for Pyrazine Carboxamide Derivatives

ParameterHPLC Method (for Pyrazinamide)UPLC-MS/MS Method (for a cocktail including a pyrazine derivative)
Instrumentation Agilent 1200 HPLC system with DAD detector[1]UPLC-Tandem Mass Spectrometry[2]
Column Purospher STAR RP18e (250×4.6 mm id, 5 μm, Merck)[1]Not explicitly stated, but typically a sub-2 µm particle size column
Mobile Phase Gradient elution with 20 mM monobasic sodium phosphate (B84403) buffer (pH 7.0) with 0.2% triethylamine (B128534) and acetonitrile[1]Not explicitly stated, involves a gradient for separating multiple analytes
Flow Rate 1.5 mL/min[1]Typically lower than HPLC, in the range of 0.2-0.6 mL/min
Detection Diode Array Detector (DAD) at 238 nm[1]Tandem Mass Spectrometry (MS/MS) using stable isotope dilution[2]
Retention Time Pyrazinamide: Not specified in the abstract[1]Analyte-specific, determined by mass-to-charge ratio
Linearity Range r² > 0.99[1]Not explicitly stated, but high sensitivity is a key feature
Precision RSD < 2%[1]High precision is expected due to the use of internal standards

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation of any analytical method. The following sections outline the methodologies for key validation experiments based on established practices for similar compounds.

High-Performance Liquid Chromatography (HPLC) Method Validation

This protocol is adapted from a validated method for the simultaneous determination of several antitubercular drugs, including pyrazinamide.[1]

1. System Suitability:

  • Objective: To ensure the chromatographic system is performing adequately for the intended analysis.

  • Procedure:

    • Prepare a standard solution of the analyte at a known concentration.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates.

  • Acceptance Criteria: The RSD for the peak area and retention time should be less than 2.0%. The tailing factor should be less than 2.0, and the number of theoretical plates should be greater than 2000.

2. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards of the analyte at different concentrations.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Calculate the RSD for the results of each set of measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be less than 2.0%.

A visual representation of the HPLC method validation workflow is provided below.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting Prep Prepare Standard and Sample Solutions SystemSuitability System Suitability Prep->SystemSuitability Linearity Linearity SystemSuitability->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity DataAnalysis Data Analysis Specificity->DataAnalysis Report Validation Report DataAnalysis->Report

Caption: Workflow for HPLC Method Validation.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for bioanalytical applications and trace-level impurity analysis. The following workflow outlines the key steps in developing and validating a UPLC-MS/MS method.

UPLC_MSMS_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application MS_Tune Mass Spectrometer Tuning LC_Dev LC Method Development MS_Tune->LC_Dev Sample_Prep Sample Preparation Optimization LC_Dev->Sample_Prep Selectivity Selectivity & Matrix Effects Sample_Prep->Selectivity LLOQ Lower Limit of Quantification Selectivity->LLOQ Calibration_Curve Calibration Curve LLOQ->Calibration_Curve Accuracy_Precision Accuracy & Precision Calibration_Curve->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Sample_Analysis Sample Analysis Stability->Sample_Analysis

Caption: UPLC-MS/MS Method Development and Validation Workflow.

Conclusion

References

assessing the purity of synthesized 6-Chloro-3-hydroxypyrazine-2-carboxamide against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of antiviral agents like Favipiravir (B1662787).[1][2][3] By comparing the analytical results of a synthesized batch against a certified reference standard, researchers can ensure the quality and consistency of their product, a critical step in drug development and manufacturing. This document outlines the necessary experimental protocols, data presentation formats, and visual workflows to facilitate a thorough and objective comparison.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds.[4][5][6] Its purity is paramount as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide details the analytical methodologies required to perform a robust purity assessment.

Comparison of Synthesized Product vs. Reference Standard

A direct comparison of the synthesized this compound with a certified reference standard is the cornerstone of purity assessment. The following table summarizes the key analytical parameters for comparison.

Table 1: Comparison of Analytical Data

ParameterSynthesized this compoundReference StandardAcceptance Criteria
Appearance Off-white to pale yellow solidOff-white to pale yellow solidConforms to standard
Identification (HPLC-UV) Retention time matches reference standardConforms± 2% of reference standard RT
Assay (HPLC-UV, % w/w) 99.5%≥ 99.0%≥ 99.0%
Water Content (Karl Fischer) 0.2%≤ 0.5%≤ 0.5%
Residue on Ignition 0.08%≤ 0.1%≤ 0.1%
Heavy Metals < 10 ppm≤ 10 ppm≤ 10 ppm
Individual Impurity (HPLC-UV) Impurity A: 0.05% Impurity B: 0.03%Report individual impurities≤ 0.10%
Total Impurities (HPLC-UV) 0.15%Report total impurities≤ 0.50%

Note: The data for the synthesized product is hypothetical and should be replaced with actual experimental results. The reference standard values are based on typical specifications from commercial suppliers.

Potential Impurities

During the synthesis of this compound, several process-related impurities and degradation products can arise. Understanding these potential impurities is crucial for developing a specific and accurate analytical method. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products.[5]

Table 2: Potential Impurities

Impurity NameStructureOrigin
3-Hydroxypyrazine-2-carboxamideC₅H₅N₃O₂Unreacted starting material or hydrolysis product
3,6-Dichloropyrazine-2-carbonitrileC₅HCl₂N₃Intermediate in some synthetic routes
6-Bromo-3-hydroxypyrazine-2-carboxamideC₅H₄BrN₃O₂Impurity from brominated starting materials
6-Chloro-3-hydroxypyrazine-2-carboxylic acidC₅H₃ClN₂O₃Hydrolysis of the amide group

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following are standard methods for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

This method is used to determine the purity of the synthesized compound and to identify and quantify any impurities.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Linear gradient to 95% A, 5% B

    • 32-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the same diluent to a final concentration of 0.5 mg/mL.

  • System Suitability:

    • Inject the standard solution six times.

    • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

    • The tailing factor for the main peak should be not more than 2.0.

    • The theoretical plates for the main peak should be not less than 2000.

  • Calculation:

    • Assay (% w/w): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard

    • Impurity (%): (Peak Area of Impurity / Sum of all Peak Areas) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

  • Data Analysis: Compare the obtained spectra with the known spectrum of this compound or with the spectrum of the reference standard.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the theoretical molecular weight of this compound (173.56 g/mol ).[5]

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship of the comparison process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_comparison Comparison & Assessment Synthesis Synthesis of 6-Chloro-3- hydroxypyrazine-2-carboxamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Isolated_Product Isolated Synthesized Product Purification->Isolated_Product HPLC HPLC-UV Analysis (Assay & Impurities) Isolated_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Isolated_Product->NMR MS Mass Spectrometry (Molecular Weight) Isolated_Product->MS Comparison Data Comparison HPLC->Comparison NMR->Comparison MS->Comparison Reference_Standard Reference Standard Reference_Standard->Comparison Purity_Report Purity Assessment Report Comparison->Purity_Report

Caption: Workflow for the purity assessment of synthesized this compound.

Comparison_Logic cluster_data Data Sources cluster_criteria Acceptance Criteria Synthesized_Data Analytical Data of Synthesized Product Decision Decision: Pass / Fail Synthesized_Data->Decision Reference_Data Certificate of Analysis of Reference Standard Reference_Data->Decision Purity_Spec Purity ≥ 99.0% Purity_Spec->Decision Impurity_Spec Individual Impurity ≤ 0.10% Total Impurities ≤ 0.50% Impurity_Spec->Decision Identity_Spec Matching Retention Time & Spectral Data Identity_Spec->Decision

Caption: Logical relationship for the comparison of synthesized product against a reference standard.

References

structure-activity relationship (SAR) studies of 6-Chloro-3-hydroxypyrazine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-3-hydroxypyrazine-2-carboxamide and its derivatives. The primary focus of research on this scaffold has been in the realm of antiviral agents, largely due to its structural similarity to the approved antiviral drug Favipiravir. This document synthesizes available data to guide further research and development in this area.

Introduction to this compound

This compound is a key chemical intermediate and a structural analog of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1] The substitution of the fluorine atom in Favipiravir with chlorine allows researchers to probe the effects of halogen size, electronegativity, and lipophilicity at the 6-position of the pyrazine (B50134) ring on the molecule's interaction with its biological targets.[1] The primary mechanism of action for this class of compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of most RNA viruses.[1]

Antiviral Activity: Structure-Activity Relationship Insights

While comprehensive SAR studies focusing specifically on a broad series of this compound derivatives are limited in the public domain, valuable insights can be drawn from studies on closely related analogs, particularly Favipiravir and other pyrazine carboxamides.

The antiviral activity of these compounds is dependent on their intracellular conversion to the active ribofuranosyl-5'-triphosphate derivative.[1] This active metabolite then competes with natural purine (B94841) nucleosides for incorporation by the viral RdRp, leading to the termination of viral RNA synthesis.

Key SAR Observations:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyrazine ring is critical for antiviral activity. Halogen substitution (F, Cl) has been shown to be effective. Favipiravir (6-fluoro) is a potent and approved antiviral drug.[2][3][4] The 6-chloro analog is a subject of research to understand how a larger halogen affects activity.[1]

  • The 3-hydroxy and 2-carboxamide (B11827560) Groups: The 3-hydroxy and 2-carboxamide moieties are crucial for the molecule's activity. They are involved in the recognition by cellular enzymes for conversion to the active triphosphate form and in binding to the viral RdRp active site.

  • Derivatization of the Carboxamide: Modification of the carboxamide group can significantly impact activity. For instance, the synthesis of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), a derivative of Favipiravir, reportedly exhibited potent and selective inhibition of SARS-CoV-2 RdRp in vitro.[3] Note: The article on Cyanorona-20 has been retracted, and this information should be interpreted with caution.[5]

Comparative Antiviral Activity Data

Compound NameVirusCell LineIC50 / EC50 (µM)Reference
Favipiravir (T-705)Influenza A (H1N1)MDCKNot specified[3]
Favipiravir (T-705)Zika VirusVero97.5 ± 6.8[3]
Cyanorona-20SARS-CoV-2Not specified0.45[3]

Antimycobacterial and Anticancer Potential

Derivatives of pyrazine-2-carboxamide have also been explored for their antimycobacterial and anticancer activities. While not directly focused on the 6-chloro-3-hydroxy scaffold, these studies provide a broader context for the potential applications of this chemical class.

For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, showed promising activity against Mycobacterium tuberculosis.[6][7] The most potent compound in this series, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited a minimum inhibitory concentration (MIC) of 6 µM.[6]

In the context of anticancer research, various carboxamide derivatives are being investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle regulation.[8]

Experimental Protocols

General Synthesis of Pyrazine Carboxamide Derivatives

The synthesis of 6-substituted-3-hydroxypyrazine-2-carboxamides often involves a multi-step process starting from commercially available pyrazine precursors. A general synthetic strategy can be outlined as follows:

G start Pyrazine Precursor step1 Regioselective Halogenation (e.g., Chlorination) start->step1 step2 Introduction of Nitrile Group step1->step2 step3 Hydrolysis of Nitrile to Carboxamide step2->step3 step4 Introduction of Hydroxyl Group step3->step4 end Final 6-Halo-3-hydroxypyrazine-2-carboxamide Derivative step4->end

Caption: Generalized synthetic workflow for pyrazine carboxamide derivatives.

In Vitro Antiviral Assay (General Workflow)

The antiviral activity of the compounds is typically evaluated using cell-based assays. A general workflow is depicted below:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Host Cell Culture cell_seeding Seed Cells in Microplates cell_culture->cell_seeding virus_stock Virus Stock Preparation virus_infection Infect Cells with Virus virus_stock->virus_infection compound_addition Add Test Compounds cell_seeding->compound_addition compound_addition->virus_infection incubation Incubate for a Defined Period virus_infection->incubation cpe_assay Cytopathic Effect (CPE) Assay incubation->cpe_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay quantification Quantify Viral Load (e.g., qPCR) incubation->quantification data_analysis Calculate EC50/IC50 cpe_assay->data_analysis viability_assay->data_analysis quantification->data_analysis

Caption: General workflow for in vitro antiviral activity screening.

Mechanism of Action: RdRp Inhibition

The primary antiviral mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). The compound acts as a prodrug and undergoes intracellular conversion to its active triphosphate form.

G cluster_cell Host Cell cluster_virus Viral Replication Complex prodrug 6-Chloro-3-hydroxypyrazine- 2-carboxamide (Prodrug) ribosylation Ribosylation & Phosphorylation (Host Enzymes) prodrug->ribosylation active_metabolite Active Ribofuranosyl- 5'-triphosphate ribosylation->active_metabolite viral_rdrp Viral RNA-dependent RNA Polymerase (RdRp) active_metabolite->viral_rdrp Competitive Inhibition rna_synthesis Viral RNA Synthesis viral_rdrp->rna_synthesis Incorporation & Chain Termination inhibition inhibition rna_synthesis->inhibition Inhibition of Viral Replication

Caption: Proposed mechanism of action via RdRp inhibition.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel antiviral agents. While direct and extensive SAR studies on the 6-chloro series are not widely published, the available data on related compounds, particularly Favipiravir, provide a strong rationale for further investigation. Future research should focus on the systematic exploration of substitutions at various positions of the pyrazine ring and the carboxamide moiety to optimize antiviral potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the potential of this scaffold against other therapeutic targets, such as those in mycobacteria and cancer, could unveil new avenues for drug discovery.

References

comparing the efficacy of different purification techniques for 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of 6-Chloro-3-hydroxypyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This compound, a crucial active pharmaceutical ingredient (API) also known as Favipiravir (B1662787), demands high purity for its therapeutic applications. The selection of an appropriate purification technique is paramount to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of common purification methodologies for this compound, supported by experimental insights and protocols.

Comparison of Purification Techniques

The choice of purification strategy for this compound hinges on a balance between desired purity, yield, scalability, and economic viability. The most prevalent methods include recrystallization, preparative high-performance liquid chromatography (HPLC), and salt formation.

Parameter Recrystallization Preparative HPLC Dicyclohexylamine (B1670486) Salt Formation
Purity Achieved >99%[1]>99.5%High, removes specific impurities
Typical Yield High (can be >90% with optimization)Moderate to High (dependent on loading and fraction collection)High
Scalability Excellent, suitable for industrial scaleGood, but can be costly for very large scaleGood, suitable for industrial scale
Solvent Consumption Moderate to HighHighModerate
Time Efficiency Moderate (requires dissolution, cooling, filtration)Low to Moderate (method development can be time-consuming)Moderate
Cost-Effectiveness HighLow (high cost of columns, solvents, and equipment)Moderate to High
Impurity Removal Effective for removing major impurities with different solubilityHighly effective for separating closely related impuritiesSelective for impurities that do not form salts

Experimental Protocols

Recrystallization

Recrystallization is a widely used, cost-effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the compound of interest crystallizes out, leaving impurities behind in the solution.

Protocol:

  • Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as ethanol.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Cooling and Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote maximum crystallization.

  • Isolation: The formed crystals are collected by filtration, for instance, using a Buchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold solvent (e.g., cold water followed by cold ethanol) to remove any remaining soluble impurities.[1]

  • Drying: The purified crystals are dried under vacuum at a controlled temperature (e.g., 50 °C) to remove residual solvent.[1] A purity of over 99% can be achieved through this method.[1]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is particularly useful for achieving very high purity and for separating closely related impurities.

Protocol (Representative):

This protocol is adapted from analytical HPLC methods for Favipiravir.

  • Column: A preparative C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is commonly employed. The composition can be isocratic or a gradient.

  • Sample Preparation: The crude this compound is dissolved in a suitable solvent, filtered, and injected onto the column.

  • Elution and Fraction Collection: The mobile phase is pumped through the column, and the eluent is monitored by a UV detector. Fractions containing the purified compound are collected.

  • Solvent Removal: The solvent from the collected fractions is removed, typically by rotary evaporation, to yield the purified product.

Dicyclohexylamine Salt Formation

This technique involves the reaction of the acidic this compound with a basic compound, dicyclohexylamine, to form a salt. This salt often has different solubility properties compared to the free form and impurities, allowing for its selective crystallization and purification.

General Procedure:

  • Salt Formation: The crude this compound is dissolved in a suitable solvent, and dicyclohexylamine is added to form the salt.

  • Crystallization: The dicyclohexylamine salt is crystallized from the solution.

  • Isolation and Washing: The salt crystals are isolated by filtration and washed with a suitable solvent.

  • Liberation of the Free Form: The purified salt is then treated with an acid to regenerate the pure this compound, which can then be isolated.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Prep_HPLC Preparative HPLC Crude->Prep_HPLC Salt_Formation Salt Formation Crude->Salt_Formation Purity_Analysis Purity & Yield Analysis (e.g., HPLC, NMR) Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Salt_Formation->Purity_Analysis Pure_API Purified API (>99% Purity) Purity_Analysis->Pure_API Meets Specifications

Caption: General workflow for the purification and analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-3-hydroxypyrazine-2-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this chemical waste, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.

I. Hazard Identification and Safety Summary

Key Safety and Disposal Information:

ParameterGuidelineSource
Waste Classification Hazardous Waste; Halogenated Organic Waste[2][3]
Primary Disposal Route Incineration at an approved hazardous waste disposal facility.[3]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and in case of dust, a respirator.[5][6]
Waste Container Clearly labeled, sealed, and compatible container (e.g., polyethylene).[2][4][5]
Labeling Requirements "Hazardous Waste," full chemical name, and associated hazard symbols.[2][4][5]
Spill Cleanup Use absorbent, inert material. Collect and dispose of as hazardous waste.[2][6]
Prohibited Actions Do not dispose down the drain. Do not mix with non-halogenated waste.[5][6][7]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • If there is a risk of generating dust, a NIOSH-approved respirator should be used.[5]

  • Prepare a designated waste accumulation area in a well-ventilated location, such as a chemical fume hood.[6]

2. Waste Segregation:

  • It is crucial to segregate halogenated organic waste from all other waste streams, particularly non-halogenated organic waste.[2][3][8]

  • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[8][9]

3. Waste Collection:

  • Solid Waste: Carefully sweep or scoop the solid this compound waste, minimizing dust formation.[5] Place the collected solid into a designated, clean, and dry hazardous waste container.[5]

  • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[5]

  • Solutions: If the waste is in a solution, it should be collected in a compatible, sealed container, separate from solid waste if possible.

4. Container Labeling:

  • The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[4]

  • The label must include:

    • The words "Hazardous Waste"[2][5][8]

    • The full chemical name: "this compound"

    • An accurate list of all chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

5. Storage:

  • Keep the waste container tightly sealed except when adding waste.[2][4]

  • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]

  • Ensure the storage area has secondary containment to prevent spills from spreading.

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the chemical waste through conventional means such as drain disposal or trash.[5][6][7]

III. Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste mixed with non-halogenated solvents? B->C D Segregate into Halogenated Waste Container C->D No E Incorrect Disposal! Consult EHS Immediately C->E Yes F Collect Solid Waste & Contaminated Materials in a Labeled Container D->F G Label Container: 'Hazardous Waste' & Contents F->G H Store in a Cool, Dry, Well-Ventilated Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 6-Chloro-3-hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of 6-Chloro-3-hydroxypyrazine-2-carboxamide, a key intermediate in pharmaceutical development. All personnel must review and adhere to these protocols to ensure a safe laboratory environment.

Researchers and scientists engaged in drug development must prioritize safety when handling potent chemical compounds. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a substance that requires careful management due to its potential hazards. While a specific Occupational Exposure Limit (OEL) is not established, its structural similarity to other active pharmaceutical ingredients necessitates handling it as a potent compound.

Quantitative Safety Data

The following table summarizes key safety and physical property data for this compound and its closely related final product, Favipiravir. The absence of a specific OEL for the intermediate underscores the need for stringent adherence to the handling protocols outlined below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 259793-90-3N/A
Molecular Formula C5H4ClN3O2N/A
Molecular Weight 173.56 g/mol N/A
Appearance SolidN/A
Hazards May cause skin and serious eye irritation. May cause respiratory irritation.[1]
Occupational Exposure Limit (OEL) Not established. Handle as a potent compound.N/A
Related Compound Favipiravir[2][3]
Favipiravir CAS Number 259793-96-9[2][3]
Favipiravir Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Safety Goggles with side-shields and Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield provides additional protection against splashes.[2][3]
Hands Double-layered, chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and dispose of the outer layer immediately after handling.[2][3]
Respiratory N95 Dust Mask or Half-mask Respirator with appropriate cartridgesA dust mask is the minimum requirement for handling small quantities. For procedures that may generate dust or aerosols, a half-mask or full-face respirator is required.[1]
Body Disposable Gown or Laboratory CoatA disposable gown is preferred to prevent contamination of personal clothing. If a lab coat is used, it should be dedicated to handling this compound and laundered separately.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential workflow is critical for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area Designate Handling Area gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment gather_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh Proceed to Handling dissolve Dissolve or React in Fume Hood weigh->dissolve transfer Conduct Transfers Carefully dissolve->transfer decontaminate_surfaces Decontaminate Work Surfaces transfer->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Clean and Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal solid_waste Solid Waste (unused compound, contaminated consumables) black_bin Hazardous Chemical Waste (Black Bin) solid_waste->black_bin yellow_bin Trace Chemically Contaminated Waste (Yellow Bin) solid_waste->yellow_bin Trace Contamination liquid_waste Liquid Waste (reaction mixtures, contaminated solvents) liquid_waste->black_bin sharps_waste Sharps Waste (needles, contaminated glassware) red_bin Sharps Container (Red Bin) sharps_waste->red_bin ehs_pickup Arrange for Pickup by Environmental Health & Safety black_bin->ehs_pickup yellow_bin->ehs_pickup red_bin->ehs_pickup incineration Incineration at a Licensed Facility ehs_pickup->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-hydroxypyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-hydroxypyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.